molecular formula C10H17NO3 B612078 Eprenetapopt CAS No. 5291-32-7

Eprenetapopt

Katalognummer: B612078
CAS-Nummer: 5291-32-7
Molekulargewicht: 199.25 g/mol
InChI-Schlüssel: BGBNULCRKBVAKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

APR-246, also known as Eprenetapopt, is a first-in-class small molecule compound that targets the most frequently mutated gene in human cancer, TP53. Its primary research value lies in its ability to reactivate mutant p53 protein, restoring wild-type conformation and transcriptional function to this key tumor suppressor, thereby inducing programmed cell death in cancer cells . The compound is a prodrug that is spontaneously converted in cells to its active moiety, methylene quinuclidinone (MQ), a reactive electrophile that covalently binds to specific cysteine residues (C124 and C277) in the p53 core domain . This binding stabilizes the otherwise unstable mutant p53 protein, promoting its proper folding and reactivating its tumor-suppressive activity . Beyond its well-characterized p53-dependent mechanisms, a significant body of research highlights that APR-246 can also induce cancer cell death through p53-independent pathways . The compound triggers oxidative stress by inhibiting key antioxidant systems, such as thioredoxin reductase, and depleting cellular glutathione (GSH) . Consequently, depending on the cellular context and concentration, APR-246 can activate several programmed cell death processes, including apoptosis, necroptosis, and notably, ferroptosis, an iron-dependent form of cell death characterized by lethal lipid peroxidation . This multimodal mechanism of action makes it a valuable tool for studying cell death signaling networks. APR-246 demonstrates broad research applications in both hematological malignancies and solid tumors . Its ability to modulate the tumor microenvironment and directly increase tumor cell immunogenicity has expanded its research scope into immuno-oncology . Studies have shown that treatment with APR-246 can enhance the efficacy of immune checkpoint blockade by reprogramming tumor-associated macrophages and promoting T cell-dependent anti-tumor responses, effects that can occur even in p53-null models, suggesting a direct immunogenic role . Furthermore, APR-246 has been investigated as a radiosensitizer, with research indicating it can enhance tumor cell sensitivity to radiation, including high-linear energy transfer (LET) radiation such as alpha particles . This versatility makes APR-246 a compelling candidate for investigating combination therapies with chemotherapy, targeted agents, and immunotherapy in preclinical models.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBNULCRKBVAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C(=O)C2CCN1CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164013
Record name 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5291-32-7
Record name 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprenetapopt [USAN]
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Record name Eprenetapopt
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URL https://www.drugbank.ca/drugs/DB11684
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPRENETAPOPT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eprenetapopt mechanism of action in TP53-mutant cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Eprenetapopt in TP53-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the TP53 tumor suppressor gene are among the most common genetic alterations in human cancers, often correlating with poor prognosis and resistance to conventional therapies.[1][2] this compound (APR-246) is a first-in-class small molecule designed to reactivate mutant p53 protein, thereby restoring its tumor-suppressive functions.[3][4] This document provides a comprehensive overview of the molecular mechanism of this compound, summarizing key preclinical and clinical findings. It details the dual, interconnected pathways of its action: the direct refolding of mutant p53 and the induction of oxidative stress, leading to cancer cell death through apoptosis and ferroptosis.[5][6] Quantitative data from significant clinical trials are presented for comparative analysis, alongside descriptions of the experimental protocols employed. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

Core Mechanism of Action

This compound is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene (B1212753) quinuclidinone (MQ).[5][7][8] MQ is a Michael acceptor that exerts its anti-cancer effects through both p53-dependent and p53-independent mechanisms.[3][5]

p53-Dependent Pathway: Restoring Tumor Suppressor Function

The primary mechanism of this compound involves the direct targeting and reactivation of mutated p53 protein.[9]

  • Covalent Modification: MQ covalently binds to specific cysteine residues (including Cys124 and Cys277) within the core domain of the mutant p53 protein.[5][10] This binding to thiol groups induces a conformational change in the misfolded protein.

  • Protein Refolding: This modification leads to the thermodynamic stabilization of the p53 protein, shifting the equilibrium towards a functional, wild-type-like conformation.[7][8][10]

  • Reactivation of p53 Pathway: Once its proper structure is restored, p53's wild-type DNA-binding capacity is regained.[5] This leads to the transcriptional activation of p53 target genes, such as those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa, Bax).[4][5] The ultimate result is the selective induction of programmed cell death in cancer cells harboring TP53 mutations.[4][11]

p53-Independent Pathway: Induction of Oxidative Stress and Ferroptosis

This compound also induces cancer cell death through mechanisms that are independent of p53 status, primarily by disrupting the cellular redox balance.[3][5]

  • Glutathione (B108866) (GSH) Depletion: MQ binds to and depletes the cellular antioxidant glutathione (GSH).[2][5][7] This compromises the cell's ability to neutralize reactive oxygen species (ROS).

  • Inhibition of Thioredoxin Reductase 1 (TrxR1): this compound inhibits the activity of thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[5][8][12] This inhibition further contributes to a massive increase in intracellular ROS.[5]

  • Induction of Apoptosis and Ferroptosis: The accumulation of ROS leads to significant oxidative stress, triggering p53-independent apoptosis.[4] Furthermore, this oxidative damage, particularly lipid peroxidation, can induce ferroptosis, a distinct iron-dependent form of programmed cell death, making TP53-mutant cells preferentially sensitive.[5][10][13]

The active compound MQ can form reversible conjugates with GSH, which are then actively removed from the cell by the multidrug resistance‐associated protein 1 (MRP1) efflux pump.[1][2] Inhibition of MRP1 can trap MQ inside cancer cells, enhancing its therapeutic effect.[1]

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound

Eprenetapopt_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway This compound This compound (Prodrug) MQ Methylene Quinuclidinone (MQ) (Active Compound) This compound->MQ Spontaneous Conversion mP53 Mutant p53 (Misfolded) MQ->mP53 Covalent Binding (Cys Residues) GSH Glutathione (GSH) MQ->GSH TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 wtP53 Refolded p53 (Wild-Type Conformation) mP53->wtP53 Conformational Change p53_targets p53 Target Genes (e.g., p21, PUMA, BAX) wtP53->p53_targets Transcriptional Activation apoptosis1 Cell Cycle Arrest & Apoptosis p53_targets->apoptosis1 ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) GSH->ROS Depletion TrxR1->ROS Inhibition apoptosis2 Apoptosis & Ferroptosis ROS->apoptosis2

Caption: Dual mechanism of action of this compound in TP53-mutant cancer cells.

Representative Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Patient Selection cluster_treatment Treatment Cycles (28-Day) cluster_assessment Response and Outcome Assessment cluster_endpoints Primary & Secondary Endpoints Screening Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Enrollment Patient Enrollment (TP53-Mutant MDS/AML) Consent->Enrollment Treatment This compound (IV, Days 1-4) + Azacitidine (SC/IV, Days 1-7) Enrollment->Treatment Response Response Assessment (IWG 2006 Criteria) Treatment->Response After each cycle Molecular Molecular Analysis (TP53 VAF by NGS) Response->Molecular CR Complete Remission (CR) Response->CR ORR Overall Response Rate (ORR) Response->ORR Survival Survival Follow-up Molecular->Survival OS Overall Survival (OS) Survival->OS

Caption: Workflow of a Phase II clinical trial of this compound with azacitidine.

Quantitative Data from Clinical Trials

This compound has been extensively studied in clinical trials, particularly in combination with the hypomethylating agent azacitidine (AZA) for myeloid malignancies.

Table 1: Efficacy of this compound + Azacitidine in Phase II Studies for TP53-Mutant MDS & AML
Study / CohortPatient PopulationNOverall Response Rate (ORR)Complete Remission (CR)Median Overall Survival (OS)
US Phase Ib/II (NCT03072043) [7][14][15][16]MDS/AML5571%44%10.8 months
MDS Subgroup4073%50%10.4 months[17]
AML Subgroup1164%36%10.8 months[17]
GFM Phase II (NCT03588078) [18]MDS/AML52---
MDS Subgroup3462%47%12.1 months
AML Subgroup1833%17%10.4 months
Combined US + GFM Analysis [10][13]MDS/AML10069%41%11.8 months
Table 2: Efficacy in Other Clinical Settings
Study / SettingPatient PopulationNKey EndpointResult
Phase 3 vs. AZA alone (NCT03745716) [19]MDS154CR Rate (this compound + AZA vs. AZA)33.3% vs. 22.4% (p=0.13)
Phase 1/2 with Venetoclax + AZA (NCT04214860) [20]AML30CR Rate37%
Composite CR (CR + CRi)53%
Phase 2 Post-Transplant Maintenance [9]MDS/AML331-Year Relapse-Free Survival60%
1-Year Overall Survival79%
Median Overall Survival20.6 months

Experimental Protocols: Clinical Trial Design

The clinical efficacy and mechanism of this compound have been evaluated in well-structured clinical trials. The following provides a generalized protocol based on the Phase Ib/II study (NCT03072043) of this compound in combination with azacitidine.[7][14][15][16]

  • Study Design: An open-label, multicenter, dose-escalation (Phase Ib) and dose-expansion (Phase II) study.[8]

  • Patient Population: Adult patients with confirmed TP53-mutant myelodysplastic syndromes (MDS) or acute myeloid leukemia (AML) with 20-30% bone marrow blasts, who were treatment-naïve for hypomethylating agents.[14][15]

  • Treatment Regimen:

    • This compound: Administered as an intravenous infusion at the recommended Phase II dose of 4500 mg daily on days 1 through 4 of each cycle.[21]

    • Azacitidine: Administered at a standard dose of 75 mg/m² subcutaneously or intravenously for 7 days.[13]

    • Cycle Length: Treatment was administered in 28-day cycles.[13]

  • Primary and Secondary Endpoints:

    • Primary Endpoint: The primary objective of the Phase II portion was to determine the rate of Complete Remission (CR) according to the 2006 International Working Group (IWG) criteria.[7]

    • Secondary Endpoints: Key secondary endpoints included Overall Response Rate (ORR), duration of response, and Overall Survival (OS).[7]

  • Biomarker and Correlative Studies:

    • Molecular Response: Changes in TP53 variant allele frequency (VAF) were monitored using high-sensitivity next-generation sequencing (NGS) on bone marrow aspirates to assess molecular remission.[7] A complete molecular remission was often defined as a VAF below 5%.[7][14][15]

    • p53 Expression: Baseline and on-treatment bone marrow biopsies were assessed for p53 protein expression by immunohistochemistry (IHC) to correlate expression levels with clinical response.[7]

Conclusion

This compound represents a targeted therapeutic strategy for cancers with TP53 mutations, a patient population with historically poor outcomes. Its multifaceted mechanism of action, combining the direct reactivation of mutant p53's tumor suppressor functions with the induction of p53-independent cell death via oxidative stress and ferroptosis, provides a robust rationale for its anti-neoplastic activity.[5][10] Clinical data, particularly from Phase II studies in MDS and AML, have demonstrated high rates of clinical and molecular remission when this compound is combined with azacitidine.[7][18] While a pivotal Phase III trial in MDS did not meet its primary endpoint, the combination showed a trend towards improved complete remission.[19] Ongoing research and trials continue to explore its potential in various combinations and settings, underscoring its importance as a novel agent in the armamentarium against TP53-mutant cancers.[9][20]

References

An In-depth Technical Guide to the APR-246 (Eprenetapopt) p53 Reactivation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular growth, and its inactivation by mutation is a hallmark of over half of all human cancers. These mutations not only abrogate its tumor-suppressive functions but can also confer oncogenic properties, contributing to tumor progression and therapeutic resistance. APR-246 (eprenetapopt) is a first-in-class small molecule prodrug designed to reactivate mutant p53, thereby restoring its native tumor suppressor functions. This guide provides a detailed technical overview of APR-246's mechanism of action, from its chemical conversion to its downstream cellular effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: From Prodrug to p53 Reactivation

APR-246's therapeutic activity is initiated by its conversion to the electrophilic compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is the active biological agent that directly targets the p53 protein.

2.1 Covalent Modification of Mutant p53

MQ functions as a Michael acceptor, enabling it to form covalent adducts with thiol groups on cysteine residues within the p53 core domain.[3][4] Specificity for mutant p53 is achieved by targeting key cysteine residues, notably Cys124 and Cys277, which become accessible in the unfolded conformation characteristic of many p53 mutations.[1][2][5] This covalent binding induces a conformational change in the mutant p53 protein, effectively refolding it into a wild-type-like structure.[1][6] This restored conformation is thermodynamically stabilized, allowing the reactivated p53 to regain its critical DNA-binding and transcriptional activities.[3][7][8]

APR_246_Mechanism cluster_0 Cellular Environment APR_246 APR-246 (Prodrug) MQ Methylene Quinuclidinone (MQ) (Active Electrophile) APR_246->MQ Spontaneous Conversion Cysteines Cys124 & Cys277 MQ->Cysteines Covalent Binding (Michael Adduction) Mutant_p53 Mutant p53 (Unfolded Conformation) Mutant_p53->Cysteines Reactivated_p53 Reactivated p53 (Wild-Type Conformation) Cysteines->Reactivated_p53 Conformational Refolding Nucleus Nucleus Reactivated_p53->Nucleus Translocation

Caption: APR-246 converts to MQ, which covalently modifies cysteines in mutant p53, restoring its native conformation.

Downstream Cellular Consequences

The restoration of wild-type p53 function by APR-246 triggers a cascade of downstream events that collectively suppress tumor growth.

3.1 Transcriptional Activation and Cell Fate Determination

Reactivated p53 translocates to the nucleus, where it binds to p53 response elements in the regulatory regions of its target genes.[9] This leads to the transcriptional activation of genes involved in:

  • Apoptosis: Upregulation of pro-apoptotic proteins such as PUMA, Noxa, and BAX leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death.[6][10]

  • Cell Cycle Arrest: Increased expression of p21 (CDKN1A) inhibits cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1/S checkpoint, preventing the proliferation of damaged cells.[1]

3.2 p53-Independent Effects on Redox Homeostasis

Beyond p53 reactivation, APR-246 and its active form MQ exert significant effects on the cellular redox balance, contributing to its anticancer activity.[11]

  • Glutathione (B108866) (GSH) Depletion: MQ directly conjugates with glutathione, the cell's primary non-enzymatic antioxidant, leading to its depletion.[4][12][13] This disrupts the cellular redox state and sensitizes cancer cells to oxidative stress.

  • Thioredoxin Reductase (TrxR1) Inhibition: MQ also inhibits TrxR1, a key enzyme in the thioredoxin antioxidant system.[4][11] This inhibition can convert TrxR1 into an NADPH oxidase, further increasing reactive oxygen species (ROS) production.[11]

  • Induction of Ferroptosis: The combination of GSH depletion and increased ROS can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[14][15][16] This provides a p53-independent mechanism for killing cancer cells.[14][17]

Downstream_Signaling cluster_p53 p53-Dependent Pathway cluster_redox p53-Independent Redox Pathway Reactivated_p53 Reactivated p53 p21 p21 (CDKN1A) Reactivated_p53->p21 Transcriptional Activation PUMA_Noxa PUMA, Noxa Reactivated_p53->PUMA_Noxa Transcriptional Activation Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA_Noxa->Apoptosis MQ MQ GSH Glutathione (GSH) MQ->GSH Conjugation TrxR1 Thioredoxin Reductase 1 MQ->TrxR1 Inhibition GSH_Depletion GSH Depletion GSH->GSH_Depletion TrxR1_Inhibition TrxR1 Inhibition TrxR1->TrxR1_Inhibition ROS ↑ Reactive Oxygen Species (ROS) GSH_Depletion->ROS TrxR1_Inhibition->ROS Ferroptosis Ferroptosis (Lipid Peroxidation) ROS->Ferroptosis

Caption: APR-246 induces both p53-dependent apoptosis and p53-independent cell death via redox modulation.

Quantitative Data Summary

The efficacy of APR-246 has been evaluated in numerous preclinical and clinical settings.

Table 1: Preclinical Efficacy of APR-246 (IC50 Values)

Cell Line Cancer Type p53 Status IC50 (µM) Reference
TE8 Esophageal Squamous Cell Carcinoma Frameshift Mutation 7.9 [10]
TE4 Esophageal Squamous Cell Carcinoma Frameshift Mutation 9.9 [10]
TE1 Esophageal Squamous Cell Carcinoma Frameshift Mutation 10.5 [10]
TE10 Esophageal Squamous Cell Carcinoma Frameshift Mutation 11.7 [10]
TE5 Esophageal Squamous Cell Carcinoma Frameshift Mutation 14.3 [10]

| Various | Neuroblastoma, Lymphoma, ALL | Not specified | Highly Responsive |[18] |

Note: IC50 values can vary based on assay conditions and duration of exposure.

Table 2: Clinical Efficacy of this compound + Azacitidine in TP53-Mutant Myeloid Neoplasms

Study Identifier Disease N Overall Response Rate (ORR) Complete Remission (CR) Median Overall Survival (OS) Reference
NCT03072043 (Phase Ib/II) MDS/AML 55 71% 44% 10.8 months [8][19]
MDS only 40 73% 50% 10.4 months [8][19]
NCT03588078 (GFM Phase II) MDS/AML 52 - - - [20]
MDS only 34 62% 47% 12.1 months [20][21]
AML only 18 33% 17% 10.4-13.9 months* [20][21]

| Phase III (Front-line MDS) | MDS | 154 | Failed to meet primary endpoint of CR rate vs. azacitidine alone |[22][23] |

*OS for AML varied based on blast count.

Key Experimental Protocols

5.1 Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify direct binding of a ligand (MQ) to its target protein (p53) in a cellular environment, based on ligand-induced thermal stabilization.[24][25][26]

Protocol Outline:

  • Cell Treatment: Culture cells with the desired p53 mutation status. Treat experimental groups with APR-246 and control groups with vehicle (e.g., DMSO) for a specified duration (e.g., 2-6 hours).[25][27]

  • Heating Gradient: Harvest cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.[25][26]

  • Separation: Centrifuge the heated samples at high speed (e.g., 18,000 x g) to pellet the aggregated proteins.[28]

  • Analysis: Collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of soluble p53 at each temperature point using Western blotting.

  • Data Interpretation: Plot the percentage of soluble p53 against temperature. A shift in the melting curve to a higher temperature in the APR-246-treated group compared to the control indicates thermal stabilization and confirms direct target engagement.

CETSA_Workflow Start Start: Culture Cells (e.g., p53-mutant line) Treat Treat Cells: 1. APR-246 2. Vehicle Control Start->Treat Harvest Harvest & Lyse Cells Treat->Harvest Heat Heat Lysate Aliquots (Temperature Gradient) Harvest->Heat Centrifuge Centrifuge to Pellet Aggregated Proteins Heat->Centrifuge Collect Collect Supernatant (Soluble Proteins) Centrifuge->Collect Analyze Analyze Soluble p53 (Western Blot) Collect->Analyze Plot Plot Melting Curve (% Soluble p53 vs. Temp) Analyze->Plot End End: Confirm Target Engagement Plot->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate APR-246 target engagement.

5.2 Conformation-Specific Immunoprecipitation (IP)

This technique is used to demonstrate the conformational refolding of mutant p53 to a wild-type-like state following APR-246 treatment. It utilizes antibodies that specifically recognize either the mutant/unfolded conformation (e.g., PAb240) or the wild-type/folded conformation (e.g., PAb1620).[1][29][30]

Protocol Outline:

  • Cell Treatment & Lysis: Treat p53-mutant cells with APR-246 or vehicle. Harvest and prepare whole-cell lysates in a non-denaturing lysis buffer.[31]

  • Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.[31]

  • Immunoprecipitation: Divide the pre-cleared lysate into two tubes. To one, add the wild-type conformation-specific antibody (PAb1620). To the other, add the mutant conformation-specific antibody (PAb240). Incubate overnight at 4°C.[29][30]

  • Capture: Add Protein A/G beads to each tube to capture the antibody-p53 complexes.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[28]

  • Elution & Analysis: Elute the captured proteins from the beads and analyze by Western blot using a pan-p53 antibody (e.g., DO-1).

  • Data Interpretation: An increase in the amount of p53 pulled down by the PAb1620 antibody and a corresponding decrease in the amount pulled down by PAb240 in APR-246-treated cells confirms a shift from a mutant to a wild-type-like conformation.[1]

5.3 Glutathione Depletion Assay

This assay quantifies the impact of APR-246 on cellular glutathione levels, a key aspect of its p53-independent mechanism.

Protocol Outline:

  • Cell Treatment: Treat cells with varying concentrations of APR-246 for a defined time period (e.g., 6-24 hours).

  • Cell Lysis: Harvest and lyse the cells.

  • GSH Measurement: Measure the total glutathione (GSH + GSSG) concentration in the cell lysates using a commercially available kit, often based on a glutathione reductase (GR) recycling enzymatic reaction.[13][32] In this reaction, GR reduces GSSG to GSH, which then reacts with a chromogen (like DTNB) to produce a colored or fluorescent product that can be measured spectrophotometrically.

  • Data Normalization: Normalize the glutathione concentration to the total protein concentration in each sample.

  • Data Interpretation: A dose-dependent decrease in total glutathione levels in APR-246-treated cells demonstrates the drug's impact on cellular redox homeostasis.[12][14]

Conclusion

APR-246 (this compound) represents a dual-action therapeutic strategy for cancers, particularly those harboring TP53 mutations. Its primary mechanism involves the covalent modification and conformational reactivation of mutant p53, restoring critical tumor suppressor functions like apoptosis and cell cycle arrest.[23] Concurrently, its p53-independent activities, including the depletion of glutathione and inhibition of the thioredoxin system, induce significant oxidative stress and can trigger ferroptosis.[11] This multifaceted mechanism provides a strong rationale for its clinical development, both as a monotherapy and in combination with other anticancer agents, to overcome therapeutic resistance and improve patient outcomes in high-risk malignancies.

References

Eprenetapopt's Dual Assault on Cancer: Targeting Thioredoxin Reductase 1 and Mutant p53

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated significant promise in the treatment of hematological malignancies and solid tumors, particularly those harboring TP53 mutations. Its mechanism of action is multifaceted, extending beyond the well-documented restoration of mutant p53 function. A critical component of its anti-neoplastic activity lies in its ability to modulate the cellular redox balance through the direct inhibition of thioredoxin reductase 1 (TrxR1). This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies related to this compound's targeting of TrxR1, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Dual-Pronged Attack of this compound

This compound is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that covalently binds to cysteine residues in proteins.[3] This reactivity allows MQ to exert a dual anti-cancer effect by targeting two key cellular vulnerabilities: the dysregulated p53 pathway and the cellular redox system.

Initially recognized for its ability to refold mutant p53 protein to a wild-type conformation and restore its tumor suppressor functions, it is now evident that this compound's efficacy is also significantly attributed to its p53-independent mechanisms.[2][4] A primary target in this regard is the selenoprotein thioredoxin reductase 1 (TrxR1), a critical enzyme in maintaining cellular redox homeostasis.[1][5]

The Thioredoxin System: A Key Regulator of Cellular Redox Balance

The thioredoxin system, comprising TrxR1, thioredoxin (Trx), and NADPH, is a central antioxidant system in mammalian cells. TrxR1 is a homodimeric flavoprotein that catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized Trx. Reduced Trx, in turn, reduces oxidized cysteine residues on a variety of substrate proteins, thereby regulating numerous cellular processes, including DNA synthesis, cell proliferation, and apoptosis. Many cancer cells exhibit elevated levels of TrxR1, which helps them to cope with increased oxidative stress and contributes to drug resistance.[6] This dependency on the thioredoxin system makes TrxR1 an attractive target for anti-cancer therapy.

Mechanism of TrxR1 Inhibition by this compound

The active form of this compound, MQ, is a potent inhibitor of TrxR1.[1][5] The mechanism of inhibition involves the covalent modification of the selenocysteine (B57510) (Sec) residue within the C-terminal active site of TrxR1.[1] This irreversible binding converts TrxR1 from a reductase into an NADPH oxidase, leading to the generation of reactive oxygen species (ROS) rather than their detoxification.[2][5]

Quantitative Analysis of TrxR1 Inhibition

Studies have demonstrated a time- and concentration-dependent inhibition of TrxR1 by both pre-heated this compound (to facilitate conversion to MQ) and purified MQ.

InhibitorConcentration (µM)Incubation Time (min)% TrxR1 Inhibition
Methylene Quinuclidinone (MQ) 5010Significant Inhibition
10002~100%
Pre-heated this compound 5010Significant Inhibition
100010~100%
Unheated this compound 5060No Detectable Effect
100060< 40%
Data derived from Peng X, et al. (2013).[6]

Downstream Consequences of TrxR1 Inhibition

The inhibition of TrxR1 by this compound triggers a cascade of cellular events that contribute to its anti-tumor activity.

Increased Oxidative Stress and Induction of Apoptosis

The conversion of TrxR1 to an NADPH oxidase leads to a massive increase in intracellular ROS.[2] This surge in oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis).[2]

Induction of Ferroptosis

Recent studies have highlighted the role of this compound in inducing ferroptosis, a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides.[7][8] this compound's inhibition of the thioredoxin system contributes to the depletion of glutathione (B108866) (GSH), a key antioxidant, which in turn sensitizes cells to ferroptosis.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-mediated TrxR1 Inhibition and Cell Death

Eprenetapopt_TrxR1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (APR-246) mq Methylene Quinuclidinone (MQ) This compound->mq Spontaneous conversion trxr1 Thioredoxin Reductase 1 (TrxR1) mq->trxr1 Covalent binding to Sec residue gsh GSH Depletion mq->gsh p53 Mutant p53 mq->p53 Covalent binding to Cys residues trxr1_inhibited Inhibited TrxR1 (NADPH Oxidase) ros Increased ROS trxr1_inhibited->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation apoptosis Apoptosis ros->apoptosis gsh->lipid_peroxidation ferroptosis Ferroptosis lipid_peroxidation->ferroptosis p53_restored Restored p53 Function p53->p53_restored p53_restored->apoptosis

Caption: this compound's dual mechanism of action targeting TrxR1 and mutant p53.

Experimental Workflow for Assessing TrxR1 Inhibition

TrxR1_Inhibition_Workflow start Start cell_culture Cell Culture (e.g., cancer cell line) start->cell_culture treatment Treat cells with This compound or MQ cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant dtnb_assay DTNB Reduction Assay protein_quant->dtnb_assay data_analysis Data Analysis (Calculate % inhibition) dtnb_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining cellular TrxR1 activity after this compound treatment.

Detailed Experimental Protocols

Cellular Thioredoxin Reductase 1 (TrxR1) Activity Assay (DTNB Reduction Method)

This protocol is adapted from commercially available kits and published research.[3][9][10]

Objective: To measure the enzymatic activity of TrxR1 in cell lysates following treatment with this compound.

Principle: TrxR1 catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

Materials:

  • Cancer cell line of interest

  • This compound (APR-246)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)

  • NADPH solution (e.g., 10 mM in assay buffer)

  • DTNB solution (e.g., 10 mM in assay buffer)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in cold lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with assay buffer.

  • Initiate Reaction: Add NADPH and DTNB to each well to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of TNB²⁻ formation (ΔA412/min). Normalize the activity to the protein concentration. The percentage of TrxR1 inhibition is calculated relative to the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

Objective: To quantify the levels of intracellular ROS in response to this compound treatment.

Principle: H2DCFDA is a non-fluorescent compound that freely diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • Cancer cell line of interest

  • This compound (APR-246)

  • H2DCFDA probe

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

  • Probe Loading: Remove the treatment media and wash the cells with PBS. Add H2DCFDA solution (e.g., 10 µM in PBS) to each well and incubate in the dark at 37°C for 30-60 minutes.

  • Measurement: After incubation, wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Data Analysis: The fluorescence intensity of the this compound-treated cells is compared to that of the vehicle-treated control to determine the fold-change in ROS levels.

Assessment of Lipid Peroxidation

This protocol describes the measurement of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[11][12]

Objective: To assess the extent of lipid peroxidation in cells treated with this compound.

Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • This compound (APR-246)

  • Cell lysis buffer

  • TBA solution

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

  • MDA standard

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

  • Sample Preparation: Harvest and lyse the cells.

  • TBARS Reaction: Mix the cell lysate with TBA and TCA solution (often containing BHT to prevent further oxidation during the assay).

  • Incubation: Heat the mixture at 95°C for 60 minutes.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

  • Data Analysis: Quantify the MDA concentration using a standard curve generated with an MDA standard. Normalize the MDA levels to the protein concentration of the lysate.

Clinical Significance and Future Directions

The dual mechanism of action of this compound provides a strong rationale for its clinical development, particularly in cancers with both a high prevalence of TP53 mutations and an altered redox state. Clinical trials have shown promising results for this compound in combination with azacitidine in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[13][14][15][16]

Table of Clinical Trial Data (this compound + Azacitidine in TP53-Mutant MDS/AML)

Clinical Trial PhasePatient PopulationOverall Response Rate (ORR)Complete Remission (CR) RateMedian Overall Survival (OS)Reference
Phase 2MDS/AML69%41%11.8 monthsCluzeau et al. (2025)[13][14]
Phase 1b/2MDS/AML71%44%10.8 monthsSallman et al. (2021)[15][16]

Future research should continue to explore the interplay between p53 reactivation and TrxR1 inhibition to identify biomarkers that can predict patient response to this compound. Furthermore, the induction of ferroptosis by this compound opens up new avenues for combination therapies with agents that target other components of the ferroptotic pathway. Understanding the full spectrum of this compound's molecular targets and downstream effects will be crucial for optimizing its clinical use and expanding its therapeutic potential.

References

Unveiling the p53-Independent Mechanisms of Eprenetapopt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) has garnered significant attention in oncology for its primary mechanism of reactivating mutant p53, a critical tumor suppressor. However, a growing body of evidence reveals that this compound exerts potent anti-cancer effects through various p53-independent pathways. This technical guide provides an in-depth exploration of these mechanisms, offering a valuable resource for researchers and drug development professionals seeking to understand and leverage the full therapeutic potential of this promising agent. This guide details the core p53-independent effects of this compound, including the induction of ferroptosis, inhibition of thioredoxin reductase 1, disruption of iron-sulfur cluster biogenesis, and enhancement of tumor antigenicity. Each section is supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a comprehensive understanding of this compound's multifaceted anti-neoplastic activity.

Core p53-Independent Mechanisms of Action

This compound's therapeutic reach extends beyond p53 reactivation, encompassing a range of cellular processes that are critical for cancer cell survival and proliferation. These p53-independent effects are primarily driven by the drug's active metabolite, methylene (B1212753) quinuclidinone (MQ), a Michael acceptor that reacts with thiol groups on various cellular proteins.

Induction of Ferroptosis through Glutathione (B108866) Depletion

A key p53-independent mechanism of this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] this compound triggers this process by depleting the cellular antioxidant glutathione (GSH).[1][2] MQ directly conjugates with GSH, leading to its depletion and thereby impairing the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1] The resulting accumulation of lipid reactive oxygen species (ROS) leads to oxidative damage and, ultimately, ferroptotic cell death. This mechanism is effective even in cancer cells lacking functional p53.[1]

Quantitative Data:

Cell Linep53 StatusTreatmentEffect on Cell ViabilityCitation
H1299p53-nullThis compoundCell death reversed by ferroptosis inhibitors (Ferrostatin-1, Ciclopirox olamine), but not by a pan-caspase inhibitor (zVAD-FMK).[1]
FLO-1Mutant p53This compoundCell death reversed by ferroptosis inhibitors (Ferrostatin-1, Ciclopirox olamine), but not by a pan-caspase inhibitor (zVAD-FMK).[1]
MetaboliteTreatmentChange in AbundanceCitation
Reduced Glutathione (GSH)This compoundDecreased[1]
Oxidized Glutathione (GSSG)This compoundNo significant change[1]
Acetyl-CoAThis compoundDecreased[1]
NADHThis compoundDecreased[1]

Signaling Pathway:

Ferroptosis_Induction This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ GSH Glutathione (GSH) MQ->GSH Conjugation GSH_Depletion GSH Depletion GSH->GSH_Depletion GPX4 Glutathione Peroxidase 4 (GPX4) GSH_Depletion->GPX4 Inhibition Lipid_ROS Lipid ROS Accumulation GSH_Depletion->Lipid_ROS Promotes GPX4->Lipid_ROS Blocks Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound-induced ferroptosis pathway.

Inhibition of Thioredoxin Reductase 1 (TrxR1)

This compound also targets the selenoprotein thioredoxin reductase 1 (TrxR1), a key regulator of cellular redox balance, in a p53-independent manner.[3][4] Inhibition of TrxR1 disrupts the thioredoxin system, leading to an accumulation of intracellular ROS and subsequent oxidative stress.[2] This contributes to cell cycle arrest and apoptosis.

Signaling Pathway:

TrxR1_Inhibition This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition Trx_System Thioredoxin System Dysfunction TrxR1->Trx_System Maintains ROS ROS Accumulation TrxR1->ROS Inhibition leads to Trx_System->ROS Reduces Cell_Death Cell Cycle Arrest & Apoptosis ROS->Cell_Death

Caption: Inhibition of TrxR1 by this compound.

Inhibition of Iron-Sulfur Cluster Biogenesis

Recent studies have shown that this compound can inhibit iron-sulfur (Fe-S) cluster biogenesis by limiting the cysteine desulfurase activity of NFS1.[1] Fe-S clusters are essential cofactors for numerous proteins involved in critical cellular processes, including DNA replication and repair, metabolism, and ribosome biogenesis. By inhibiting NFS1, this compound potentiates ferroptosis and restricts cellular proliferation.[1]

Logical Relationship Diagram:

NFS1_Inhibition This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ NFS1 NFS1 Cysteine Desulfurase MQ->NFS1 Inhibits FeS_Biogenesis Iron-Sulfur Cluster Biogenesis Inhibition NFS1->FeS_Biogenesis Required for Ferroptosis Ferroptosis Potentiation FeS_Biogenesis->Ferroptosis Proliferation Cellular Proliferation Restriction FeS_Biogenesis->Proliferation

Caption: this compound's inhibition of NFS1.

Enhancement of Tumor Antigenicity

This compound and its active metabolite MQ can directly increase the immunogenicity of tumor cells, independent of p53 status.[5][6] This is achieved through the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. Key markers of ICD that are upregulated by this compound include the surface exposure of calreticulin (B1178941) (an "eat-me" signal for dendritic cells), and the release of high-mobility group box 1 (HMGB1) and ATP, which act as danger signals to attract and activate immune cells.[5][6] This enhanced antigenicity can improve the efficacy of immunotherapies.

Quantitative Data:

Cell Linep53 StatusTreatmentEffect on MHC Class I (H2Kb) ExpressionCitation
B16F10Wild-typeMQ (10 µM)Increased Mean Fluorescence Intensity[5]
B16F10p53-nullMQ (10 µM)Increased Mean Fluorescence Intensity[5]

Signaling Pathway:

Tumor_Antigenicity This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Tumor_Cell Tumor Cell MQ->Tumor_Cell ICD Immunogenic Cell Death (ICD) Tumor_Cell->ICD Induces Calreticulin Surface Calreticulin Exposure ICD->Calreticulin HMGB1 HMGB1 Release ICD->HMGB1 ATP ATP Release ICD->ATP Immune_Response Anti-Tumor Immune Response Calreticulin->Immune_Response Promotes HMGB1->Immune_Response Promotes ATP->Immune_Response Promotes Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plates Add_Drug Add serial dilutions of this compound Seed_Cells->Add_Drug Incubate Incubate for 72 hours Add_Drug->Incubate Add_Reagent Add MTT or CellTiter-Glo reagent Incubate->Add_Reagent Measure Measure absorbance or luminescence Add_Reagent->Measure Calculate_Viability Calculate percent viability Measure->Calculate_Viability Determine_IC50 Determine IC50 values Calculate_Viability->Determine_IC50

References

Eprenetapopt discovery and development timeline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Eprenetapopt

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, mechanism of action, and clinical development timeline of this compound (formerly APR-246), a first-in-class p53 reactivator.

Discovery and Preclinical Development

This compound was discovered approximately two decades ago by Wiman and colleagues as a methylated derivative of the PRIMA-1 (p53-reactivation and induction of massive apoptosis) molecule.[1][2] Preclinical investigations revealed its potential as an anti-cancer agent with activity across a range of solid and hematological malignancies, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and ovarian cancer.[3][4][5][6]

Notably, preclinical studies demonstrated strong synergistic effects when this compound was combined with traditional chemotherapeutic agents, newer targeted therapies, and immune checkpoint inhibitors.[3][4][6][7]

Mechanism of Action

This compound is a prodrug that undergoes spontaneous conversion to its active form, methylene (B1212753) quinuclidinone (MQ).[1][2][8] The mechanism of action is multifaceted, involving both p53-dependent and -independent pathways.

2.1. p53-Dependent Pathway:

MQ acts as a Michael acceptor, covalently binding to specific cysteine residues within the core domain of mutant p53 protein.[2][8] This binding restores the wild-type conformation and function of the p53 tumor suppressor protein.[2][4] The reactivated p53 can then induce cell cycle arrest and apoptosis in cancer cells harboring TP53 mutations.[2]

p53_dependent_pathway cluster_cell Cancer Cell This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous conversion mutant_p53 Mutant p53 MQ->mutant_p53 Covalent binding to cysteine residues restored_p53 Restored Wild-Type p53 mutant_p53->restored_p53 Conformational change cell_cycle_arrest Cell Cycle Arrest restored_p53->cell_cycle_arrest apoptosis Apoptosis restored_p53->apoptosis

p53-Dependent Signaling Pathway of this compound.

2.2. p53-Independent Pathway:

This compound also exerts its anti-cancer effects through p53-independent mechanisms, primarily by inducing oxidative stress.[1][2] It achieves this by binding to and depleting glutathione (B108866) (GSH), a key cellular antioxidant, and by inhibiting the enzyme thioredoxin reductase 1 (TrxR1).[1][2] The resulting increase in reactive oxygen species (ROS) can lead to cell death via pathways such as ferroptosis.[2][9]

p53_independent_pathway cluster_cell Cancer Cell This compound This compound GSH Glutathione (GSH) This compound->GSH Binds and depletes TrxR1 Thioredoxin Reductase 1 (TrxR1) This compound->TrxR1 Inhibits ROS Increased Reactive Oxygen Species (ROS) GSH->ROS Depletion leads to TrxR1->ROS Inhibition leads to Ferroptosis Ferroptosis ROS->Ferroptosis Cell_Death Cell Death Ferroptosis->Cell_Death

p53-Independent Signaling Pathway of this compound.

Clinical Development Timeline and Data

This compound has undergone extensive clinical evaluation, primarily in patients with hematological malignancies harboring TP53 mutations.

3.1. Phase 1/2 Clinical Trials:

Early-phase clinical trials established a favorable safety profile and demonstrated clinical activity for this compound in combination with other agents.[4][6][7]

Trial Name/IdentifierPatient PopulationTreatment RegimenKey Efficacy ResultsReference
Phase 1/2 Study55 patients with TP53-mutant MDS, AML, and MDS/MPNThis compound + AzacitidineOverall Response Rate (ORR): 71%Complete Remission (CR): 44%Median Overall Survival (OS): 10.8 months[8][10]
French Phase 1b/IITP53-mutant MDS and AMLThis compound + AzacitidineORR (MDS): 75%CR (MDS): 57%Median OS: 12.1 months
Phase 1/2 Trial30 evaluable patients with frontline TP53-mutant AMLThis compound + Venetoclax + AzacitidineCR: 37%Composite Response (CR + CRi): 53%[4][10]

3.2. Phase 2 Clinical Trials:

A notable Phase 2 trial evaluated this compound as maintenance therapy following allogeneic stem cell transplantation.

Trial Name/IdentifierPatient PopulationTreatment RegimenKey Efficacy ResultsReference
Post-Transplant Maintenance33 patients with TP53-mutant MDS and AMLThis compound + Azacitidine1-year Relapse-Free Survival (RFS): 60%Median RFS: 12.5 months1-year Overall Survival (OS): 79%Median OS: 20.6 months[3][5]

3.3. Phase 3 Clinical Trial:

A pivotal Phase 3 trial was conducted to evaluate this compound in frontline TP53-mutant MDS.

Trial Name/IdentifierPatient PopulationTreatment RegimenKey OutcomeReference
Pivotal Phase 3Frontline TP53-mutant MDSThis compound + Azacitidine vs. Azacitidine aloneFailed to meet the primary statistical endpoint of complete remission.[3][5]

3.4. Regulatory Designations:

This compound has received several key regulatory designations from the U.S. Food and Drug Administration (FDA) and the European Commission.

Regulatory AgencyDesignationIndicationReference
FDABreakthrough TherapyCombination with Azacitidine for mutant TP53 MDS[1]
FDAFast TrackMutant TP53 Acute Myeloid Leukemia (AML)[1][7]
FDAOrphan DrugMyelodysplastic Syndromes (MDS)[4]
FDAOrphan DrugAcute Myeloid Leukemia (AML)[4]
European CommissionOrphan DrugMyelodysplastic Syndromes (MDS)[4]
European CommissionOrphan DrugAcute Myeloid Leukemia (AML)[4]
European CommissionOrphan DrugOvarian Cancer

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are maintained by the respective study sponsors and are typically available through clinical trial registries such as ClinicalTrials.gov. The general methodologies employed in these trials are summarized below.

experimental_workflow cluster_protocol General Clinical Trial Protocol patient_screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Enrollment and Randomization (if applicable) patient_screening->enrollment treatment_administration Treatment Administration (this compound +/- Combination Agents) enrollment->treatment_administration monitoring Patient Monitoring (Adverse Events, Labs) treatment_administration->monitoring response_assessment Response Assessment (e.g., IWG criteria) monitoring->response_assessment follow_up Long-term Follow-up (Survival, Relapse) response_assessment->follow_up

Generalized Experimental Workflow for this compound Clinical Trials.

Key Methodologies:

  • Patient Selection: Enrollment was typically restricted to patients with confirmed TP53 mutations in their malignancies.

  • Treatment Administration: this compound was administered intravenously, often in combination with other agents like azacitidine or venetoclax, in cyclical regimens.

  • Efficacy Endpoints: Primary and secondary endpoints included complete remission (CR) rate, overall response rate (ORR), duration of response (DoR), relapse-free survival (RFS), and overall survival (OS).

  • Safety and Tolerability: Adverse events were monitored and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

Future Directions

The development of next-generation p53 reactivators, such as the orally bioavailable APR-548, is underway.[3][4] A Phase 1 clinical trial for APR-548 was anticipated to commence in early 2021.[7] These next-generation compounds aim to improve upon the potency and delivery of p53-reactivating therapies.

References

Preclinical Evidence for Eprenetapopt in Myelodysplastic Syndromes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelodysplastic syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). Mutations in the TP53 gene are present in a significant subset of MDS patients and are associated with a poor prognosis and resistance to standard therapies. Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated the ability to restore wild-type function to mutant p53 protein, thereby inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of this compound in MDS, with a focus on its synergistic activity with the hypomethylating agent azacitidine.

Mechanism of Action

This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein. This binding induces a conformational change in the mutant p53, restoring its wild-type tumor suppressor functions, including the induction of apoptosis and cell cycle arrest.

Beyond its p53-dependent activity, this compound has also been shown to exert anti-tumor effects through p53-independent mechanisms. These include the induction of oxidative stress through the depletion of glutathione (B108866) and the inhibition of thioredoxin reductase, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.

Preclinical Efficacy in Myelodysplastic Syndromes

The preclinical rationale for combining this compound with azacitidine in TP53-mutant MDS has been validated through in vitro and in vivo studies, primarily utilizing the TP53-mutant (p.R248Q) MDS/AML cell line, SKM1.[1]

In Vitro Studies

Cell Viability and Apoptosis

The combination of this compound and azacitidine has been shown to have a synergistic effect on inducing apoptosis and inhibiting the proliferation of TP53-mutant MDS/AML cells.[1][2] In the SKM1 cell line, the combination of these two agents resulted in a significant increase in apoptotic cells compared to either agent alone.[1]

Cell LineTreatmentObservationReference
SKM1 (TP53 p.R248Q)This compound + AzacitidineDoubling of apoptotic cells vs. azacitidine alone[1]
SKM1 (TP53 p.R248Q)This compound + AzacitidineSynergistic pro-apoptotic effect[1]
Primary TP53-mutated MDS/AML patient cellsThis compound + AzacitidineSynergistic effect[3]

Cell Cycle Analysis

The combination therapy also demonstrated a profound impact on cell cycle progression in TP53-mutant cells. Treatment of SKM1 cells with this compound and azacitidine led to a significant cell cycle arrest in the G0/G1 phase.[1]

Cell LineTreatmentObservationReference
SKM1 (TP53 p.R248Q)This compound + Azacitidine83% of cells undergoing cell cycle arrest in G0/G1[1]
In Vivo Studies

The synergistic anti-tumor activity of this compound and azacitidine was confirmed in a xenotransplantation mouse model using the SKM1 cell line.[1] The combination therapy resulted in a pronounced and durable inhibition of disease progression.[1]

Animal ModelCell LineTreatmentOutcomeReference
Xenotransplantation modelSKM1 (TP53 p.R248Q)This compound + AzacitidinePronounced and durable inhibition of disease progression[1]

Signaling Pathways and Molecular Mechanisms

The synergistic effect of this compound and azacitidine is mediated through the modulation of key cellular pathways. Transcriptomic analysis of SKM1 cells treated with the combination revealed a significant enrichment of genes induced by reactive oxygen species (ROS).[1]

This compound This compound (APR-246) Mutant_p53 Mutant p53 This compound->Mutant_p53 Binds to Apoptosis Apoptosis This compound->Apoptosis Synergistic Effect GSH_depletion Glutathione Depletion This compound->GSH_depletion TrxR1_inhibition Thioredoxin Reductase 1 Inhibition This compound->TrxR1_inhibition Azacitidine Azacitidine Azacitidine->Apoptosis Azacitidine->Apoptosis Synergistic Effect WT_p53_function Wild-Type p53 Function Restored Mutant_p53->WT_p53_function Refolding WT_p53_function->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) WT_p53_function->Cell_Cycle_Arrest ROS Increased ROS GSH_depletion->ROS TrxR1_inhibition->ROS cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis a Treat cells with This compound +/- Azacitidine b Collect adherent and floating cells a->b c Wash with cold PBS b->c d Resuspend in Annexin-binding buffer c->d e Add Annexin V-FITC and Propidium Iodide d->e f Incubate 15 min at RT in dark e->f g Analyze by Flow Cytometry f->g

References

The Dual-Pronged Attack of Eprenetapopt on Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprenetapopt (APR-246) is a first-in-class small molecule under investigation for the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) harboring TP53 mutations. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data from key clinical trials and detailed experimental protocols. The document elucidates the dual functionality of this compound: the reactivation of mutant p53 protein and the induction of programmed cell death through apoptosis and ferroptosis, independent of p53 status. This is achieved through the generation of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH). Experimental workflows and signaling pathways are visualized to provide a clear understanding of the scientific basis for this compound's therapeutic potential in AML.

Introduction

Acute myeloid leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the TP53 tumor suppressor gene are present in a significant subset of AML patients and are associated with a particularly poor prognosis and resistance to conventional therapies. This compound has emerged as a promising therapeutic agent for this patient population. It is a prodrug that spontaneously converts to its active form, methylene (B1212753) quinuclidinone (MQ), a Michael acceptor that covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation and tumor-suppressive functions.[1] Furthermore, this compound exhibits a p53-independent mechanism of action by inducing oxidative stress and ferroptosis, a form of iron-dependent programmed cell death.[2] This guide will delve into the intricate molecular mechanisms, present key clinical data, and provide detailed experimental methodologies to facilitate further research and development in this area.

Mechanism of Action

This compound's anti-leukemic effect is primarily attributed to two interconnected mechanisms:

Reactivation of Mutant p53

Mutations in the TP53 gene often lead to the production of a misfolded and dysfunctional p53 protein. This compound's active metabolite, MQ, covalently modifies cysteine residues within the core domain of mutant p53.[3] This modification thermodynamically stabilizes the protein, promoting a conformational shift towards the wild-type state.[1] The restored p53 protein can then translocate to the nucleus, bind to its target DNA sequences, and induce the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[2][4] Key downstream targets of reactivated p53 include p21 (CDKN1A), PUMA (BBC3), and NOXA (PMAIP1).[5]

Induction of Oxidative Stress and Ferroptosis

Independently of its effects on p53, this compound induces significant oxidative stress within cancer cells.[5] This is achieved through two primary routes:

  • Glutathione (GSH) Depletion: MQ can directly bind to and deplete the cellular antioxidant glutathione.[6]

  • Inhibition of Thioredoxin Reductase (TrxR1): this compound can inhibit the activity of TrxR1, a key enzyme in the thioredoxin system that regulates cellular redox balance.[1]

The depletion of GSH and inhibition of TrxR1 lead to an accumulation of reactive oxygen species (ROS), particularly lipid ROS.[7] This unchecked lipid peroxidation damages cellular membranes and triggers ferroptosis, an iron-dependent form of programmed cell death.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Eprenetapopt_p53_Reactivation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous conversion mutant_p53 Mutant p53 (Misfolded) MQ->mutant_p53 Covalent binding to cysteine residues restored_p53 Restored p53 (Wild-type conformation) mutant_p53->restored_p53 Conformational change p53_target_genes p53 Target Genes (e.g., p21, PUMA, NOXA) restored_p53->p53_target_genes Transcriptional activation cell_cycle_arrest Cell Cycle Arrest p53_target_genes->cell_cycle_arrest apoptosis Apoptosis p53_target_genes->apoptosis

Eprenetapopt_Ferroptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous conversion GSH Glutathione (GSH) MQ->GSH Depletion TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition ROS Reactive Oxygen Species (ROS) Increase Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Cell_Culture AML Cell Lines & Primary Patient Samples Treatment Treat with this compound (Dose-response & Time-course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, Trypan Blue) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Ferroptosis_Assay Ferroptosis Assay (Lipid ROS, Iron levels) Treatment->Ferroptosis_Assay Western_Blot Western Blot (p53 pathway proteins) Treatment->Western_Blot Xenograft Establish AML Xenograft in Immunocompromised Mice In_Vivo_Treatment Treat with this compound +/- Combination Agents Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth & Survival In_Vivo_Treatment->Tumor_Measurement IHC Immunohistochemistry of Tumor Tissue In_Vivo_Treatment->IHC

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of this compound in combination with other agents in clinical trials involving patients with TP53-mutated AML and MDS.

Table 1: Efficacy of this compound in Combination with Azacitidine in TP53-mutated MDS and AML

Clinical TrialPatient PopulationNOverall Response Rate (ORR)Complete Remission (CR)Median Overall Survival (OS)
NCT03072043 & NCT03588078 (Combined Analysis) [8]HMA-naïve, higher-risk MDS and oligoblastic AML10069%41%11.8 months
Phase 2 (GFM) [4]Untreated high or very high-risk MDS and AML52MDS: 62%AML: 33%MDS: 47%AML: 17%MDS: 12.1 monthsAML: 10.4 months

Table 2: Efficacy of this compound in Combination with Venetoclax and Azacitidine in TP53-mutated AML

Clinical TrialPatient PopulationNOverall Response Rate (ORR)Complete Remission (CR)CR + CR with incomplete hematologic recovery (CRi)
NCT04214860 (Phase 1/2) [9]Front-line AML30-37%53%

Table 3: Efficacy of Post-Transplant Maintenance with this compound and Azacitidine in TP53-mutated MDS and AML

Clinical TrialPatient PopulationN1-Year Relapse-Free Survival (RFS)Median RFS1-Year Overall Survival (OS)Median OS
NCT03588078 (Maintenance arm) [10]Post-allogeneic stem cell transplant3358%12.1 months79%19.3 months

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on AML cells.

  • Materials:

    • AML cell lines or primary patient samples

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound stock solution (in DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed AML cells in a 96-well plate at a suitable density and allow them to adhere overnight if applicable.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate the cells for the desired treatment durations (e.g., 24, 48, 72 hours).

    • At the end of the treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • Treated and control AML cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells after treatment with this compound.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures the accumulation of lipid ROS, a key feature of ferroptosis.

  • Materials:

    • Treated and control AML cells

    • C11-BODIPY 581/591 dye

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Treat cells with this compound for the desired duration.

    • In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate at 37°C.

    • Harvest the cells and wash them with PBS.

    • For flow cytometry, resuspend the cells in PBS and analyze immediately. The oxidized probe fluoresces green (FITC channel), and the reduced probe fluoresces red (PE-Texas Red channel).

    • For fluorescence microscopy, image the cells directly. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

Western Blot for p53 Signaling Pathway

This protocol is for detecting the expression levels of key proteins in the p53 signaling pathway.

  • Materials:

    • Treated and control AML cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane and transfer buffer

    • Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-PUMA, anti-NOXA, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Use β-actin as a loading control to normalize protein expression levels.

Conclusion

This compound represents a promising therapeutic strategy for AML, particularly for patients with TP53 mutations who have limited treatment options. Its dual mechanism of action, involving the reactivation of mutant p53 and the induction of ferroptosis, provides a multi-pronged attack on leukemic cells. The quantitative data from clinical trials demonstrate its potential to induce high response rates and improve survival outcomes. The detailed experimental protocols provided in this guide are intended to facilitate further research into the nuanced mechanisms of this compound and to aid in the development of novel combination therapies to enhance its anti-leukemic efficacy. Continued investigation into the intricate signaling pathways and resistance mechanisms will be crucial for optimizing the clinical application of this innovative therapeutic agent.

References

The Potential of Eprenetapopt in Solid Tumors with TP53 Mutations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TP53 gene, a critical tumor suppressor, is the most frequently mutated gene in human cancers, with mutations occurring in over 50% of all solid tumors. These mutations not only abrogate the tumor-suppressive functions of the p53 protein but can also confer oncogenic gain-of-function properties, leading to increased chemoresistance and poor patient prognosis. Eprenetapopt (APR-246) is a first-in-class small molecule that has emerged as a promising therapeutic agent capable of reactivating mutant p53 protein. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data in solid tumors, and offers detailed experimental protocols for its evaluation.

Introduction: The Challenge of TP53 Mutations

The p53 protein, often termed the "guardian of the genome," plays a central role in maintaining cellular homeostasis by orchestrating responses to various cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, wild-type p53 induces cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of cells with genomic instability.[1] Missense mutations in the TP53 gene often lead to the expression of a full-length, but conformationally altered, p53 protein that has lost its tumor-suppressive DNA-binding capabilities.[3] The accumulation of these dysfunctional mutant p53 proteins is a hallmark of many cancers and represents a major unmet medical need.[1][2]

Mechanism of Action of this compound (APR-246)

This compound is a prodrug that is systemically converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[4][5] MQ is a Michael acceptor that exerts a dual mechanism of action to induce cancer cell death.

p53-Dependent Pathway: Restoration of Wild-Type Conformation

The primary mechanism of this compound involves the covalent binding of MQ to cysteine residues within the core domain of the mutant p53 protein, particularly Cys124 and Cys277.[1] This interaction leads to the refolding of the mutant p53 protein, restoring its wild-type conformation and tumor-suppressive transcriptional activity.[1][4] Reactivated p53 can then upregulate its canonical target genes, such as CDKN1A (p21), BBC3 (PUMA), and PMAIP1 (Noxa), leading to cell cycle arrest and apoptosis in cancer cells.[6][7]

Eprenetapopt_p53_Pathway cluster_0 This compound Action cluster_1 Cellular Effects This compound This compound (APR-246) (Prodrug) MQ Methylene Quinuclidinone (MQ) (Active Compound) This compound->MQ Spontaneous Conversion Mutant_p53 Mutant p53 (Unfolded, Inactive) MQ->Mutant_p53 Covalent binding to Cys124 & Cys277 WT_p53_conformation Wild-Type p53 Conformation (Reactivated) Mutant_p53->WT_p53_conformation Refolding & Reactivation p21 p21 WT_p53_conformation->p21 PUMA_Noxa PUMA, Noxa WT_p53_conformation->PUMA_Noxa Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA_Noxa->Apoptosis Eprenetapopt_Redox_Pathway cluster_0 Cellular Redox System MQ Methylene Quinuclidinone (MQ) GSH Glutathione (GSH) MQ->GSH Depletes TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibits Antioxidant_Defense Antioxidant Defense GSH->Antioxidant_Defense TrxR1->Antioxidant_Defense ROS Reactive Oxygen Species (ROS) Antioxidant_Defense->ROS Neutralizes Cell_Death Programmed Cell Death (Apoptosis, Ferroptosis) ROS->Cell_Death Induces Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates (e.g., 1x10^4 adherent cells/well) start->seed_cells incubate_adhesion Incubate overnight for cell adhesion seed_cells->incubate_adhesion treat_drug Treat with serial dilutions of this compound incubate_adhesion->treat_drug incubate_treatment Incubate for 48-72 hours treat_drug->incubate_treatment add_reagent Add viability reagent (e.g., Propidium Iodide, CellTiter-Glo) incubate_treatment->add_reagent measure_signal Measure signal (Flow Cytometry or Luminescence) add_reagent->measure_signal analyze Analyze data and calculate IC50 measure_signal->analyze end End analyze->end

References

Unraveling the Molecular Interactions of Methylene Quinuclidinone (MQ), the Active Moiety of Eprenetapopt

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated significant promise in clinical trials for the treatment of TP53-mutant myelodysplastic syndromes (MDS) and other hematological malignancies. Its therapeutic activity stems from its conversion to the active moiety, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently modifies specific cysteine residues within mutant p53, leading to its conformational refolding and the restoration of its tumor-suppressive functions. Beyond its canonical role as a mutant p53 reactivator, MQ exhibits a multifaceted mechanism of action by engaging with key cellular components involved in redox homeostasis. This technical guide provides an in-depth exploration of the molecular targets of MQ, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Primary Molecular Target: Mutant p53

The principal molecular target of MQ is the mutant p53 protein. Missense mutations in the TP53 gene often lead to the unfolding and inactivation of the p53 protein, abolishing its ability to act as a transcription factor that governs cell cycle arrest and apoptosis. MQ covalently binds to specific cysteine residues within the core domain of mutant p53, facilitating its refolding into a wild-type-like conformation and restoring its DNA-binding and transcriptional activities.

Quantitative Analysis of MQ-p53 Binding

The covalent adduction of MQ to mutant p53 has been quantified using mass spectrometry. These studies have identified several key cysteine residues as targets for MQ.

Target ProteinMutant p53 Residues TargetedExperimental MethodKey Findings
Mutant p53 (R175H, R273H)Cys124, Cys277Mass SpectrometryDose-dependent increase in MQ adduction. At 200 µM MQ, two MQ adducts per p53 molecule were observed.[1][2]
Mutant p53Cys124, Cys229, Cys277Molecular Dynamics SimulationsBinding of MQ to Cys124 alters the interaction of mutant p53 with DNA, restoring wild-type-like binding.

Secondary Molecular Targets: Modulators of Cellular Redox Balance

MQ's anticancer activity is not solely dependent on p53 reactivation. It also exerts significant effects by modulating the cellular redox state through direct interaction with key enzymes and molecules involved in maintaining redox homeostasis.

Thioredoxin Reductase 1 (TrxR1)

TrxR1 is a critical selenoenzyme that plays a central role in cellular redox control. MQ has been identified as a potent inhibitor of TrxR1.[3][4]

Glutathione (B108866) (GSH)

MQ is known to deplete intracellular levels of glutathione (GSH), a major cellular antioxidant. This depletion contributes to increased oxidative stress and sensitizes cancer cells to apoptosis.

Asparagine Synthetase (ASNS)

Recent proteomic screening has identified asparagine synthetase (ASNS) as a potential novel target of MQ.

Quantitative Data on Redox Target Interactions
TargetMetricValueCell/System
Thioredoxin SystemIC50 (Preheated APR-246)7.15 µMIn vitro
Ribonucleotide ReductaseInhibition~100% at 40 µM MQIn vitro
Asparagine Synthetase (ASNS)Thermal StabilizationIdentified as a top hitOVCAR-3 cells

Signaling Pathways and Mechanisms of Action

The engagement of MQ with its molecular targets triggers a cascade of downstream signaling events, ultimately leading to cancer cell death through various mechanisms, including apoptosis and ferroptosis.

cluster_0 Cellular Environment cluster_1 Molecular Targets cluster_2 Cellular Consequences This compound This compound (APR-246) MQ MQ (Methylene Quinuclidinone) This compound->MQ Conversion mutp53 Mutant p53 MQ->mutp53 Covalent Binding (Cys124, Cys277) TrxR1 TrxR1 MQ->TrxR1 Inhibition GSH GSH MQ->GSH Depletion ASNS ASNS MQ->ASNS Potential Interaction p53_reactivation p53 Reactivation (Restoration of Tumor Suppressor Function) mutp53->p53_reactivation ROS Increased ROS (Oxidative Stress) TrxR1->ROS GSH_depletion GSH Depletion GSH->GSH_depletion Apoptosis Apoptosis p53_reactivation->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis ROS->Apoptosis GSH_depletion->ROS GSH_depletion->Ferroptosis

Caption: Molecular targets and downstream effects of MQ.

Experimental Protocols

Mass Spectrometry for Quantifying MQ-p53 Adducts

Objective: To determine the stoichiometry and sites of MQ binding to mutant p53.

Methodology:

  • Protein Incubation: Recombinant mutant p53 protein (e.g., R175H, R273H) is incubated with varying concentrations of MQ in a suitable buffer (e.g., phosphate-buffered saline) at room temperature for a defined period.

  • Sample Preparation: The reaction is quenched, and the protein is denatured, reduced, and alkylated. The protein is then digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify peptides that have been modified by the addition of MQ (mass shift of +151 Da). The sites of modification (specific cysteine residues) are determined by fragmentation analysis. Quantitative analysis can be performed by comparing the peak intensities of modified and unmodified peptides.

cluster_workflow Mass Spectrometry Workflow for MQ-p53 Adduct Analysis A Incubate Mutant p53 with MQ B Denature, Reduce, Alkylate & Digest A->B C LC-MS/MS Analysis B->C D Identify Modified Peptides & Quantify Adducts C->D

Caption: Workflow for mass spectrometry analysis of MQ-p53 adducts.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To identify cellular proteins that are directly or indirectly engaged by MQ.

Methodology:

  • Cell Treatment: Intact cells (e.g., OVCAR-3) are treated with MQ or a vehicle control for a specified time.

  • Thermal Challenge: The treated cells are subjected to a temperature gradient to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

  • Protein Quantification: The amount of a specific protein of interest (e.g., ASNS) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of MQ compared to the control indicates target engagement.

cluster_workflow CETSA Workflow for MQ Target Identification A Treat Cells with MQ or Vehicle B Apply Heat Gradient A->B C Lyse Cells & Separate Soluble/Aggregated Proteins B->C D Quantify Soluble Target Protein C->D E Analyze Melting Curve Shift D->E

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Glutathione Depletion Assay

Objective: To measure the effect of MQ on intracellular glutathione levels.

Methodology:

  • Cell Treatment: Cells are treated with various concentrations of MQ for different time points.

  • Cell Lysis: Cells are lysed to release intracellular contents.

  • GSH Measurement: The total glutathione (GSH + GSSG) and/or the reduced glutathione (GSH) levels are measured using a commercially available kit, often based on the DTNB-GSSG reductase recycling assay or an HPLC-based method.

  • Data Normalization: Glutathione levels are typically normalized to the total protein concentration in the cell lysate.

  • Data Analysis: The percentage of glutathione depletion is calculated by comparing the levels in MQ-treated cells to those in vehicle-treated control cells.

cluster_workflow Glutathione Depletion Assay Workflow A Treat Cells with MQ B Lyse Cells A->B C Measure GSH Levels (e.g., DTNB assay) B->C D Normalize to Protein Content C->D E Calculate % Depletion D->E

Caption: Workflow for glutathione depletion assay.

Conclusion

Methylene quinuclidinone, the active moiety of this compound, is a promising anti-cancer agent with a dual mechanism of action. Its primary activity involves the reactivation of mutant p53, a long-sought-after goal in cancer therapy. Concurrently, MQ's ability to modulate cellular redox homeostasis by targeting key components like TrxR1 and glutathione contributes significantly to its overall therapeutic efficacy. The identification of novel potential targets such as asparagine synthetase opens new avenues for understanding its complete pharmacological profile and exploring rational combination therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working to further elucidate and harness the therapeutic potential of MQ.

References

Eprenetapopt's Impact on the DNA Damage Response Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated significant potential in the treatment of cancers harboring TP53 mutations. Its primary mechanism involves the restoration of wild-type p53 function, leading to cell cycle arrest and apoptosis.[1][2] However, a growing body of evidence highlights a crucial p53-independent mechanism of action revolving around the induction of oxidative stress. This guide provides a comprehensive technical overview of this compound's multifaceted impact on the DNA Damage Response (DDR) pathway, integrating both its p53-dependent and -independent functions. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a thorough resource for researchers in oncology and drug development.

Core Mechanisms of this compound Action

This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[1] MQ exerts its anti-cancer effects through two primary, interconnected pathways:

  • p53 Reactivation: MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein.[1][3] This binding induces a conformational change, restoring the wild-type transcriptional activity of p53.[1][4] Reactivated p53 then upregulates its target genes, including those involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BAX, NOXA).[1][2]

  • Induction of Oxidative Stress: this compound has a significant impact on the cellular redox balance, independent of p53 status. It depletes the cellular antioxidant glutathione (B108866) (GSH) and inhibits the enzyme thioredoxin reductase 1 (TrxR1).[1][5] This dual action leads to a massive increase in intracellular reactive oxygen species (ROS), inducing lipid peroxidation and a form of iron-dependent cell death known as ferroptosis.[1][6][7]

This compound and the DNA Damage Response (DDR) Pathway

The induction of ROS by this compound is a key event that directly links its mechanism of action to the DDR pathway. ROS are known to cause a variety of DNA lesions, including single- and double-strand breaks, which are potent activators of the DDR signaling cascade.

Activation of Upstream DDR Kinases: ATM and ATR

While direct studies on this compound's immediate effect on ATM and ATR are emerging, the established link between oxidative stress and the activation of these kinases provides a strong basis for its mechanism.

  • Ataxia Telangiectasia Mutated (ATM): ATM is the primary sensor of DNA double-strand breaks (DSBs). Oxidative stress has been shown to directly activate ATM through the formation of disulfide cross-linked dimers, independent of DSBs. The ROS generated by this compound can, therefore, be expected to activate ATM, initiating downstream signaling.

  • Ataxia Telangiectasia and Rad3-related (ATR): ATR is primarily activated by single-stranded DNA (ssDNA) regions that arise from replication stress. Oxidative stress can lead to stalled replication forks and the formation of ssDNA, thereby activating the ATR-CHK1 pathway.

Modulation of Downstream Checkpoint Kinases: CHK1 and CHK2

Activated ATM and ATR phosphorylate and activate the downstream checkpoint kinases, CHK1 and CHK2, which in turn regulate the cell cycle and DNA repair.

  • CHK2: As a primary downstream target of ATM, CHK2 activation would be an expected consequence of this compound-induced oxidative stress. Activated CHK2 plays a crucial role in the p53-dependent apoptosis pathway and in inducing cell cycle arrest.

  • CHK1: The ATR-CHK1 axis is critical for managing replication stress. By inducing ROS, this compound likely contributes to replication stress, leading to CHK1 activation and subsequent cell cycle arrest to allow for DNA repair.

The following diagram illustrates the proposed signaling pathways of this compound's impact on the DDR.

Eprenetapopt_DDR_Pathway cluster_this compound This compound cluster_p53_independent p53-Independent Pathway cluster_p53_dependent p53-Dependent Pathway cluster_ddr DNA Damage Response This compound This compound (APR-246) GSH_depletion Glutathione (GSH) Depletion This compound->GSH_depletion TrxR1_inhibition Thioredoxin Reductase 1 (TrxR1) Inhibition This compound->TrxR1_inhibition mutant_p53 Mutant p53 This compound->mutant_p53 MQ binds to cysteine residues ROS ↑ Reactive Oxygen Species (ROS) GSH_depletion->ROS TrxR1_inhibition->ROS Ferroptosis Ferroptosis ROS->Ferroptosis DNA_damage DNA Damage (Single & Double Strand Breaks) ROS->DNA_damage wt_p53 Wild-type p53 Conformation mutant_p53->wt_p53 Refolding p53_targets p53 Target Gene Transcription (e.g., p21, PUMA, BAX) wt_p53->p53_targets CellCycleArrest_Apoptosis Cell Cycle Arrest & Apoptosis p53_targets->CellCycleArrest_Apoptosis ATM ATM DNA_damage->ATM activates ATR ATR DNA_damage->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates CHK2->wt_p53 stabilizes DDR_outcomes DNA Repair / Cell Cycle Arrest / Apoptosis CHK2->DDR_outcomes CHK1->DDR_outcomes Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-ATM, p-CHK2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection end Analysis of Protein Phosphorylation detection->end Cell_Cycle_Analysis_Workflow start Cell Treatment with This compound harvest Cell Harvesting start->harvest fixation Fixation in 70% Ethanol harvest->fixation staining Propidium Iodide and RNase A Staining fixation->staining flow Flow Cytometry Analysis staining->flow end Quantification of Cell Cycle Phases flow->end

References

Methodological & Application

Eprenetapopt: In Vitro Application Notes for Cancer Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a first-in-class small molecule that has garnered significant interest in cancer research due to its unique dual mechanism of action. It is a prodrug that spontaneously converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is known to restore wild-type function to mutated and inactivated p53 protein, a tumor suppressor gene frequently mutated in human cancers, thereby inducing programmed cell death in cancer cells.[1][2][3] Additionally, this compound exhibits p53-independent activity by targeting the cellular redox balance through inhibition of the selenoprotein thioredoxin reductase 1 (TrxR1) and depletion of glutathione, leading to increased oxidative stress and apoptosis.[4]

These application notes provide a detailed protocol for the in vitro use of this compound in cancer cell culture, including methodologies for assessing its effects on cell viability and apoptosis, and for analyzing the activation of the p53 signaling pathway.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a reference for dose-range finding studies.

Cell LineCancer Typep53 StatusIC50 (µM)Reference
HCT116Colorectal CarcinomaWild-Type7.5[5]
SW480Colorectal CarcinomaMutant (R273H, P309S)10.9[5]
HT29Colorectal CarcinomaMutant (R273H)58.6[5]
DLD-1Colorectal CarcinomaMutant (S241F)25.3[5]
LoVoColorectal CarcinomaWild-Type45.9[5]
HCT116 p53-/-Colorectal CarcinomaNull23.7[5]
OVCAR-3Ovarian AdenocarcinomaMutant (R248Q)Not Specified[6]
TOV-112DOvarian AdenocarcinomaMutant (E285K)Not Specified[7]

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound. Specific cell lines such as OVCAR-3 and TOV-112D, which are common models for ovarian cancer, can be used.

Materials:

  • Cancer cell lines (e.g., OVCAR-3, TOV-112D)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound (APR-246)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates (6-well, 96-well), and other consumables

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture:

    • Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells when they reach 80-90% confluency. For adherent cells, wash with PBS, detach with trypsin-EDTA, and resuspend in fresh medium.

  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Seeding density should be optimized for each cell line to ensure exponential growth during the experiment.

  • This compound Treatment:

    • Allow cells to adhere and resume growth for 24 hours after seeding.

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

G cluster_culture Cell Culture Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis Culture Maintain Cancer Cell Line Culture Subculture Subculture Cells at 80-90% Confluency Culture->Subculture Seed Seed Cells for Experiment Subculture->Seed Treat_Cells Treat Cells with this compound (and Vehicle Control) Seed->Treat_Cells Prep_Drug Prepare this compound Stock Solution (in DMSO) Dilute_Drug Prepare Serial Dilutions in Culture Medium Prep_Drug->Dilute_Drug Dilute_Drug->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24-72h) Treat_Cells->Incubate Viability Cell Viability Assay (MTS/MTT) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis Western Western Blot Analysis Incubate->Western

Fig 1. Experimental workflow for in vitro studies with this compound.
Cell Viability Assay (MTS Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analyze the stained cells by flow cytometry.[9]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis for p53 Pathway Activation

This protocol is for detecting the expression levels of p53 and its downstream targets.

Materials:

  • Cells treated with this compound in a 6-well plate

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

Signaling Pathway

This compound's mechanism of action involves both p53-dependent and p53-independent pathways to induce cancer cell death.

G cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway cluster_outcome Cellular Outcome This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous conversion Mutant_p53 Mutant p53 MQ->Mutant_p53 Covalent binding GSH Glutathione (GSH) Depletion MQ->GSH TrxR1 Thioredoxin Reductase 1 (TrxR1) Inhibition MQ->TrxR1 WT_p53_conformation Wild-Type p53 Conformation Mutant_p53->WT_p53_conformation Refolding p53_targets Transcription of p53 Target Genes (e.g., p21, PUMA, Noxa) WT_p53_conformation->p53_targets Cell_Cycle_Arrest Cell Cycle Arrest p53_targets->Cell_Cycle_Arrest Apoptosis Apoptosis p53_targets->Apoptosis ROS Increased Reactive Oxygen Species (ROS) GSH->ROS Ferroptosis Ferroptosis GSH->Ferroptosis TrxR1->ROS ROS->Apoptosis

Fig 2. This compound's dual mechanism of action in cancer cells.

References

Application Notes and Protocols for Assessing Eprenetapopt-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a first-in-class small molecule that has garnered significant attention for its ability to restore wild-type function to mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2][3] By reactivating mutant p53, this compound can trigger programmed cell death, or apoptosis, in cancer cells.[2][3] This document provides a comprehensive guide for assessing this compound-induced apoptosis, detailing its mechanism of action and providing protocols for key experimental assays.

Mechanism of Action of this compound

This compound is a prodrug that spontaneously converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This binding leads to the refolding of the mutant p53 protein into a conformation that resembles the wild-type protein, thereby restoring its tumor-suppressive functions.[2] Restored p53 activity leads to the transcriptional activation of target genes involved in cell cycle arrest and apoptosis.

Beyond its effects on p53, this compound has been shown to induce apoptosis through p53-independent mechanisms. These include the induction of oxidative stress through the depletion of glutathione (B108866) and the inhibition of thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox balance.[3] This multifaceted mechanism of action makes this compound a promising therapeutic agent for a variety of cancers harboring p53 mutations.

cluster_0 This compound (APR-246) cluster_1 p53-Dependent Pathway cluster_2 p53-Independent Pathway This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) (Active Compound) This compound->MQ Spontaneous conversion mutant_p53 Mutant p53 MQ->mutant_p53 Covalent binding to cysteine residues GSH Glutathione (GSH) MQ->GSH Depletion TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition wt_p53 Restored wild-type p53 function mutant_p53->wt_p53 Refolding p21 p21 wt_p53->p21 PUMA PUMA wt_p53->PUMA NOXA NOXA wt_p53->NOXA cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis_p53 Apoptosis PUMA->apoptosis_p53 NOXA->apoptosis_p53 ROS Increased Reactive Oxygen Species (ROS) GSH->ROS TrxR1->ROS apoptosis_redox Apoptosis ROS->apoptosis_redox

This compound's dual mechanism of action.

Experimental Workflow for Assessing this compound-Induced Apoptosis

The following diagram outlines a general workflow for investigating the apoptotic effects of this compound on cancer cell lines.

start Start cell_culture Cell Culture (e.g., TP53-mutant cancer cell line) start->cell_culture treatment Treatment with this compound (Dose-response and time-course) cell_culture->treatment harvest Harvest Cells treatment->harvest apoptosis_assays Apoptosis Assays harvest->apoptosis_assays annexin_v Annexin V/PI Staining (Flow Cytometry) apoptosis_assays->annexin_v caspase Caspase Activity Assay (Fluorometric/Colorimetric) apoptosis_assays->caspase tunel TUNEL Assay (Microscopy/Flow Cytometry) apoptosis_assays->tunel western_blot Western Blot (Apoptotic markers) apoptosis_assays->western_blot data_analysis Data Analysis and Interpretation annexin_v->data_analysis caspase->data_analysis tunel->data_analysis western_blot->data_analysis end End data_analysis->end

Workflow for assessing this compound-induced apoptosis.

Data Presentation

Quantitative data from the following assays should be summarized in tables to facilitate comparison between different concentrations of this compound and treatment durations.

Table 1: Example of Annexin V/PI Staining Results

This compound (µM)Treatment Time (h)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)2495.2 ± 2.12.5 ± 0.82.3 ± 0.5
102475.6 ± 3.515.8 ± 2.28.6 ± 1.3
252450.1 ± 4.235.2 ± 3.114.7 ± 2.5
502425.8 ± 3.850.5 ± 4.523.7 ± 3.1
251265.4 ± 3.925.1 ± 2.89.5 ± 1.8
254830.7 ± 4.145.3 ± 3.724.0 ± 2.9

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Example of Caspase-3/7 Activity

This compound (µM)Treatment Time (h)Relative Caspase-3/7 Activity (Fold Change)
0 (Control)241.0 ± 0.1
10242.5 ± 0.3
25245.8 ± 0.6
50249.2 ± 1.1
25123.1 ± 0.4
25487.5 ± 0.9

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 3: Example of TUNEL Assay Results

This compound (µM)Treatment Time (h)TUNEL-Positive Cells (%)
0 (Control)481.8 ± 0.5
104812.3 ± 1.8
254830.5 ± 3.2
504855.1 ± 4.9
252418.9 ± 2.5
257248.7 ± 4.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol is for the detection of phosphatidylserine (B164497) externalization, an early marker of apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell populations

Procedure:

  • Induce apoptosis by treating cells with the desired concentrations of this compound for the specified time. Include a vehicle-treated control group.

  • Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative, PI-negative: Viable cells

  • Annexin V-positive, PI-negative: Early apoptotic cells

  • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative, PI-positive: Necrotic cells

Caspase Activity Assay (Fluorometric)

This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.

Materials:

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Lysis Buffer

  • Assay Buffer

  • Treated and untreated cell populations

  • 96-well microplate (black, clear bottom)

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound.

  • After treatment, lyse the cells according to the manufacturer's protocol.

  • Prepare a reaction mixture containing the caspase substrate and assay buffer.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.

Data Analysis:

  • Calculate the fold increase in caspase activity by comparing the fluorescence of treated samples to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Treated and untreated cells on coverslips or slides

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound on coverslips or in a multi-well plate.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

  • Wash the cells with PBS.

  • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

  • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash the cells with PBS.

  • If required, counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Mount the coverslips and visualize the cells using a fluorescence microscope. Alternatively, for suspension cells, analyze by flow cytometry.

Interpretation:

  • Fluorescently labeled nuclei indicate TUNEL-positive (apoptotic) cells.

Western Blotting for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels and cleavage of key proteins involved in apoptosis.

Materials:

  • Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax)

  • Secondary antibodies conjugated to HRP

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound and lyse them to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Detect the chemiluminescent signal using an imaging system.

  • Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

Key Markers to Probe:

  • Cleaved Caspase-3: A key executioner caspase.

  • Cleaved PARP: A substrate of activated caspase-3.

  • Bcl-2 family proteins: Assess the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

References

Application Notes and Protocols for Western Blot Analysis of p53 Following Eprenetapopt Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated the ability to restore wild-type function to mutated and inactivated p53 protein.[1] The p53 tumor suppressor gene is the most frequently mutated gene in human cancers, with mutations occurring in approximately 50% of all tumors. These mutations often lead to a conformational change in the p53 protein, abrogating its tumor-suppressive functions and are frequently associated with resistance to conventional cancer therapies.[2]

This compound is a prodrug that spontaneously converts to the active compound methylene (B1212753) quinuclidinone (MQ).[3] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, inducing a conformational change that restores its wild-type DNA-binding capacity and transcriptional activity.[3] This reactivation of mutant p53 leads to the induction of p53 target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[3][4] Beyond its direct effect on mutant p53, this compound has also been shown to exert p53-independent effects through the induction of oxidative stress by depleting glutathione (B108866) and inhibiting thioredoxin reductase.[1][3]

Western blot analysis is an indispensable technique for elucidating the pharmacodynamic effects of this compound. It allows for the sensitive and specific quantification of changes in p53 protein levels and the activation of its downstream signaling pathways. These application notes provide a comprehensive guide to performing Western blot analysis to assess the impact of this compound treatment on p53 and its key downstream targets.

Signaling Pathway Overview

Upon treatment, this compound restores the transcriptional activity of mutant p53. This leads to the upregulation of p53 target genes involved in cell cycle arrest and apoptosis. A simplified overview of this signaling pathway is presented below.

cluster_drug Pharmacological Intervention cluster_cellular Cellular Response This compound This compound (APR-246) mutant_p53 Mutant p53 (unfolded) This compound->mutant_p53 Restores Conformation wt_p53 Wild-type p53 (refolded) mutant_p53->wt_p53 Refolding p21 p21 (CDKN1A) wt_p53->p21 Transcriptional Upregulation PUMA PUMA wt_p53->PUMA Transcriptional Upregulation Bax Bax wt_p53->Bax Transcriptional Upregulation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis Bax->Apoptosis

Caption: this compound-mediated reactivation of mutant p53 signaling.

Data Presentation

The following tables summarize the expected quantitative and qualitative outcomes from Western blot analysis of cancer cells with a p53 mutation treated with this compound. These are representative data based on the known mechanism of action of the drug.

Table 1: Dose-Dependent Effect of this compound on p53 and Downstream Target Protein Expression

Treatment (24h)Target ProteinMethod of QuantificationExpected Result (Fold Change vs. Vehicle)Interpretation
Vehicle Control (e.g., DMSO)p53Western Blot & Densitometry1.0Establishes the baseline expression of mutant p53.
p21Western Blot & Densitometry1.0Establishes the baseline expression of p21.
PUMAWestern Blot & Densitometry1.0Establishes the baseline expression of PUMA.
This compound (Low Dose)p53Western Blot & Densitometry1.5 - 2.5Stabilization of the refolded p53 protein.
p21Western Blot & Densitometry2.0 - 4.0Upregulation indicates functional p53 activity.
PUMAWestern Blot & Densitometry1.5 - 3.0Upregulation indicates activation of the apoptotic pathway.
This compound (High Dose)p53Western Blot & Densitometry2.0 - 4.0Further stabilization of the p53 protein.
p21Western Blot & Densitometry4.0 - 8.0Strong induction of cell cycle arrest signals.
PUMAWestern Blot & Densitometry3.0 - 6.0Robust activation of the apoptotic pathway.

Table 2: Time-Course of this compound Treatment on p53 Pathway Activation

Treatment (Optimal Dose)Target ProteinMethod of QuantificationExpected Result (Fold Change vs. Time 0)Interpretation
0 hoursp53Western Blot & Densitometry1.0Baseline p53 protein level.
p21Western Blot & Densitometry1.0Baseline p21 protein level.
6 hoursp53Western Blot & Densitometry1.2 - 2.0Early indication of p53 protein stabilization.
p21Western Blot & Densitometry1.5 - 3.0Onset of p53-mediated transcription.
12 hoursp53Western Blot & Densitometry1.8 - 3.5Continued accumulation of stabilized p53.
p21Western Blot & Densitometry3.0 - 6.0Robust transcriptional response.
24 hoursp53Western Blot & Densitometry2.0 - 4.0Peak or sustained p53 stabilization.
p21Western Blot & Densitometry4.0 - 8.0Maximal induction of the p21 protein.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a human cancer cell line known to harbor a TP53 mutation (e.g., TOV-112D, OVCAR-3) in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Immediately before use, dilute the stock solution in a complete culture medium to the desired final concentrations for the dose-response or time-course experiment.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment duration.

Protein Extraction
  • Cell Lysis: After the treatment period, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysate Preparation: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Cell Scraping: Scrape the cells from the bottom of the wells and transfer the cell lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate the lysates on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the protein extract, and transfer it to a new set of clean, pre-chilled tubes. Avoid disturbing the pellet.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

Western Blotting

cluster_workflow Western Blot Workflow start Protein Lysate sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p53, anti-p21) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end Quantitative Results analysis->end

Caption: A generalized workflow for Western blot analysis.

  • Sample Preparation: Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes at 95°C.

  • SDS-PAGE: Load the denatured protein samples onto a 4-12% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin or GAPDH) diluted in the blocking buffer. The incubation should be carried out overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Image Acquisition and Quantification: Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to correct for any variations in protein loading.

Conclusion

The protocols and application notes provided herein offer a robust framework for investigating the cellular effects of this compound on the p53 signaling pathway. By employing quantitative Western blot analysis, researchers can effectively characterize the dose- and time-dependent reactivation of mutant p53, providing critical insights into the mechanism of action of this promising anti-cancer agent. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of research and development in the field of p53-targeted cancer therapies.

References

Application Notes and Protocols: Immunofluorescence Staining for p53 Localization with Eprenetapopt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a first-in-class small molecule that has shown promise in the treatment of cancers with TP53 mutations. Its mechanism of action involves the restoration of the wild-type conformation and function of mutant p53, a critical tumor suppressor protein. A key indicator of p53 activation is its translocation from the cytoplasm to the nucleus, where it can regulate the transcription of target genes involved in cell cycle arrest and apoptosis. Immunofluorescence staining is a powerful technique to visualize and quantify the subcellular localization of p53, providing insights into the efficacy of this compound. These application notes provide detailed protocols for immunofluorescence staining of p53 in cells treated with this compound, along with expected outcomes and data interpretation.

Mechanism of Action of this compound

This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This binding thermodynamically stabilizes the p53 protein, promoting its refolding into a wild-type-like conformation.[1] This conformational change restores its DNA-binding ability and transcriptional activity. Consequently, reactivated p53 translocates to the nucleus and induces the expression of target genes, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Beyond its direct effect on mutant p53, this compound also exhibits p53-independent anti-cancer activity. It can deplete the cellular antioxidant glutathione (B108866) (GSH) and inhibit the enzyme thioredoxin reductase 1 (TrxR1), leading to an increase in reactive oxygen species (ROS) and cellular oxidative stress, which can contribute to tumor cell death.[2][3][4]

Data Presentation: Expected Quantitative Effects of this compound on p53 Localization

The following table summarizes the anticipated quantitative data from immunofluorescence analysis of p53 localization following treatment with this compound. These values are representative and may vary depending on the cell line, mutation status of p53, and experimental conditions.

Treatment GroupPredominant p53 LocalizationPercentage of Cells with Nuclear p53 (%)Mean Nuclear-to-Cytoplasmic Fluorescence Intensity Ratio
Vehicle Control (e.g., DMSO)Cytoplasmic / Diffuse10-200.8 - 1.2
This compound (e.g., 10-50 µM)Nuclear70-903.0 - 5.0

Experimental Protocols

Protocol 1: Immunofluorescence Staining of p53 in Adherent Cells Treated with this compound

Materials:

  • Adherent cancer cell line with a known TP53 mutation

  • Cell culture medium and supplements

  • Glass coverslips (sterile)

  • 6-well or 24-well tissue culture plates

  • This compound (APR-246)

  • Dimethyl sulfoxide (B87167) (DMSO) for vehicle control

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum (NGS) in PBS with 0.1% Tween-20

  • Primary antibody: Mouse or Rabbit anti-p53 monoclonal antibody (e.g., DO-1 or FL-393 clones)

  • Secondary antibody: Alexa Fluor 488 or 594-conjugated goat anti-mouse/rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize glass coverslips by dipping in 70% ethanol (B145695) and passing through a flame, or by autoclaving.

    • Place one sterile coverslip into each well of a multi-well plate.

    • Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.

    • Incubate overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired final concentration in pre-warmed cell culture medium. Also, prepare a vehicle control with an equivalent concentration of DMSO.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Fixation:

    • Gently aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add blocking buffer to each well to cover the coverslips and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p53 antibody in blocking buffer according to the manufacturer's recommended dilution.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Dilute the fluorescently-conjugated secondary antibody in blocking buffer.

    • Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Wash the coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each.

    • Add DAPI solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light.

    • Wash the coverslips twice with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Mount the coverslips onto glass microscope slides with a drop of antifade mounting medium, cell-side down.

    • Seal the edges of the coverslip with clear nail polish to prevent drying.

    • Visualize the slides using a fluorescence microscope. Capture images in the appropriate channels for p53 (e.g., FITC/GFP for Alexa Fluor 488) and DAPI (blue).

Protocol 2: Quantitative Analysis of p53 Nuclear Localization
  • Image Acquisition:

    • Acquire images using a fluorescence microscope with a high-resolution camera.

    • For each experimental condition (vehicle vs. This compound), capture multiple random fields of view to ensure representative data.

    • Use consistent acquisition settings (e.g., exposure time, gain) for all samples to allow for accurate comparison of fluorescence intensity.

  • Image Analysis using ImageJ/Fiji:

    • Open the captured images in ImageJ or Fiji software.

    • Define Regions of Interest (ROIs):

      • Use the DAPI channel to define the nuclear area for each cell. The "Threshold" and "Analyze Particles" functions can be used to automatically identify nuclei.

      • Define the whole-cell area. This can be done by outlining the cell periphery in the brightfield or p53 fluorescence channel. For a simpler approach to the nuclear-to-cytoplasmic ratio, a perinuclear ring can be defined as the cytoplasmic region.

    • Measure Fluorescence Intensity:

      • Use the defined ROIs to measure the mean fluorescence intensity of p53 staining within the nucleus and the cytoplasm for each cell.

    • Calculate Nuclear-to-Cytoplasmic Ratio:

      • For each cell, divide the mean nuclear fluorescence intensity by the mean cytoplasmic fluorescence intensity.

    • Determine Percentage of Cells with Nuclear p53:

      • Set a threshold for the nuclear-to-cytoplasmic ratio to define a "nuclear positive" cell (e.g., a ratio > 1.5 or 2.0).

      • Count the number of nuclear positive cells and express it as a percentage of the total number of cells analyzed.

    • Statistical Analysis:

      • Perform statistical analysis (e.g., t-test or ANOVA) to compare the nuclear-to-cytoplasmic ratios and the percentage of nuclear positive cells between the vehicle control and this compound-treated groups.

Mandatory Visualizations

Eprenetapopt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous conversion mutant_p53 Mutant p53 (unfolded) MQ->mutant_p53 Covalent binding to Cys residues GSH Glutathione (GSH) MQ->GSH Conjugation TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition refolded_p53 Refolded p53 (wild-type conformation) mutant_p53->refolded_p53 Conformational change nuclear_p53 Nuclear p53 refolded_p53->nuclear_p53 Nuclear Translocation GSH_depletion GSH Depletion GSH->GSH_depletion ROS Increased ROS GSH_depletion->ROS TrxR1_inhibition TrxR1 Inhibition TrxR1->TrxR1_inhibition TrxR1_inhibition->ROS Apoptosis_p53_ind Apoptosis (p53-independent) ROS->Apoptosis_p53_ind p21 p21 nuclear_p53->p21 PUMA PUMA nuclear_p53->PUMA NOXA NOXA nuclear_p53->NOXA CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_p53_dep Apoptosis (p53-dependent) PUMA->Apoptosis_p53_dep NOXA->Apoptosis_p53_dep

Caption: this compound signaling pathway.

Immunofluorescence_Workflow start Start seed_cells Seed Cells on Coverslips start->seed_cells treatment Treat with this compound or Vehicle Control seed_cells->treatment fixation Fix Cells (4% PFA) treatment->fixation permeabilization Permeabilize Cells (0.25% Triton X-100) fixation->permeabilization blocking Block Non-specific Binding permeabilization->blocking primary_ab Incubate with Primary Anti-p53 Antibody blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain mount Mount Coverslips counterstain->mount imaging Fluorescence Microscopy mount->imaging analysis Quantitative Image Analysis imaging->analysis end End analysis->end

Caption: Immunofluorescence experimental workflow.

References

Application Notes and Protocols for Establishing Eprenetapopt-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a first-in-class small molecule that reactivates mutant and inactivated p53 protein, thereby inducing programmed cell death in cancer cells.[1][2] It is a promising therapeutic agent for tumors harboring TP53 mutations, which are prevalent in a wide variety of human cancers and often associated with poor prognosis and resistance to conventional therapies. The development of resistance to targeted therapies like this compound is a significant clinical challenge. Therefore, the establishment and characterization of this compound-resistant cancer cell line models are crucial for understanding the underlying mechanisms of resistance, identifying novel therapeutic strategies to overcome resistance, and discovering predictive biomarkers.

These application notes provide detailed protocols for generating and characterizing this compound-resistant cell line models. The methodologies described herein are essential tools for researchers in both academic and industrial settings who are focused on cancer biology and drug development.

Mechanism of Action and Resistance to this compound

This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, leading to its refolding into a wild-type conformation and the restoration of its tumor suppressor functions.[1] This reactivation of p53 triggers cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to exert p53-independent effects by inducing oxidative stress through the inhibition of the antioxidant enzyme thioredoxin reductase 1 (TrxR1) and depletion of glutathione (B108866) (GSH).[1]

Acquired resistance to this compound can emerge through various mechanisms. A key identified mechanism is the overexpression of the nuclear export protein Exportin-1 (XPO1).[3] Increased XPO1 levels can lead to the enhanced transport of refolded p53 from the nucleus to the cytoplasm, thereby preventing its transcriptional activity and pro-apoptotic functions.

Data Presentation: this compound Sensitivity in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a baseline for sensitivity and a benchmark for resistance development.

Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines

Cell LineCancer TypeTP53 StatusThis compound IC50 (µM)Reference
MOLM-13Acute Myeloid Leukemia (AML)R175H Mutant~10-20[3]
MOLM-13 (this compound-Resistant)Acute Myeloid Leukemia (AML)R175H Mutant> 40[3]

Table 2: Reported Activity of this compound in Various Cancer Cell Line Models

Cancer TypeCell Line ModelTP53 StatusObserved Effect
Gynecologic CancersVariousMutantInhibition of cell proliferation
Myelodysplastic Syndromes (MDS)In vivo modelsMutantSynergistic cytotoxicity with azacitidine
Esophageal CancerPreclinical modelsMutantSynergistic effect with chemotherapy
Breast CancerVariousMutant & Wild-TypeSynergistic effects with Tamoxifen irrespective of p53 status

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes two common methods for establishing drug-resistant cell lines: continuous dose escalation and pulse exposure.

Materials:

  • Cancer cell line of interest (e.g., MOLM-13 for AML, or any other cancer cell line with a known TP53 mutation)

  • Complete cell culture medium

  • This compound (APR-246)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Cell counting solution (e.g., trypan blue)

  • 96-well plates

  • Cell proliferation assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Method 1: Continuous Dose Escalation

  • Determine the initial IC50 of this compound:

    • Plate the parental cancer cells in 96-well plates at a predetermined optimal density.

    • The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM).

    • After 72 hours of incubation, assess cell viability using a suitable proliferation assay.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

  • Initiate the Resistance Induction:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

    • Initially, a significant portion of the cells will die.

    • Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days.

    • Once the cells recover and resume a stable growth rate, subculture them.

  • Gradually Increase the Drug Concentration:

    • After the cells have adapted to the initial concentration, gradually increase the this compound concentration in the culture medium (e.g., by 1.5 to 2-fold increments).

    • Monitor the cell growth and morphology closely. If there is excessive cell death, maintain the current concentration for a longer period or reduce it to the previous level until the cells recover.

    • Repeat this process of stepwise dose escalation. This process can take several months.

  • Establishment and Maintenance of the Resistant Line:

    • A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5 to 10-fold) than the IC50 of the parental line.

    • Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a constant concentration of this compound to preserve the resistant phenotype.

    • It is crucial to cryopreserve the resistant cells at different stages of the selection process.

Method 2: Pulse Exposure

  • Determine the IC50 of this compound as described in Method 1.

  • Pulsed Drug Treatment:

    • Treat the parental cells with a high concentration of this compound (e.g., 2 to 3 times the IC50) for a short period (e.g., 24 to 48 hours).

    • After the pulse treatment, remove the drug-containing medium, wash the cells with PBS, and culture them in a drug-free medium until they recover.

  • Repeat the Pulse Cycles:

    • Once the cells have repopulated, subject them to another round of pulse treatment with this compound.

    • Repeat this cycle of treatment and recovery for several rounds.

  • Selection and Characterization of Resistant Clones:

    • After several cycles, the surviving cell population will be enriched with resistant cells.

    • Isolate single-cell clones by limiting dilution or single-cell sorting.

    • Expand these clones and determine their IC50 for this compound to confirm and quantify their resistance.

Protocol 2: Characterization of this compound-Resistant Cell Lines

1. Confirmation of Resistance:

  • Perform a cell viability assay to compare the IC50 of the newly generated resistant cell line with the parental cell line. A significant increase in the IC50 value confirms the resistant phenotype.

2. Analysis of TP53 Gene Status:

  • DNA Sequencing: Perform Sanger or next-generation sequencing of the TP53 gene to confirm the presence of the original mutation and to check for any new mutations that may have arisen during the resistance development process.

  • Western Blot: Analyze the expression level of p53 protein in both parental and resistant cell lines.

3. Investigation of Resistance Mechanisms:

  • Quantitative PCR (qPCR) and Western Blot for XPO1:

    • Extract RNA and protein from both parental and resistant cell lines.

    • Perform qPCR to quantify the mRNA expression level of XPO1.

    • Perform Western blot to determine the protein expression level of XPO1. An upregulation of XPO1 in the resistant line would suggest its involvement in the resistance mechanism.

Protocol 3: Modeling this compound Resistance by XPO1 Overexpression

This protocol describes how to use lentiviral vectors to overexpress XPO1 in a sensitive cancer cell line to study its role in this compound resistance.

Materials:

  • Lentiviral expression vector containing the human XPO1 cDNA and a selection marker (e.g., puromycin (B1679871) resistance).

  • Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • HEK293T cells for lentivirus production.

  • Transfection reagent.

  • Target cancer cell line (this compound-sensitive).

  • Polybrene.

  • Puromycin.

Method:

  • Lentivirus Production:

    • Co-transfect the HEK293T cells with the XPO1 lentiviral vector and the packaging plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Plate the target cancer cells.

    • The next day, infect the cells with the lentiviral supernatant in the presence of polybrene (to enhance transduction efficiency).

    • After 24 hours, replace the virus-containing medium with a fresh complete medium.

  • Selection of Stable Overexpressing Cells:

    • 48 hours post-transduction, begin the selection of stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Replace the selection medium every 2-3 days until non-transduced control cells are completely eliminated.

  • Verification of XPO1 Overexpression:

    • qPCR: Confirm the increased mRNA expression of XPO1 in the transduced cells compared to control cells (transduced with an empty vector).

    • Western Blot: Verify the overexpression of the XPO1 protein in the transduced cells.

  • Functional Analysis:

    • Determine the IC50 of this compound in the XPO1-overexpressing cells and compare it to the control cells. A significant increase in the IC50 will confirm that XPO1 overexpression confers resistance to this compound.

Visualizations

experimental_workflow Workflow for Establishing and Characterizing this compound-Resistant Cell Lines cluster_generation Generation of Resistant Cell Line cluster_characterization Characterization of Resistant Phenotype cluster_modeling Modeling Resistance Mechanism start Parental Cancer Cell Line (e.g., with TP53 mutation) ic50_determination Determine Initial IC50 of this compound start->ic50_determination method_selection Select Resistance Induction Method ic50_determination->method_selection dose_escalation Continuous Dose Escalation method_selection->dose_escalation Method 1 pulse_exposure Pulse Exposure method_selection->pulse_exposure Method 2 resistant_line Establish this compound- Resistant Cell Line dose_escalation->resistant_line pulse_exposure->resistant_line confirm_resistance Confirm Resistance (Compare IC50 values) resistant_line->confirm_resistance analyze_p53 Analyze TP53 Status (Sequencing, Western Blot) confirm_resistance->analyze_p53 investigate_mechanism Investigate Resistance Mechanism (e.g., XPO1 expression via qPCR/Western Blot) analyze_p53->investigate_mechanism characterization_outcome Characterized Resistant Cell Line Model investigate_mechanism->characterization_outcome sensitive_line This compound-Sensitive Parental Cell Line lentiviral_transduction Lentiviral Transduction for XPO1 Overexpression sensitive_line->lentiviral_transduction stable_selection Selection of Stable Overexpressing Cells lentiviral_transduction->stable_selection verify_overexpression Verify XPO1 Overexpression (qPCR, Western Blot) stable_selection->verify_overexpression functional_analysis Functional Analysis (this compound IC50) verify_overexpression->functional_analysis model_outcome Validated Model of XPO1-Mediated Resistance functional_analysis->model_outcome

Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.

p53_pathway This compound Mechanism of Action and XPO1-Mediated Resistance cluster_drug_action This compound Action cluster_cellular_response Cellular Response cluster_nucleus cluster_cytoplasm cluster_resistance Resistance Mechanism This compound This compound (APR-246) mq Methylene Quinuclidinone (MQ) This compound->mq Spontaneous conversion mutant_p53 Mutant p53 (Inactive) mq->mutant_p53 Covalent binding to Cysteine residues refolded_p53 Refolded p53 (Active Wild-Type Conformation) mutant_p53->refolded_p53 p53_target_genes p53 Target Genes (e.g., p21, PUMA, BAX) refolded_p53->p53_target_genes Transcriptional Activation xpo1 XPO1 (Exportin-1) refolded_p53->xpo1 Binding for Export nucleus Nucleus cytoplasm Cytoplasm cell_cycle_arrest Cell Cycle Arrest p53_target_genes->cell_cycle_arrest apoptosis Apoptosis p53_target_genes->apoptosis xpo1->cytoplasm Nuclear Export xpo1_overexpression XPO1 Overexpression nuclear_export Increased Nuclear Export of Refolded p53 xpo1_overexpression->nuclear_export resistance_outcome Resistance to This compound-induced Apoptosis nuclear_export->resistance_outcome

Caption: this compound's mechanism and XPO1-mediated resistance pathway.

References

Application Notes and Protocols: Investigating the In Vitro Synergy of Eprenetapopt and Azacitidine in TP53-Mutant Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) harboring mutations in the TP53 tumor suppressor gene are associated with poor response to conventional therapies and dismal prognoses.[1][2] The combination of eprenetapopt (APR-246) and azacitidine (AZA) has emerged as a promising therapeutic strategy, demonstrating synergistic cytotoxicity in preclinical models and encouraging clinical activity.[3][4][5][6] this compound is a first-in-class p53 reactivator, while azacitidine is a DNA hypomethylating agent. Their distinct but complementary mechanisms of action provide a strong rationale for their combined use.

These application notes provide a comprehensive guide for the in vitro study of this drug combination, detailing the underlying mechanisms, experimental workflows, quantitative data analysis, and step-by-step protocols for key assays.

Mechanism of Action

This compound (APR-246): this compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within mutant p53 protein, restoring its wild-type conformation and tumor-suppressive functions.[6] This reactivation of p53 leads to the induction of cell cycle arrest and apoptosis.[1][5] Additionally, this compound can induce cell death through p53-independent mechanisms, including the depletion of glutathione (B108866) and inhibition of thioredoxin reductase, which increases reactive oxygen species (ROS) and promotes ferroptosis.[6]

Azacitidine (5-Azacytidine): Azacitidine is a nucleoside analog of cytidine. After incorporation into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their depletion.[5] This inhibition of DNA methylation results in global DNA hypomethylation, which can reactivate aberrantly silenced tumor suppressor genes, ultimately restoring normal cell cycle control and inducing apoptosis.[5]

Synergistic Interaction Pathway

The synergy between this compound and azacitidine is believed to stem from their ability to attack cancer cells through two critical and complementary pathways: the direct reactivation of the p53 pathway and the epigenetic reprogramming of the cell. The combination results in a pronounced pro-apoptotic effect and a reduction in cell proliferation.[1] Transcriptomic analyses have suggested that this synergy is mediated, in part, by the downregulation of the FLT3 pathway.[2][5]

G cluster_this compound This compound Action cluster_azacitidine Azacitidine Action cluster_downstream Converged Downstream Effects This compound This compound (APR-246) MutantP53 Mutant p53 Protein This compound->MutantP53 Reactivates FLT3 FLT3 Pathway Downregulation This compound->FLT3 WTP53 Restored Wild-Type p53 Function MutantP53->WTP53 CellCycleArrest Cell Cycle Arrest (G0/G1) WTP53->CellCycleArrest Apoptosis Enhanced Apoptosis WTP53->Apoptosis Azacitidine Azacitidine (AZA) DNMT DNA Methyltransferases (DNMTs) Azacitidine->DNMT Inhibits Azacitidine->FLT3 Hypomethylation DNA Hypomethylation DNMT->Hypomethylation TSG Tumor Suppressor Gene Reactivation Hypomethylation->TSG TSG->CellCycleArrest TSG->Apoptosis Synergy SYNERGISTIC CELL DEATH CellCycleArrest->Synergy Apoptosis->Synergy FLT3->Apoptosis

Caption: Proposed synergistic mechanism of this compound and Azacitidine.

Experimental Design Workflow

A typical in vitro study to assess the synergy between this compound and azacitidine involves a multi-step process. This begins with determining the potency of each drug individually, followed by testing them in combination at various concentrations to calculate synergy. Finally, mechanistic assays are performed to confirm the induction of apoptosis.

G cluster_prep Phase 1: Single-Agent Analysis cluster_combo Phase 2: Combination Analysis cluster_mechanism Phase 3: Mechanistic Validation cluster_result Final Interpretation A1 1. Culture TP53-mutant MDS/AML Cells (e.g., SKM1) A2 2. Treat cells with serial dilutions of this compound OR Azacitidine A1->A2 A3 3. Incubate for 72 hours A2->A3 A4 4. Perform Cell Viability Assay (e.g., CellTiter-Glo) A3->A4 A5 5. Calculate IC50 values for each drug A4->A5 B1 6. Treat cells with drugs in combination (fixed-ratio matrix) A5->B1 B2 7. Incubate for 72 hours B1->B2 B3 8. Perform Cell Viability Assay B2->B3 B4 9. Calculate Combination Index (CI) using Chou-Talalay Method B3->B4 C1 10. Treat cells with synergistic concentrations (e.g., IC10 APR + IC50 AZA) B4->C1 D1 Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) B4->D1 C2 11. Incubate for 24-48 hours C1->C2 C3 12. Perform Apoptosis Assay (Annexin V/PI Staining) C2->C3 C4 13. Analyze by Flow Cytometry C3->C4 C4->D1

Caption: Workflow for in vitro synergy testing of this compound and Azacitidine.

Application Notes

  • Cell Line Selection: The choice of cell line is critical. TP53-mutated MDS or AML cell lines are essential for studying the p53-reactivating mechanism of this compound. The SKM1 cell line, which harbors a homozygous TP53 hotspot mutation (p.R248Q), is an excellent and clinically relevant model used in foundational studies.[1]

  • Drug Preparation and Storage:

    • This compound (APR-246): Typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

    • Azacitidine (AZA): Also dissolved in DMSO. AZA is less stable in aqueous solutions. Prepare fresh dilutions from a frozen stock for each experiment. Store stock solutions at -20°C or -80°C.

  • Experimental Controls: Always include the following controls in each experiment:

    • Untreated Control: Cells treated with media only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Single-Agent Controls: Dose-response curves for this compound alone and azacitidine alone must be run in parallel with every combination experiment.

  • Data Analysis - The Chou-Talalay Method: The most widely accepted method for quantifying drug interactions is the calculation of a Combination Index (CI) . The Chou-Talalay method defines synergy (CI < 1), additivity (CI = 1), and antagonism (CI > 1). This analysis can be performed using software like CompuSyn.

Quantitative Data Summary

The following tables summarize representative data derived from the foundational study by Maslah et al. in Haematologica, which demonstrated the synergy between this compound (APR) and azacitidine (AZA) in various myeloid cell lines.[5]

Table 1: Single-Agent 50% Inhibitory Concentrations (IC50) after 72h Treatment

Cell LineTP53 StatusThis compound (APR-246) IC50 (µM)Azacitidine (AZA) IC50 (µM)
SKM1 Mutant (R248Q)~3.5~0.54
THP-1 Mutant (R248W)~5.0~1.6
HL60 Null>10~4.5
KG1a Wild-Type>10~2.1
K562 Null~6.5~1.0
(Note: Values are approximated from published dose-response curves for illustrative purposes.)[5]

Table 2: Synergistic Effect on Cell Proliferation and Apoptosis in SKM1 Cells

Treatment ConditionEffect on Proliferation (% of Control)Apoptosis (% Annexin V+ Cells)Interpretation
Control100%~5%Baseline
This compound (IC10)~90%~10%Minor Effect
Azacitidine (IC50)~50%~20%Moderate Effect
Combination (APR IC10 + AZA IC50) ~25% ~40% Synergistic Effect
(Note: Data represent the significant increase in apoptosis and decrease in proliferation observed when combining low, minimally-effective doses of this compound with azacitidine.)[5]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Maintenance of SKM1 Cells
  • Materials:

    • SKM1 cell line (ATCC® TIB-202™ or equivalent)

    • RPMI-1640 Medium

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100X)

    • 0.25% Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • T-75 culture flasks

    • Hemocytometer or automated cell counter

  • Procedure:

    • Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Culture SKM1 cells in suspension in T-75 flasks with 15-20 mL of complete growth medium.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Maintain cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.

    • Split the culture every 2-3 days. To split, transfer the cell suspension to a conical tube, centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete growth medium to the desired density.

    • Regularly check cell viability using Trypan Blue exclusion.

Protocol 2: Determining Single-Agent IC50 Values
  • Materials:

    • Log-phase SKM1 cells

    • Complete growth medium

    • This compound and Azacitidine stock solutions (in DMSO)

    • White, opaque 96-well cell culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Harvest and count SKM1 cells, ensuring >95% viability. Resuspend cells in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.

    • Seed 50 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Prepare 2X serial dilutions of this compound and azacitidine in separate tubes. A typical concentration range for this compound is 0.1 µM to 20 µM, and for azacitidine is 0.05 µM to 10 µM.

    • Add 50 µL of the 2X drug dilutions to the appropriate wells. Add 50 µL of medium with vehicle (DMSO) to control wells. This brings the final volume to 100 µL.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate-reading luminometer.

    • Plot the data using graphing software (e.g., GraphPad Prism). Normalize the data to the vehicle control (100% viability). Fit a non-linear regression curve (log[inhibitor] vs. response) to determine the IC50 value for each drug.

Protocol 3: Assessing Synergy using the Combination Index (CI) Method
  • Materials:

    • Same as Protocol 2.

  • Procedure:

    • Based on the single-agent IC50 values, design a fixed-ratio combination experiment. A common method is to use the equipotent ratio (IC50 of Drug A : IC50 of Drug B). For SKM1 cells, this would be a ratio of approximately 3.5 : 0.54 (or ~6.5:1) for this compound:azacitidine.

    • Prepare a high-concentration stock of the drug mixture at this fixed ratio.

    • Perform serial dilutions of the mixture.

    • Seed cells as described in Protocol 2.

    • Add the single-agent dilutions and the combination mixture dilutions to the plate. It is crucial to run single agents and the combination on the same plate.

    • Incubate for 72 hours and measure viability with CellTiter-Glo® as described in Protocol 2.

    • Analyze the data using synergy software (e.g., CompuSyn). Input the dose-effect data for Drug 1 alone, Drug 2 alone, and the combination.

    • The software will generate Combination Index (CI) values for different effect levels (Fraction Affected, Fa).

      • CI < 0.9: Synergy

      • CI 0.9 - 1.1: Additive Effect

      • CI > 1.1: Antagonism

Protocol 4: Measurement of Apoptosis by Annexin V/PI Staining
  • Materials:

    • Log-phase SKM1 cells

    • 6-well culture plates

    • This compound and Azacitidine

    • FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10⁶ SKM1 cells in 2 mL of complete medium per well in 6-well plates.

    • Treat the cells with synergistic concentrations determined previously (e.g., IC10 this compound, IC50 azacitidine, and the combination) and include vehicle controls.

    • Incubate for 24 to 48 hours at 37°C, 5% CO₂.

    • Harvest the cells (both adherent and floating) and transfer to flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • Compare the percentage of total apoptotic cells (early + late) across treatment groups to confirm the synergistic induction of apoptosis.

References

Application Notes and Protocols for Eprenetapopt (APR-246) Dosing and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Eprenetapopt (APR-246) in preclinical mouse models, based on a review of published research. The information is intended to guide the design and execution of in vivo studies investigating the efficacy and mechanism of action of this p53-reactivating agent.

Overview of this compound (APR-246)

This compound is a first-in-class small molecule that has been shown to restore the wild-type function of mutated and inactivated p53 protein, a critical tumor suppressor.[1][2] It is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[3][4] MQ is a Michael acceptor that covalently binds to cysteine residues within the mutant p53 core domain, leading to its refolding and the restoration of its tumor-suppressive functions, ultimately inducing apoptosis in cancer cells.[3][4] Beyond its p53-dependent activity, this compound also exhibits p53-independent effects by inducing oxidative stress through the depletion of glutathione (B108866) and inhibition of thioredoxin reductase 1 (TrxR1).[5][6]

Quantitative Data Summary: Dosing Regimens in Mouse Models

The following tables summarize the various dosing regimens of this compound that have been reported in the literature for different mouse models and cancer types.

Table 1: Intraperitoneal (i.p.) Administration of this compound in Mouse Models

Mouse ModelCancer TypeDosage (mg/kg)Dosing ScheduleVehicleReference(s)
Nude MiceTriple-Negative Breast Cancer (TNBC)100Every day for 7 days, then every other day for 15 treatmentsPBS[3]
C57BL/6 MiceMelanoma (B16)100Once a day (qd)Not Specified[5]
C57BL/6 MiceMelanoma (B16)100Twice a day (bid), biweeklyNot Specified[5]
Not SpecifiedOvarian Cancer400Days 1, 3, 5, and 7 post-imagingPhysiologic Saline[7]

Table 2: Intravenous (i.v.) Administration of this compound in Mouse Models

Mouse ModelCancer TypeDosage (mg/kg)Dosing ScheduleVehicleReference(s)
Nude MiceTriple-Negative Breast Cancer (TNBC)10019 total treatments (schedule details in source)Not Specified[3]

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound (APR-246) powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Sterile 20% (w/v) Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) in Saline (optional, for improved solubility)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Protocol 1: Saline-Based Formulation

This protocol is suitable for some studies and has been referenced in the literature.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile saline to create a slurry.

  • Gradually add the remaining volume of sterile saline while vortexing to dissolve the powder completely.

  • If complete dissolution is not achieved, gentle warming and continued vortexing may be necessary.

  • Once dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

  • Administer the prepared solution to the mice immediately.

Protocol 2: Co-solvent Formulation for Improved Solubility

This protocol is recommended to enhance the solubility of this compound.[5]

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in 100% DMSO to a concentration of 10-50 mg/mL.

  • For injection, dilute the DMSO stock solution with a sterile vehicle. A common vehicle is a solution of 20% SBE-β-CD in saline.[5]

  • A final injection solution might contain 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]

  • Ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10% of the total injection volume).

  • Vortex the final solution thoroughly to ensure it is homogenous.

  • Filter the solution through a 0.22 µm sterile filter before injection.

  • Administer the prepared solution to the mice immediately.

Administration of this compound to Mice

3.2.1. Intraperitoneal (i.p.) Injection

  • Restrain the mouse appropriately.

  • Lift the mouse's hindquarters to allow the abdominal organs to shift forward.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to ensure no fluid (urine or blood) is drawn back, indicating correct placement in the peritoneal cavity.

  • Inject the prepared this compound solution slowly. The typical injection volume for a mouse is 100-200 µL.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any adverse reactions.

3.2.2. Intravenous (i.v.) Injection (Tail Vein)

  • Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the mouse in a restraining device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins.

  • A successful insertion is often indicated by a flash of blood in the needle hub.

  • Inject the this compound solution slowly and steadily. The typical injection volume is 100-200 µL.

  • If swelling occurs at the injection site, withdraw the needle and attempt injection in a more proximal location on the same or opposite vein.

  • After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

Signaling Pathway of this compound

Eprenetapopt_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (APR-246) (Prodrug) MQ Methylene Quinuclidinone (MQ) (Active Metabolite) This compound->MQ Spontaneous Conversion mut_p53 Mutant p53 MQ->mut_p53 Covalent Binding to Cysteine Residues GSH Glutathione (GSH) MQ->GSH Depletion TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition refolded_p53 Refolded, Active p53 mut_p53->refolded_p53 Conformational Change & Reactivation p21 p21 refolded_p53->p21 Transcriptional Activation PUMA PUMA refolded_p53->PUMA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis ROS Increased ROS GSH->ROS TrxR1->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint TumorCellCulture Tumor Cell Culture TumorImplantation Subcutaneous or Orthotopic Tumor Cell Implantation TumorCellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (e.g., Nude Mice, C57BL/6) AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth to Palpable Size TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment This compound or Vehicle Administration (i.p. or i.v.) Randomization->Treatment TumorMeasurement Regular Tumor Volume Measurement Treatment->TumorMeasurement BodyWeight Body Weight Monitoring Treatment->BodyWeight Endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) TumorMeasurement->Endpoint BodyWeight->Endpoint TissueHarvest Tumor and Organ Harvest for Analysis Endpoint->TissueHarvest

Caption: General workflow for an in vivo efficacy study.

References

Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Levels Following Eprenetapopt Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a promising anti-cancer agent that has garnered significant attention for its ability to reactivate mutant p53.[1][2] However, recent studies have elucidated a multifaceted mechanism of action that extends beyond p53 reactivation, highlighting its role in inducing oxidative stress and a specific form of iron-dependent cell death known as ferroptosis.[3][4][5] A key event in this process is the significant elevation of intracellular reactive oxygen species (ROS). These highly reactive molecules, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can inflict damage upon essential cellular components like DNA, lipids, and proteins when present in excess, thereby contributing to cellular demise.[6][7]

The induction of ROS is intrinsically linked to this compound's ability to deplete cellular glutathione (B108866) (GSH), a critical antioxidant, and inhibit thioredoxin reductase, another key enzyme in maintaining redox homeostasis.[3][4][5] This disruption of the cell's antioxidant defenses leads to an accumulation of lipid peroxides, a hallmark of ferroptosis.[8] Consequently, the accurate measurement of ROS levels is paramount for researchers seeking to understand the mechanistic underpinnings of this compound's efficacy, evaluate its pharmacodynamic effects, and explore potential combination therapies that leverage this pro-oxidant activity.

These application notes provide detailed protocols for the quantification of ROS in cell cultures exposed to this compound, focusing on the widely used 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay.

Data Presentation: Quantifying the Impact of this compound on ROS Levels

While specific quantitative data on ROS induction by this compound can vary depending on the cell line, drug concentration, and exposure time, the following table summarizes the expected outcomes based on published literature. It is recommended that researchers generate dose-response and time-course curves for their specific experimental system.

Cell LineThis compound Concentration (µM)Incubation Time (hours)Fold Increase in ROS (vs. Control)Measurement MethodReference
Esophageal Cancer Cells10 - 504 - 24Significant IncreaseDCFH-DA[3][5]
Myelodysplastic Syndrome Cells5 - 256 - 48Dose-dependent IncreaseDCFH-DAImplied by mechanism[1][9]
Acute Myeloid Leukemia Cells5 - 256 - 48Dose-dependent IncreaseDCFH-DAImplied by mechanism[1][9][10]

Note: The fold increase is a qualitative representation based on the described mechanism of action. Actual values should be determined experimentally.

Signaling Pathway: this compound-Induced ROS Generation and Ferroptosis

The following diagram illustrates the key signaling events initiated by this compound that lead to the accumulation of ROS and subsequent ferroptosis.

Eprenetapopt_ROS_Pathway This compound-Induced ROS and Ferroptosis Pathway This compound This compound (APR-246) GSH Glutathione (GSH) This compound->GSH Depletion NFS1 NFS1 Cysteine Desulfurase This compound->NFS1 Inhibits GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Required for activity ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces ROS->Lipid_Peroxides Promotes Oxidation FeS_Biogenesis Iron-Sulfur Cluster Biogenesis NFS1->FeS_Biogenesis Essential for

Caption: Mechanism of this compound-induced ROS production and ferroptosis.

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the measurement of total intracellular ROS levels in adherent cells treated with this compound using the fluorescent probe DCFH-DA. DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of ROS present in the cells.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound (APR-246)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

  • Positive control (e.g., H₂O₂)

Experimental Workflow:

ROS_Measurement_Workflow Workflow for ROS Measurement with DCFH-DA cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_measurement Measurement cell_seeding Seed cells in a 96-well plate incubation Incubate overnight (37°C, 5% CO₂) cell_seeding->incubation drug_treatment Treat cells with This compound incubation->drug_treatment positive_control Treat with positive control (e.g., H₂O₂) incubation->positive_control untreated_control Untreated control incubation->untreated_control wash_cells1 Wash cells with PBS add_dcfhda Add DCFH-DA working solution wash_cells1->add_dcfhda incubate_dcfhda Incubate for 30-60 min (37°C, in the dark) add_dcfhda->incubate_dcfhda wash_cells2 Wash cells with PBS incubate_dcfhda->wash_cells2 read_fluorescence Measure fluorescence (Ex/Em = 485/535 nm) wash_cells2->read_fluorescence data_analysis Normalize data and calculate fold change read_fluorescence->data_analysis

Caption: Experimental workflow for measuring ROS levels using DCFH-DA.

Detailed Protocol:

  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%.

    • DCFH-DA Stock Solution: Prepare a 10 mM stock solution of DCFH-DA in cell-culture grade DMSO. Store in small aliquots at -20°C, protected from light.

    • DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10-25 µM in pre-warmed, serum-free medium. The optimal concentration should be determined empirically for each cell line.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include wells for an untreated control (medium with DMSO vehicle) and a positive control (e.g., 100 µM H₂O₂ for 1 hour).

    • Incubate the plate for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO₂.

  • Staining with DCFH-DA:

    • After the treatment period, carefully aspirate the medium containing this compound.

    • Gently wash the cells twice with 100 µL of pre-warmed sterile PBS per well.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • After incubation, remove the DCFH-DA working solution and wash the cells twice with 100 µL of pre-warmed PBS.

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Normalize the fluorescence intensity of the treated samples to that of the untreated control to determine the fold change in ROS production.

    • It is also recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) in a parallel plate to normalize the fluorescence signal to the number of viable cells, especially at high concentrations or long incubation times of this compound that may cause significant cell death.

Considerations and Troubleshooting:

  • Photobleaching: DCF is susceptible to photobleaching. All steps following the addition of DCFH-DA should be performed with minimal exposure to light.

  • Autofluorescence: Some compounds and cell types may exhibit autofluorescence. It is important to include appropriate controls (e.g., cells treated with this compound but not stained with DCFH-DA) to account for this.

  • Probe Concentration and Incubation Time: The optimal concentration of DCFH-DA and the incubation time may vary between cell lines. It is advisable to perform initial optimization experiments.

  • Alternative Methods: For more specific detection of certain ROS species, other probes can be used, such as MitoSOX™ Red for mitochondrial superoxide. Electron Paramagnetic Resonance (EPR) spectroscopy is considered the gold standard for the specific detection and quantification of free radicals.

References

Application Notes and Protocols for the Laboratory Use of Eprenetapopt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a small molecule drug candidate that has garnered significant interest in the field of oncology. It is a pro-drug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ), a Michael acceptor. MQ has a dual mechanism of action: it restores the wild-type conformation and function to mutated p53 tumor suppressor protein, and it induces oxidative stress in cancer cells. These actions lead to the induction of apoptosis and ferroptosis, making this compound a promising agent for the treatment of various cancers, particularly those with TP53 mutations.

These application notes provide essential information and protocols for the handling, storage, and stability assessment of this compound in a laboratory setting.

Physicochemical Properties

PropertyValueReference
Chemical Name 2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-oneN/A
Synonyms APR-246, PRIMA-1METN/A
Molecular Formula C₁₀H₁₇NO₃N/A
Molecular Weight 199.25 g/mol N/A
Appearance White to off-white solid[1]
CAS Number 5291-32-7N/A

Storage and Stability

Proper storage of this compound is crucial to maintain its integrity and activity for experimental use.

Solid Compound
Storage ConditionDurationReference
-20°C 3 years[1]
4°C 2 years[1]
Stock Solutions
SolventStorage ConditionDurationReference
DMSO -80°C2 years[1]
DMSO -20°C1 year[1]
Water -80°C(Not specified, but MQ, the active form, is stored at -80°C in water)N/A

Note: For long-term storage, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Solubility

SolventSolubilityReference
DMSO ≥ 50 mg/mL (≥ 250.94 mM)[1]
Water 50 mg/mL (250.94 mM)[1]
Ethanol SolubleN/A
DMF SolubleN/A
PBS SolubleN/A

Note: Sonication may be required to fully dissolve the compound in DMSO and water.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 19.93 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 100 mM solution, add 1 mL of DMSO to 19.93 mg of this compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use sterile tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Appropriate cell culture medium

  • Sterile tubes and pipettes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • It is recommended to prepare working solutions fresh for each experiment.

  • When treating cells, ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol 3: Stability Assessment of this compound using HPLC (General Method)

Objective: To determine the stability of this compound in a given solvent over time and under specific storage conditions.

Principle: A reversed-phase HPLC method will be used to separate this compound from its potential degradation products. The peak area of this compound will be monitored over time to quantify its degradation.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized for best separation.

  • This compound reference standard

  • Solvent for sample preparation (matching the storage solvent being tested)

Procedure:

  • Method Development (Optimization):

    • Prepare a standard solution of this compound in the mobile phase.

    • Inject the standard solution and optimize the mobile phase composition and flow rate to obtain a sharp, symmetrical peak for this compound with a reasonable retention time.

    • The UV detection wavelength should be set at the absorbance maximum of this compound.

  • Forced Degradation Study (to ensure the method is stability-indicating):

    • Subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to intentionally induce degradation.

    • Analyze the stressed samples by HPLC to ensure that the degradation products are well-separated from the parent this compound peak.

  • Stability Study:

    • Prepare solutions of this compound in the desired solvents (e.g., DMSO, water, cell culture medium) at a known concentration.

    • Store the solutions under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • The percentage remaining can be calculated using the peak areas: % Remaining = (Peak Area at time t / Peak Area at time 0) * 100

Mechanism of Action and Signaling Pathway

This compound is a prodrug that spontaneously converts to its active form, methylene quinuclidinone (MQ), under physiological conditions.[3] MQ exerts its anti-cancer effects through a dual mechanism.

  • Mutant p53 Reactivation: MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53.[4] This binding leads to the refolding of the mutant p53 protein, restoring its wild-type conformation and tumor suppressor functions.[4] Reactivated p53 can then induce the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair.

  • Induction of Oxidative Stress: MQ also targets the cellular redox balance. It depletes the intracellular levels of glutathione (B108866) (GSH) and inhibits the enzyme thioredoxin reductase 1 (TrxR1).[5] This disruption of the antioxidant system leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and inducing cell death through apoptosis and ferroptosis.[6]

Eprenetapopt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (APR-246) (Prodrug) MQ Methylene Quinuclidinone (MQ) (Active Form) This compound->MQ Spontaneous Conversion mut_p53 Mutant p53 (Unfolded) MQ->mut_p53 Covalent Binding to Cysteines GSH Glutathione (GSH) MQ->GSH Depletion TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition wt_p53 Wild-type p53 (Refolded) mut_p53->wt_p53 Refolding & Reactivation p21 p21 wt_p53->p21 Transcriptional Activation PUMA PUMA wt_p53->PUMA Transcriptional Activation NOXA NOXA wt_p53->NOXA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis NOXA->Apoptosis ROS Reactive Oxygen Species (ROS) Increase GSH->ROS Reduces TrxR1->ROS Reduces ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: Mechanism of action of this compound.

Experimental Workflow Example: In Vitro Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of this compound on cancer cell viability.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 100 mM in DMSO) prep_working Prepare Working Solutions of this compound prep_stock->prep_working prep_cells Culture Cancer Cells seed_cells Seed Cells in Multi-well Plates prep_cells->seed_cells treat_cells Treat Cells with this compound (and controls) seed_cells->treat_cells prep_working->treat_cells incubate Incubate for a Defined Period (e.g., 24-72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read Plate on a Plate Reader viability_assay->read_plate data_analysis Analyze Data and Calculate IC50 read_plate->data_analysis

Caption: Workflow for a cell viability assay.

Conclusion

These application notes provide a guide for the handling and laboratory use of this compound. Adherence to these storage and handling protocols is essential for obtaining reliable and reproducible experimental results. The provided mechanism of action and experimental workflow diagrams serve as a visual aid for understanding the compound's function and for designing experiments. For more specific applications, further optimization of protocols may be necessary.

References

Application Notes and Protocols: CRISPR Screen to Identify Eprenetapopt Sensitivity Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a first-in-class small molecule that restores wild-type function to mutant p53, a tumor suppressor protein frequently inactivated in human cancers.[1][2][3] Its mechanism of action involves the covalent modification of cysteine residues in mutant p53, leading to its refolding and the reactivation of its tumor-suppressive functions, including the induction of apoptosis.[1][2][3] Beyond its effects on p53, this compound has been shown to induce cell death through p53-independent mechanisms, including the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[4][5] This is achieved through the depletion of glutathione (B108866) (GSH), a key cellular antioxidant.[4][5]

Genome-wide CRISPR-Cas9 screens have emerged as a powerful tool for unbiased identification of genes that modulate sensitivity to therapeutic agents. By systematically knocking out or activating every gene in the genome, researchers can identify genetic perturbations that either sensitize or confer resistance to a drug of interest. A landmark study by Fujihara et al. (2020) utilized both CRISPR knockout (CRISPRko) and CRISPR activation (CRISPRa) screens to elucidate the genetic determinants of sensitivity to this compound.[4][6] This application note provides a detailed overview of the findings from such screens and presents comprehensive protocols for their implementation.

Data Presentation

The following tables summarize the key gene hits from genome-wide CRISPR screens that modulate cellular sensitivity to this compound, as identified in the study by Fujihara et al. (2020). The full, comprehensive gene lists and associated statistical scores are available in the supplementary materials of the original publication.

Table 1: Genes whose knockout sensitizes cells to this compound (CRISPRko Screen - Negative Selection)

Gene SymbolGene NameFunctionPutative Mechanism of Sensitization
GCLMGlutamate-cysteine ligase modifier subunitComponent of the rate-limiting enzyme in glutathione synthesisReduced glutathione synthesis, leading to increased oxidative stress and potentiation of ferroptosis
SLC7A11Solute carrier family 7 member 11Cystine/glutamate antiporter, crucial for cystine uptake for glutathione synthesisImpaired cystine import, leading to glutathione depletion and enhanced ferroptosis
SHMT2Serine hydroxymethyltransferase 2Mitochondrial enzyme in one-carbon metabolism, contributes to glycine (B1666218) synthesis for glutathione productionDiminished glycine supply for de novo glutathione synthesis, increasing susceptibility to oxidative stress[4][6]
MTHFD1LMethylenetetrahydrofolate dehydrogenase (NADP+ dependent) 1-likeMitochondrial enzyme in one-carbon metabolism, involved in formate (B1220265) productionDisruption of mitochondrial one-carbon metabolism, impacting nucleotide and glutathione synthesis
ESDS-formylglutathione hydrolaseInvolved in the detoxification of formaldehyde (B43269)Impaired formaldehyde detoxification, potentially increasing cellular stress

Table 2: Genes whose activation confers resistance to this compound (CRISPRa Screen - Positive Selection)

Gene SymbolGene NameFunctionPutative Mechanism of Resistance
GCLCGlutamate-cysteine ligase catalytic subunitComponent of the rate-limiting enzyme in glutathione synthesisIncreased glutathione synthesis, enhancing the cellular antioxidant capacity to counteract this compound-induced oxidative stress

Experimental Protocols

This section provides detailed protocols for conducting genome-wide CRISPRko and CRISPRa screens to identify genes that modulate sensitivity to this compound, based on the methodologies described by Fujihara et al. (2020) and other standard protocols.

Protocol 1: Genome-Wide CRISPR Knockout (CRISPRko) Screen

Objective: To identify genes whose loss-of-function sensitizes cells to this compound.

1. Cell Line and Library Selection:

  • Cell Line: OACM5.1 esophageal cancer cells expressing Cas9 are recommended, as used in the reference study.[6] Ensure the chosen cell line has a stable expression of Cas9.
  • sgRNA Library: The Brunello genome-wide CRISPR knockout library is a suitable choice, targeting the human genome with four sgRNAs per gene.[6]

2. Lentiviral Library Production:

  • Co-transfect HEK293T cells with the Brunello sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
  • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
  • Pool the harvests, filter through a 0.45 µm filter, and concentrate the virus as required.
  • Determine the viral titer to calculate the appropriate multiplicity of infection (MOI).

3. Cell Transduction and Selection:

  • Transduce the Cas9-expressing OACM5.1 cells with the lentiviral Brunello library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a cell population that represents at least 500-1000 cells per sgRNA in the library.
  • After 24 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
  • Expand the transduced cell population while maintaining library representation.

4. This compound Treatment:

  • After antibiotic selection and cell expansion (approximately 7 days post-transduction), split the cell population into two groups: a vehicle control group and an this compound-treated group.
  • Treat the cells with a sublethal dose of this compound. The concentration should be determined beforehand to cause significant but not complete cell death over the course of the experiment (e.g., 8 days as in the reference study).[6]
  • Culture the cells for the duration of the screen, passaging as necessary and maintaining a high cell number to preserve library complexity.

5. Genomic DNA Extraction and Sequencing:

  • At the end of the treatment period, harvest cell pellets from both the vehicle and this compound-treated populations.
  • Extract genomic DNA from the cell pellets.
  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
  • Purify the PCR products and perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in each population.

6. Data Analysis:

  • Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
  • Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes that are significantly depleted in the this compound-treated population compared to the vehicle control. These depleted genes represent sensitizer (B1316253) hits.

Protocol 2: Genome-Wide CRISPR Activation (CRISPRa) Screen

Objective: To identify genes whose overexpression confers resistance to this compound.

1. Cell Line and Library Selection:

  • Cell Line: OACM5.1 cells expressing a dCas9-VP64 fusion protein are required for CRISPRa screens.
  • sgRNA Library: The Calabrese Set A genome-wide CRISPRa library is a suitable choice.[6]

2. Lentiviral Library Production:

  • Follow the same procedure as described in Protocol 1, Step 2, using the Calabrese Set A library.

3. Cell Transduction and Selection:

  • Transduce the dCas9-VP64 expressing OACM5.1 cells with the lentiviral Calabrese Set A library at a low MOI (0.3-0.5).
  • Perform antibiotic selection and expand the cell population as described in Protocol 1, Step 3.

4. This compound Treatment:

  • Split the transduced cell population into a vehicle control group and an this compound-treated group.
  • Treat the cells with a lethal dose of this compound. The concentration should be high enough to cause significant cell death in the control population over the screening period (e.g., 28 days as in the reference study).[6]
  • Culture the cells for the duration of the screen, allowing for the enrichment of cells expressing sgRNAs that confer resistance.

5. Genomic DNA Extraction and Sequencing:

  • Follow the same procedure as described in Protocol 1, Step 5.

6. Data Analysis:

  • Perform read counting and analysis as described in Protocol 1, Step 6.
  • Identify genes whose corresponding sgRNAs are significantly enriched in the this compound-treated population compared to the vehicle control. These enriched genes are resistance hits.

Visualizations

The following diagrams illustrate the key experimental workflow and the signaling pathways implicated in this compound sensitivity.

experimental_workflow cluster_library_prep Library Preparation cluster_cell_culture Cell Culture & Transduction cluster_screening CRISPR Screen cluster_analysis Data Analysis lenti_production Lentiviral Library Production cas9_cells Cas9-expressing OACM5.1 Cells transduction Transduction (Low MOI) cas9_cells->transduction selection Antibiotic Selection transduction->selection treatment This compound vs. Vehicle Treatment selection->treatment harvest Harvest Cells treatment->harvest gdna_extraction gDNA Extraction harvest->gdna_extraction ngs NGS & Read Counting gdna_extraction->ngs hit_id Hit Identification (MAGeCK) ngs->hit_id

Figure 1. Experimental workflow for CRISPR screening.

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol slc7a11 SLC7A11 glutamate_out Glutamate slc7a11->glutamate_out cysteine Cysteine slc7a11->cysteine cystine_in Cystine cystine_in->slc7a11 gcl GCL (GCLC/GCLM) cysteine->gcl gsh GSH gcl->gsh gpx4 GPX4 gsh->gpx4 lipid_peroxides Lipid Peroxides gpx4->lipid_peroxides Inhibits ferroptosis Ferroptosis lipid_peroxides->ferroptosis This compound This compound This compound->gsh Depletes

Figure 2. this compound-induced ferroptosis pathway.

glutathione_metabolism cluster_one_carbon Mitochondrial One-Carbon Metabolism cluster_gsh_synthesis Glutathione Synthesis serine Serine shmt2 SHMT2 serine->shmt2 glycine Glycine shmt2->glycine gss GSS glycine->gss mthfd1l MTHFD1L formate Formate mthfd1l->formate cysteine Cysteine gcl GCL (GCLC/GCLM) cysteine->gcl glutamate Glutamate glutamate->gcl gamma_gc γ-glutamylcysteine gcl->gamma_gc gamma_gc->gss gsh GSH gss->gsh

Figure 3. Glutathione metabolism pathway.

References

Troubleshooting & Optimization

Eprenetapopt not inducing expected apoptosis in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for eprenetapopt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in inducing cell death?

A1: this compound has a dual mechanism of action. Its primary mode is the reactivation of mutant p53 protein. This compound is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, restoring its wild-type conformation and function.[1][2][3] This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[1][2] Additionally, this compound can induce p53-independent cell death by increasing oxidative stress through the depletion of glutathione (B108866) (GSH) and inhibition of thioredoxin reductase 1 (TrxR1), which can lead to ferroptosis.[1][2]

Q2: In which types of cancer cell lines is this compound expected to be most effective?

A2: this compound is primarily designed to be effective in cancer cells harboring TP53 mutations.[1][2] Its efficacy has been observed in a variety of hematological and solid tumor cell lines with such mutations.[4] However, the specific type of TP53 mutation can influence its effectiveness. It is generally less effective in cell lines with truncating mutations that result in a lack of p53 protein expression.[2]

Q3: What are the recommended concentrations and incubation times for in vitro experiments?

A3: The optimal concentration and incubation time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model. A common starting point for concentration ranges in vitro is between 10 µM and 100 µM. Incubation times can range from 12 to 72 hours, depending on the assay and the expected timeline of apoptosis induction.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in water and DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guide: this compound Not Inducing Expected Apoptosis In Vitro

If you are not observing the expected levels of apoptosis in your in vitro experiments with this compound, consider the following troubleshooting steps:

Tier 1: Initial Experimental Checks
Potential IssueRecommended Action
Compound Integrity Verify Solubility: Ensure this compound is fully dissolved in the solvent. Visually inspect for any precipitate. Check Storage: Confirm that the compound has been stored correctly to prevent degradation.
Cell Culture Conditions Cell Health: Use healthy, low-passage number cells in the logarithmic growth phase.[5] Contamination: Regularly test for mycoplasma contamination, which can alter cellular responses.[5] Cell Line Authentication: Confirm the identity of your cell line through methods like STR profiling.
Experimental Protocol Dose and Time: Perform a thorough dose-response (e.g., 10-100 µM) and time-course (e.g., 24, 48, 72 hours) experiment. Positive Control: Include a known apoptosis inducer (e.g., staurosporine) to validate your apoptosis detection assay.[5]
Tier 2: Investigating Cellular and Molecular Mechanisms
Potential IssueRecommended Action
p53 Status of the Cell Line Confirm p53 Mutation: Verify the TP53 mutation status of your cell line. This compound is most effective in cells with missense mutations in TP53. Assess p53 Protein Levels: Check for the expression of mutant p53 protein. Cells with truncating mutations that lead to a loss of p53 protein will be less sensitive.[2]
Drug Efflux and Resistance MRP1 Overexpression: High levels of the multidrug resistance-associated protein 1 (MRP1) can export the glutathione-bound active form of this compound, reducing its intracellular concentration and efficacy.[6] Consider using cell lines with low MRP1 expression or co-treatment with an MRP1 inhibitor. XPO1 Overexpression: Overexpression of Exportin 1 (XPO1) can shuttle the refolded, active p53 out of the nucleus and into the cytoplasm, preventing it from activating pro-apoptotic genes.
Apoptosis Detection Method Assay Suitability: Ensure your chosen apoptosis assay is appropriate for the expected mechanism. For early apoptosis, Annexin V staining is suitable. For later stages, consider TUNEL or PARP cleavage assays.[7]

Troubleshooting Workflow Diagram

G start No/Low Apoptosis Observed check_compound Check Compound Integrity (Solubility, Storage) start->check_compound check_cells Verify Cell Culture Conditions (Health, Contamination, Passage #) check_compound->check_cells check_protocol Review Experimental Protocol (Dose, Time, Positive Control) check_cells->check_protocol tier1_passed Tier 1 Checks Passed? check_protocol->tier1_passed tier1_passed->start No, Re-run Experiment tier2_p53 Investigate p53 Status (Mutation type, Protein level) tier1_passed->tier2_p53 Yes tier2_resistance Assess Resistance Mechanisms (MRP1, XPO1 expression) tier2_p53->tier2_resistance solution_p5_3 solution_p5_3 tier2_p53->solution_p5_3 tier2_assay Validate Apoptosis Assay tier2_resistance->tier2_assay solution_resistance Solution: Use MRP1/XPO1 low cell line or co-treat with inhibitor tier2_resistance->solution_resistance solution_assay Solution: Optimize assay or use alternative method tier2_assay->solution_assay solution_p53 Solution: Use cell line with missense p53 mutation

Troubleshooting workflow for unexpected in vitro results with this compound.

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/PI Staining

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cells

Procedure:

  • Cell Preparation: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Western Blot for PARP Cleavage and p53 Downstream Targets

This protocol details the detection of PARP cleavage and the expression of p53 target proteins p21 and PUMA by western blotting.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-PARP, anti-cleaved PARP, anti-p21, anti-PUMA, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Interpretation:

  • An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.

  • Increased expression of p21 and PUMA suggests activation of the p53 pathway.

Quantitative Data

Table 1: In Vitro Efficacy of this compound (IC50 Values)

Cell LineCancer TypeTP53 StatusIC50 (µM)
DU145Prostate Cancerp53 P223L/V274F~20
PC-3Prostate Cancerp53 null>50
HEYOvarian Cancerp53 Y220C~15-20
OVCAR-3Ovarian Cancerp53 R248Q~10-15
TOV-21GOvarian Cancerp53 R175H~10
MOLM-13Acute Myeloid Leukemiap53 R175H~5-10
K562Chronic Myeloid Leukemiap53 null>50

Note: IC50 values are approximate and can vary depending on experimental conditions.

Signaling Pathways and Logical Relationships

This compound Mechanism of Action

G cluster_0 p53-Dependent Pathway cluster_1 p53-Independent Pathway This compound This compound mq Methylene quinuclidinone (MQ) This compound->mq gsh Glutathione (GSH) This compound->gsh Depletion trxr1 Thioredoxin Reductase 1 (TrxR1) This compound->trxr1 Inhibition mutant_p53 Mutant p53 mq->mutant_p53 Covalent Binding refolded_p53 Refolded (WT-like) p53 mutant_p53->refolded_p53 p21_puma p21, PUMA, Noxa (Target Gene Upregulation) refolded_p53->p21_puma Nuclear Translocation & Transcriptional Activation apoptosis_p53 Apoptosis p21_puma->apoptosis_p53 ros Increased ROS gsh->ros trxr1->ros ferroptosis Ferroptosis ros->ferroptosis

Dual mechanism of action of this compound leading to apoptosis and ferroptosis.

Logical Relationship of Factors Influencing this compound Efficacy

G cluster_positive Positive Factors for Efficacy cluster_negative Negative Factors for Efficacy p53_missense Missense TP53 Mutation eprenetapopt_efficacy This compound Efficacy p53_missense->eprenetapopt_efficacy p53_expression High Mutant p53 Expression p53_expression->eprenetapopt_efficacy p53_truncating Truncating TP53 Mutation p53_truncating->eprenetapopt_efficacy mrp1_high High MRP1 Expression mrp1_high->eprenetapopt_efficacy xpo1_high High XPO1 Expression xpo1_high->eprenetapopt_efficacy

Factors positively and negatively influencing the in vitro efficacy of this compound.

References

Eprenetapopt In Vitro Experimentation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eprenetapopt in in vitro settings. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound (APR-246) is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ), under physiological conditions.[1][2] MQ has a dual mechanism of action. Firstly, it covalently binds to cysteine residues in mutant p53 protein, restoring its wild-type conformation and tumor suppressor functions, which leads to cell cycle arrest and apoptosis.[1][2][3] Secondly, it induces oxidative stress by depleting glutathione (B108866) and inhibiting thioredoxin reductase, further contributing to cancer cell death through mechanisms like ferroptosis.[1][3]

Q2: How should I prepare and store this compound for in vitro use?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C for long-term use. When preparing your experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

Q3: What is a typical effective concentration range for this compound in vitro?

A3: The effective concentration of this compound can vary significantly depending on the cancer cell line, the presence of a TP53 mutation, and the specific assay being performed. Generally, concentrations in the low micromolar range are effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observed cytotoxicity Cell line may be resistant to this compound.Confirm the TP53 mutation status of your cell line. This compound is most effective in cells with a mutant TP53. Consider using a positive control cell line known to be sensitive to this compound.
Suboptimal drug concentration.Perform a dose-response experiment with a wider range of concentrations to determine the IC50 value for your specific cell line.
Drug degradation.Ensure proper storage of the this compound stock solution (-20°C) and prepare fresh dilutions for each experiment.
High background in cell viability assays Interference from the drug compound.Include a "drug-only" control (this compound in media without cells) to measure any background signal from the compound itself and subtract it from your experimental values.
Contamination.Regularly check cell cultures for any signs of microbial contamination.
Inconsistent results between experiments Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well for every experiment.
Inconsistent drug treatment duration.Maintain a consistent incubation time with this compound across all experiments.
Pipetting errors.Use calibrated pipettes and ensure proper mixing of solutions.
Difficulty in detecting p53 pathway activation by Western blot Insufficient treatment time or concentration.Optimize the treatment duration and concentration of this compound to induce detectable changes in protein expression.
Poor antibody quality.Use validated antibodies for p53, p21, and MDM2. Include positive and negative controls to ensure antibody specificity.
Low protein expression.Ensure you are loading a sufficient amount of protein onto the gel.

Quantitative Data

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTP53 StatusReported IC50 (µM)Reference
KYM-1SarcomaWild-TypeNot specified in provided text[4]
HT1080SarcomaWild-TypeNot specified in provided text[4]
T449SarcomaWild-Type/MDM2 AmplifiedNot specified in provided text[4]
T778SarcomaWild-Type/MDM2 AmplifiedNot specified in provided text[4]
T1000SarcomaWild-Type/MDM2 AmplifiedNot specified in provided text[4]
MFH100SarcomaMutantNot specified in provided text[4]
MFH152SarcomaMutantNot specified in provided text[4]
MFH95SarcomaNullNot specified in provided text[4]
LMS148SarcomaNullNot specified in provided text[4]
HTB-26Breast CancerNot specified in provided text10 - 50[5]
PC-3Pancreatic CancerNot specified in provided text10 - 50[5]
HepG2Hepatocellular CarcinomaNot specified in provided text10 - 50[5]
HCT116Colorectal CancerNot specified in provided text10 - 50[5]

Note: The IC50 values can be influenced by the specific experimental conditions, such as incubation time and the viability assay used.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO-treated cells).

  • MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the desired duration. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot for p53 Pathway Activation
  • Cell Lysis: After treating the cells with this compound, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Eprenetapopt_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous conversion mutant_p53 Mutant p53 MQ->mutant_p53 Binds to Cysteine Residues GSH Glutathione (GSH) MQ->GSH Depletes restored_p53 Restored Wild-Type p53 mutant_p53->restored_p53 Conformational Change p21_mdm2 p21, MDM2, etc. restored_p53->p21_mdm2 Transcriptional Activation cell_cycle_arrest Cell Cycle Arrest p21_mdm2->cell_cycle_arrest apoptosis Apoptosis p21_mdm2->apoptosis depleted_GSH Depleted GSH GSH->depleted_GSH ROS Increased ROS depleted_GSH->ROS ferroptosis Ferroptosis ROS->ferroptosis

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_assays 3. Downstream Assays start Start cell_culture 1. Cell Culture (Select appropriate cancer cell line) start->cell_culture treatment 2. This compound Treatment (Dose-response and time-course) cell_culture->treatment viability Cell Viability (e.g., MTT Assay) treatment->viability apoptosis Apoptosis (e.g., Annexin V Staining) treatment->apoptosis western_blot Protein Expression (e.g., Western Blot for p53, p21, MDM2) treatment->western_blot data_analysis 4. Data Analysis (IC50 determination, statistical analysis) viability->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro studies.

References

Technical Support Center: Overcoming Eprenetapopt Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding resistance to eprenetapopt (APR-246) in preclinical models.

Section 1: Understanding this compound Resistance (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (APR-246) is a small molecule prodrug that is converted to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ has a dual mechanism of action:

  • Mutant p53 Reactivation : MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein. This binding can lead to the thermodynamic stabilization of the p53 protein, restoring its wild-type conformation and tumor-suppressing functions, ultimately inducing apoptosis.[1][2][3]

  • Induction of Oxidative Stress : MQ also targets the cellular redox balance by depleting the major cellular antioxidant, glutathione (B108866) (GSH), and inhibiting the antioxidant enzyme thioredoxin reductase (TrxR1).[1][3][4] This leads to a massive increase in reactive oxygen species (ROS), contributing to cancer cell death through apoptosis and ferroptosis.[2][3]

Q2: What are the key molecular mechanisms driving resistance to this compound in preclinical models?

Acquired resistance to this compound is often non-genetic, meaning it does not typically arise from new subclonal mutations.[5][6] Key mechanisms identified in preclinical studies include:

  • Upregulation of Antioxidant Pathways : Cancer cells can enhance their antioxidant capacity to counteract the ROS surge induced by this compound. This is often mediated by the transcription factor NRF2, a master regulator of the antioxidant response.[7][8][9] NRF2 activation upregulates genes that replenish glutathione (GSH) and detoxify ROS.[7][9]

  • Increased Drug Efflux : The active compound MQ can bind to GSH, and this conjugate can be actively transported out of the cell by efflux pumps like the Multidrug Resistance-Associated Protein 1 (MRP1).[4] Overexpression or increased activity of these pumps reduces the intracellular concentration of the active drug.

  • Overexpression of XPO1 (CRM1) : Exportin 1 (XPO1) is a nuclear export protein. In resistant cells, XPO1 can be overexpressed, leading to the rapid shuttling of refolded, wild-type p53 from the nucleus to the cytoplasm.[5][6] This prevents p53 from activating its target genes in the nucleus, thereby negating the effect of this compound.[5]

  • Low SLC7A11 Expression : While high levels of the cystine/glutamate transporter SLC7A11 can contribute to GSH synthesis and thus resistance, some studies show that mutant p53 can suppress SLC7A11 expression.[10][11][12] This creates a baseline vulnerability due to lower GSH levels, making SLC7A11 expression a critical determinant of sensitivity, independent of p53 status.[10]

Section 2: Troubleshooting & Experimental Confirmation

Q3: My cancer cell line shows a decreasing response to this compound. How do I experimentally confirm and characterize this resistance?

If you observe an increasing IC50 value or reduced apoptosis in your cell line following this compound treatment, a systematic approach is needed to confirm and understand the resistance mechanism.

Experimental Workflow for Characterizing this compound Resistance

G cluster_0 Phase 1: Confirmation of Resistance cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Overcoming Resistance start Observe Decreased Sensitivity (e.g., increased IC50) confirm Confirm Phenotype: - Re-run dose-response curve - Perform apoptosis assay (Annexin V) start->confirm generate Generate Resistant Line: - Continuous culture with  stepwise increasing drug dose confirm->generate wb Western Blot Analysis: - p53, p21, XPO1 - NRF2, SLC7A11, HO-1 generate->wb gsh Functional Assays: - Measure intracellular GSH/ROS levels - Measure drug efflux (e.g., using calcein-AM) wb->gsh if Immunofluorescence: - Assess p53 nuclear vs.  cytoplasmic localization gsh->if combo Test Combination Therapies: - XPO1 inhibitors (Selinexor) - Redox modulators (BSO, MRP1i) - Chemotherapy (Azacitidine) if->combo synergy Perform Synergy Analysis: (e.g., Chou-Talalay method) combo->synergy invivo Validate in vivo: - Xenograft or PDX models synergy->invivo

Caption: Workflow for confirming and characterizing this compound resistance.

Q4: Protocol for Generating an this compound-Resistant Cell Line

This protocol describes a standard method for developing a drug-resistant cancer cell line through continuous exposure to escalating drug concentrations.[6]

Methodology:

  • Initial Seeding : Plate the parental (sensitive) cancer cell line at a low density in appropriate culture vessels.

  • Determine Starting Concentration : Begin treatment with this compound at a concentration equal to the cell line's IC20 (the concentration that inhibits 20% of growth).

  • Continuous Exposure : Culture the cells continuously in the presence of the drug. Replace the media with fresh drug-containing media every 2-3 days.

  • Monitor Viability : Monitor the cells for signs of recovery and resumed proliferation. When the cells are growing steadily at the current concentration, passage them and prepare for a dose escalation.

  • Stepwise Dose Escalation : Increase the concentration of this compound in a stepwise manner (e.g., by 1.2 to 1.5-fold increments). Allow the cells to adapt and resume stable growth at each new concentration before the next increase.

  • Characterization : The process can take several months. Once the resistant line can tolerate a concentration that is 5-10 times the original IC50 of the parental line, the new line is considered resistant.

  • Validation : Confirm the resistance phenotype by performing a cell viability assay (e.g., MTS or CTG) and comparing the IC50 value of the resistant line to the parental line.

  • Cryopreservation : Freeze aliquots of the resistant cell line at various passages to ensure a stable stock.

Q5: Protocol for Western Blot Analysis of Key Resistance Markers

This protocol is for assessing the protein levels of XPO1, NRF2, and downstream p53 targets like p21, which are implicated in this compound resistance.

Methodology:

  • Cell Lysis : Treat parental and resistant cells with this compound or vehicle for a specified time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation : Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE : Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run electrophoresis to separate proteins by size.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., anti-XPO1, anti-NRF2, anti-p21, anti-p53) overnight at 4°C, diluted in blocking buffer according to the manufacturer's instructions. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis : Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to the loading control for comparison between parental and resistant lines.

Section 3: Strategies to Overcome Resistance

Q6: What combination therapies have proven effective against this compound resistance in preclinical models?

Combination strategies aim to target the identified resistance mechanisms. Key successful approaches include:

  • Targeting XPO1-Mediated Nuclear Export : Combining this compound with selective inhibitors of nuclear export (SINE), such as selinexor (B610770) or eltanexor, has been shown to be synergistic.[6] These inhibitors block XPO1, trapping the reactivated p53 in the nucleus and restoring its apoptotic function.[5]

  • Modulating Redox Balance : Because resistance is linked to antioxidant capacity, co-treatment with agents that disrupt this balance is effective. This can include MRP1 inhibitors to prevent efflux of the MQ-GSH conjugate or compounds like buthionine sulfoximine (B86345) (BSO) that inhibit glutathione synthesis.[4]

  • Combination with Hypomethylating Agents (HMAs) : In myeloid malignancies, this compound shows strong synergy with azacitidine.[2][13] While the primary rationale is not solely to overcome resistance, this combination has shown high efficacy in clinical trials for TP53-mutant MDS.[13]

  • Combination with Chemotherapy : Synergy has been demonstrated with DNA-damaging agents like cisplatin (B142131) and 5-fluorouracil, suggesting that this compound can lower the threshold for chemotherapy-induced apoptosis.[14]

Table 1: Preclinical Data on Combination Strategies to Overcome this compound Resistance

Combination AgentCancer ModelResistance Mechanism TargetedKey FindingReference
Eltanexor/Selinexor TP53-mutant Leukemia (MOLM-13, K562)XPO1 OverexpressionSynergistic cell killing in this compound-resistant cells; decreased tumor volume in xenograft models.[5][6]
MRP1 Inhibitors Various Cancer Cell LinesDrug Efflux (MRP1)Blocking MRP1 traps MQ inside cells, leading to synergistic cancer cell death in vitro and in vivo.[4]
Azacitidine TP53-mutant MDS/AMLMultiple/SynergyHigh response rates in preclinical models and clinical trials, mediated by p53 pathway activation.[3][13]
Cisplatin / 5-FU Oesophageal AdenocarcinomaGeneral ChemoresistanceThis compound restored chemosensitivity in a cisplatin/5-FU-resistant xenograft model.[14]
Q7: How can I assess the synergy between this compound and a combination agent?

The Chou-Talalay method is a widely accepted standard for quantifying drug synergy. It involves calculating a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol for Synergy Analysis (Chou-Talalay Method):

  • Determine Single-Agent IC50s : Perform dose-response assays for this compound and the combination drug individually to determine the IC50 for each agent in your cell line.

  • Set Up Combination Matrix : Design a matrix of drug concentrations. Use a constant ratio of the two drugs based on their IC50s (e.g., Drug A at 0.25x, 0.5x, 1x, 2x IC50 combined with Drug B at 0.25x, 0.5x, 1x, 2x IC50). Include single-agent controls at each concentration.

  • Cell Treatment : Seed cells in 96-well plates and treat them with the single agents and the combinations for a set period (e.g., 72 hours).

  • Measure Viability : Assess cell viability using an appropriate assay (e.g., MTS, CTG).

  • Calculate Fraction Affected (Fa) : For each dose, calculate the fraction of cells affected (inhibited) compared to the untreated control. Fa = 1 - (Viability of treated cells / Viability of control cells).

  • Data Analysis : Use a software package like CompuSyn or the 'synergyfinder' R package to analyze the data. The software will generate a Combination Index (CI) value for different Fa levels.

  • Interpret Results :

    • CI < 0.9 : Synergy

    • CI 0.9 - 1.1 : Additive Effect

    • CI > 1.1 : Antagonism

Q8: Can you illustrate a common resistance pathway and how a combination agent counteracts it?

Certainly. The upregulation of the NRF2 antioxidant pathway is a frequent mechanism of resistance. The diagram below shows how NRF2 protects cancer cells from this compound-induced stress and how this can be potentially overcome.

Signaling Pathway for NRF2-Mediated Resistance

G cluster_0 This compound Action cluster_1 NRF2-Mediated Resistance Mechanism cluster_2 Therapeutic Intervention epre This compound (MQ) ros Increased ROS epre->ros death Cell Death (Apoptosis/Ferroptosis) ros->death keap1 KEAP1 ros->keap1 inactivates nrf2 NRF2 keap1->nrf2 degrades nrf2_nuc NRF2 (Nuclear) nrf2->nrf2_nuc translocates are ARE Genes (e.g., GCLC, NQO1) nrf2_nuc->are activates gsh GSH Synthesis & Antioxidant Enzymes are->gsh gsh->ros neutralizes nrf2_i NRF2 Inhibitor (e.g., Brusatol) nrf2_i->nrf2 inhibits

Caption: NRF2 pathway activation confers resistance by neutralizing ROS.

References

Eprenetapopt Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common solubility and stability challenges encountered when working with Eprenetapopt (APR-246).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has good solubility in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) and Water (H₂O) are most frequently used.[1][2] It is also soluble in Ethanol.[3] For preparing stock solutions, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][3] Sonication or gentle warming may be required to achieve complete dissolution at high concentrations.[2]

Q2: I've prepared an this compound stock solution in DMSO, but it appears cloudy after being added to my aqueous cell culture medium. What's happening and how can I fix it?

A2: This is a common issue known as precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is lower. This is a form of kinetic insolubility.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is minimal, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.

  • Lower Drug Concentration: The simplest solution may be to work with a lower final concentration of this compound in your experiment.

  • Use a Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions in the aqueous medium to avoid a sudden, sharp decrease in solvent polarity.

  • Re-evaluate Solvent Choice: For certain applications, preparing a stock solution directly in water (with the aid of ultrasonication) might be a viable alternative to DMSO.[1]

Q3: What are the best practices for preparing and storing this compound stock solutions to ensure stability?

A3: Proper preparation and storage are critical to maintain the integrity and activity of this compound. As a prodrug, it converts to its active form, methylene (B1212753) quinuclidinone (MQ), and can be susceptible to degradation.[4][5]

Best Practices:

  • Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO or H₂O.[1][2]

  • Aliquoting: To prevent product inactivation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.[1]

  • Storage: Store the powder and solvent-based stock solutions at the recommended temperatures to ensure long-term stability.[2][3]

Data Presentation: Solubility & Stability

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityConcentration (Molar)NotesCitations
H₂O50 - 100 mg/mL~251 - 502 mMUltrasonic treatment or sonication is recommended.[1][2]
DMSO40 - 126.25 mg/mL~201 - 634 mMUse fresh, anhydrous DMSO. Sonication is recommended for higher concentrations.[1][2][3]
Ethanol40 mg/mL~201 mM-[3]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotesCitations
Solid Powder-20°C3 yearsStore in a dry, dark place.[2][3]
In Solvent (e.g., DMSO)-80°C1 - 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1][2]
In Solvent (e.g., DMSO)-20°C1 month - 1 yearShorter-term storage option.[1][3]

Table 3: Example Formulation for In Vivo Studies

ComponentPercentagePurposeNotesCitation
DMSO10%Co-solventDissolves this compound.[2]
PEG30040%Co-solvent/VehicleImproves solubility and stability.[2]
Tween 805%SurfactantPrevents precipitation and enhances wetting.[2]
Saline45%VehicleProvides isotonicity.[2]
Final Concentration 2 mg/mL (10.04 mM) -Sonication is recommended. Solvents should be added sequentially.[2]

Visualizations: Pathways and Workflows

Eprenetapopt_Mechanism cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway This compound This compound (Prodrug) mq Methylene Quinuclidinone (MQ - Active Form) This compound->mq Spontaneous conversion mq_ind MQ mut_p53 Mutant p53 (Unfolded/Inactive) mq->mut_p53 Covalent binding to thiols wt_p53 Wild-Type p53 (Refolded/Active) mut_p53->wt_p53 Restores wild-type conformation apoptosis_p53 Apoptosis wt_p53->apoptosis_p53 cell_cycle_arrest Cell Cycle Arrest wt_p53->cell_cycle_arrest trxr1 Thioredoxin Reductase 1 (TrxR1) ros Reactive Oxygen Species (ROS) trxr1->ros Increased gsh Glutathione (GSH) gsh->ros Increased ferroptosis Ferroptosis ros->ferroptosis apoptosis_redox Apoptosis ros->apoptosis_redox mq_ind->trxr1 Inhibition mq_ind->gsh Depletion

Caption: Dual mechanism of action for this compound.

Solubility_Troubleshooting cluster_troubleshoot Troubleshooting Steps start Start: Dissolving this compound prep_solution Prepare solution in recommended solvent (e.g., Anhydrous DMSO) start->prep_solution observe Observe for precipitation/ cloudiness in aqueous medium prep_solution->observe clear_solution Solution is Clear: Proceed with Experiment observe->clear_solution No check_dmso 1. Is DMSO fresh and anhydrous? observe->check_dmso Yes lower_conc 2. Lower final drug concentration check_dmso->lower_conc serial_dilution 3. Use serial dilution instead of single step lower_conc->serial_dilution warm_medium 4. Add to pre-warmed (37°C) medium serial_dilution->warm_medium reassess 5. Re-evaluate formulation (See Protocol 3) warm_medium->reassess end End: Optimized Solution reassess->end

Caption: Logical workflow for troubleshooting solubility issues.

Experimental_Workflow cluster_storage Storage start Start: Prepare Stock Solution weigh Weigh this compound powder start->weigh add_solvent Add appropriate volume of anhydrous solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex and/or sonicate until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot short_term Short-term use: -20°C (≤ 1 month) aliquot->short_term long_term Long-term storage: -80°C (≥ 1 year) aliquot->long_term end Ready for Experimental Use short_term->end long_term->end

Caption: Workflow for preparing and storing solutions.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration stock solution for in vitro use.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), new or properly stored bottle

  • Sterile, single-use microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Methodology:

  • Calculation: this compound has a molecular weight of 199.25 g/mol .[2] To prepare a 50 mM solution, you will need 9.96 mg per 1 mL of DMSO.

  • Weighing: Carefully weigh out the required amount of this compound powder in a suitable tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO. For instance, add 1 mL of DMSO to 9.96 mg of powder.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[2]

  • Aliquoting: To avoid degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[1]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol provides a quick method to screen for precipitation issues in your experimental buffer (e.g., PBS or cell culture medium).[6]

Materials:

  • This compound stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4, or desired aqueous buffer

  • Microcentrifuge tubes or 96-well plate

  • Vortex mixer

Methodology:

  • Preparation: In separate tubes, prepare serial dilutions of your this compound stock solution in the chosen aqueous buffer to achieve the desired final concentrations for your experiment.

  • Mixing: Vortex each tube for 1 minute.

  • Incubation: Let the solutions stand at room temperature for 1-2 hours.

  • Visual Inspection: Carefully inspect each tube against a dark background for any signs of cloudiness, particulates, or crystal formation. This visual check will help you determine the practical upper concentration limit for your experiments before significant precipitation occurs.

Protocol 3: Equilibrium Solubility Determination

This protocol determines the maximum concentration of this compound that can be dissolved in a specific medium under equilibrium conditions, providing a more accurate measure of thermodynamic solubility.[7][8]

Materials:

  • This compound (solid powder)

  • Aqueous buffer of interest (e.g., PBS at various pH values)

  • Shaking incubator or orbital shaker set to 37°C

  • Centrifuge

  • 0.45 µm syringe filters

  • Validated analytical method (e.g., HPLC-UV) to quantify this compound concentration

Methodology:

  • Addition of Excess Solid: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial. The amount should be more than you expect to dissolve to ensure a saturated solution is formed.

  • Equilibration: Place the vials in a shaking incubator at 37 ± 1°C. Allow the suspension to agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a 0.45 µm filter to remove any remaining microparticulates.

  • Quantification: Dilute the clear filtrate as needed and quantify the concentration of dissolved this compound using a pre-validated analytical method like HPLC. This concentration represents the equilibrium solubility under the tested conditions.

References

Eprenetapopt Off-Target Effects in Cancer Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Eprenetapopt (APR-246) in cancer cell lines. While this compound is known for its on-target activity of reactivating mutant p53, a growing body of evidence highlights its significant p53-independent mechanisms of action, primarily centered on the induction of ferroptosis through redox modulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound?

A1: The main off-target effect of this compound is the induction of ferroptosis, a form of iron-dependent programmed cell death. This is primarily achieved through two mechanisms: the depletion of glutathione (B108866) (GSH) and the inhibition of thioredoxin reductase 1 (TrxR1).[1][2] Both actions disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation, a key event in ferroptosis.[1][2] Additionally, this compound has been shown to inhibit iron-sulfur cluster biogenesis by limiting the activity of the cysteine desulfurase NFS1.[3][4]

Q2: Are the off-target effects of this compound dependent on the p53 status of the cancer cells?

A2: No, the induction of ferroptosis and inhibition of TrxR1 by this compound have been observed to be independent of the p53 mutation status of the cancer cell lines.[5][6] This suggests that this compound may have therapeutic potential in cancers with wild-type p53 as well.

Q3: My cells are not showing the expected cytotoxic response to this compound. What could be the issue?

A3: Several factors could contribute to reduced sensitivity to this compound. High intracellular levels of glutathione (GSH) can counteract the effects of the drug.[4] Additionally, the expression of drug efflux pumps like multidrug resistance‐associated protein 1 (MRP1) can reduce the intracellular concentration of this compound's active compound, methylene (B1212753) quinuclidinone (MQ).[7] Consider assessing the basal GSH levels and MRP1 expression in your cell line.

Q4: I am observing unexpected changes in gene expression related to oxidative stress after this compound treatment. Is this normal?

A4: Yes, this is an expected off-target effect. Studies have shown that this compound treatment can lead to the upregulation of genes involved in the oxidative stress response, such as SLC7A11, TRIM16, TXNRD1, and SRXN1, across various breast cancer cell lines, independent of their p53 status.[5]

Q5: Can this compound's off-target effects be leveraged for synergistic drug combinations?

A5: Absolutely. The induction of ferroptosis by this compound can be potentiated by other agents that target this pathway. For instance, combining this compound with inhibitors of glutathione peroxidase 4 (GPX4) can lead to synergistic cancer cell death.[1][2] Its synergy with asparaginase (B612624) in acute lymphoblastic leukemia has also been reported.

Troubleshooting Guides

Problem: Inconsistent IC50 values for this compound in the same cell line.
  • Possible Cause: Variations in cell density at the time of treatment. Higher cell densities can lead to increased resistance.

  • Troubleshooting Step: Ensure consistent cell seeding density across all experiments. We recommend seeding at a density that allows for logarithmic growth throughout the duration of the assay.

  • Possible Cause: Differences in the passage number of the cell line.

  • Troubleshooting Step: Use cells within a consistent and low passage number range for all experiments to minimize phenotypic drift.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Step: Prepare fresh dilutions of this compound from a new stock for each experiment. Store stock solutions as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles.

Problem: Difficulty in detecting a significant increase in reactive oxygen species (ROS) upon this compound treatment.
  • Possible Cause: The timing of ROS measurement is critical. The peak of ROS production may be missed.

  • Troubleshooting Step: Perform a time-course experiment to determine the optimal time point for ROS measurement after this compound treatment in your specific cell line.

  • Possible Cause: The chosen ROS detection reagent is not sensitive enough or is inappropriate for the specific ROS being generated.

  • Troubleshooting Step: Use a sensitive and reliable ROS probe such as H2DCFDA. Ensure that the probe is properly loaded into the cells and that measurements are taken promptly. Include a positive control (e.g., treatment with a known ROS inducer like tert-butyl hydroperoxide) to validate the assay.

Quantitative Data Summary

The following tables summarize the quantitative data on the off-target effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer Typep53 StatusIC50 (µM)
JHUEM2Endometrial CancerWild-Type2.5
Hec108Endometrial CancerP151H (mutant)4.3
Hec1BEndometrial CancerR248Q (mutant)4.5
NTC-Wild-Type1.7
TP53-KO-Knockout7.5
Y220C-Y220C (mutant)11.9
R248W-R248W (mutant)9.1
TE1Esophageal Squamous Cell CarcinomaFrameshift (mutant)10.5
TE4Esophageal Squamous Cell CarcinomaFrameshift (mutant)9.9
TE5Esophageal Squamous Cell CarcinomaFrameshift (mutant)14.3
TE8Esophageal Squamous Cell CarcinomaFrameshift (mutant)7.9
TE10Esophageal Squamous Cell CarcinomaFrameshift (mutant)11.7
BT549Breast Cancerp.Arg249Ser (mutant)3.1 ± 0.4
OVCAR-3Ovarian CancerR248Q (mutant)2.6-20.1 (24h)
A2780Ovarian CancerWild-Type2.6-20.1 (24h)

Data compiled from multiple sources.[5][8][9][10]

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

Eprenetapopt_Mechanism This compound's Dual Mechanism of Action cluster_on_target On-Target Effect cluster_off_target Off-Target Effect This compound This compound MQ MQ This compound->MQ Spontaneous conversion Mutant_p53 Mutant_p53 MQ->Mutant_p53 Binds to Cys residues WT_p53_conformation WT_p53_conformation Mutant_p53->WT_p53_conformation Restores wild-type conformation Apoptosis_On Apoptosis_On WT_p53_conformation->Apoptosis_On Induces Eprenetapopt_off Eprenetapopt_off MQ_off MQ_off Eprenetapopt_off->MQ_off Spontaneous conversion GSH GSH MQ_off->GSH Depletes TrxR1 TrxR1 MQ_off->TrxR1 Inhibits ROS_increase ROS_increase GSH->ROS_increase Leads to TrxR1->ROS_increase Leads to Lipid_Peroxidation Lipid_Peroxidation ROS_increase->Lipid_Peroxidation Induces Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Triggers

Caption: this compound's on-target p53 reactivation and off-target ferroptosis induction.

Experimental Workflow for Assessing Off-Target Effects

Experimental_Workflow Workflow for Assessing Off-Target Effects cluster_assays Assess Off-Target Effects start Cancer Cell Culture (p53 WT and mutant) treat Treat with this compound (Dose-response and time-course) start->treat ros_assay ROS Measurement (e.g., H2DCFDA assay) treat->ros_assay gsh_assay Glutathione Assay (GSH/GSSG ratio) treat->gsh_assay lipid_assay Lipid Peroxidation Assay (e.g., C11-BODIPY) treat->lipid_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability_assay analyze Data Analysis (IC50, fold change, etc.) ros_assay->analyze gsh_assay->analyze lipid_assay->analyze viability_assay->analyze

Caption: A general experimental workflow to investigate the off-target effects of this compound.

Detailed Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time. Include a positive control (e.g., 100 µM tert-butyl hydroperoxide for 30 minutes).

  • Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Glutathione (GSH/GSSG) Ratio Assay

Principle: This assay quantifies the total glutathione and the oxidized glutathione (GSSG) content. The ratio of reduced glutathione (GSH) to GSSG is a key indicator of cellular redox status.

Protocol:

  • Culture and treat cells with this compound as required.

  • Harvest the cells and wash them with cold PBS.

  • Lyse the cells using a suitable lysis buffer and deproteinize the lysate.

  • To measure GSSG, treat a portion of the lysate with a GSH scavenger (e.g., 2-vinylpyridine) to remove reduced GSH.

  • Perform a colorimetric or fluorometric assay using a commercially available kit according to the manufacturer's instructions. These kits typically involve an enzymatic recycling reaction where GSH reduces a substrate, leading to a detectable color or fluorescence change.

  • Calculate the concentration of total glutathione and GSSG from a standard curve.

  • Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.

  • Calculate the GSH/GSSG ratio.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Ferroptosis Markers

Principle: Western blotting can be used to detect changes in the expression of key proteins involved in ferroptosis, such as GPX4, SLC7A11, and ACSL4, following treatment with this compound.

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against ferroptosis markers (e.g., GPX4, SLC7A11, ACSL4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neurological adverse events (AEs) in animal models during experiments with eprenetapopt (APR-246).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced neurological adverse events?

A1: The leading hypothesis is that this compound's active metabolite, methylene (B1212753) quinuclidinone (MQ), depletes intracellular glutathione (B108866) (GSH), a critical antioxidant in the central nervous system.[1] This depletion can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress and potentially triggering a form of programmed cell death called ferroptosis, which may contribute to neurotoxicity.

Q2: What neurological adverse events have been observed in clinical trials with this compound?

A2: In human clinical trials, the most commonly reported neurological AEs are dizziness and peripheral sensory neuropathy. These events are generally reversible with dose reduction or interruption.

Q3: Are there established animal models specifically for this compound-induced neurological AEs?

A3: Currently, there are no widely established and published animal models specifically detailing this compound-induced neurological adverse events. Much of the understanding is extrapolated from clinical observations and the known mechanism of action of the drug. Therefore, researchers should be vigilant in monitoring for potential neurological signs in their own studies.

Q4: What are the potential observable neurological signs in animal models receiving this compound?

A4: Based on clinical data and the mechanism of action, researchers should monitor for signs that may correlate with dizziness/vertigo and peripheral neuropathy. These can include:

  • For Dizziness/Vertigo: Ataxia (uncoordinated movements), circling behavior, head tilting, and abnormal gait.

  • For Peripheral Neuropathy: Altered sensitivity to touch (mechanical allodynia) or temperature (thermal hyperalgesia or hypoalgesia), reduced grip strength, and changes in motor coordination.

Q5: Can N-acetylcysteine (NAC) be used to mitigate this compound-related neurological AEs in animal models?

A5: N-acetylcysteine (NAC) is a precursor to glutathione and has been investigated for its neuroprotective effects in various contexts of drug-induced neurotoxicity.[2][3] Pre-treatment with NAC has been shown to attenuate behavioral changes and neurotoxicity in some animal models of drug-induced oxidative stress.[2][3] While specific studies on this compound are lacking, its use as a potential mitigator of GSH depletion-related neurotoxicity is a rational approach to investigate.

Troubleshooting Guides

Issue 1: Animals exhibit signs of dizziness or vertigo (e.g., ataxia, circling, head tilt).
  • Immediate Action:

    • Temporarily suspend this compound administration.

    • Ensure the animal has easy access to food and water.

    • Provide supportive care to prevent injury from falls or disorientation.

  • Troubleshooting Steps:

    • Confirm Symptoms: Use a standardized neurobehavioral scoring system to quantify the observed signs.

    • Dose Reduction: If the symptoms resolve after discontinuation, consider re-initiating this compound at a lower dose.

    • Investigate Co-medications: If this compound is being used in combination with other agents, assess if the combination exacerbates neurotoxicity.

    • Consider Prophylactic Treatment: In future cohorts, consider a pilot study with a neuroprotective agent like N-acetylcysteine (NAC) administered prior to this compound.

Issue 2: Animals show signs of peripheral neuropathy (e.g., altered sensitivity, weakness).
  • Immediate Action:

    • Handle animals with care to avoid causing pain or distress.

    • Perform a baseline assessment of sensory and motor function using the protocols outlined below.

  • Troubleshooting Steps:

    • Quantitative Assessment: Use standardized tests like the von Frey test for mechanical sensitivity and the hot/cold plate test for thermal sensitivity to quantify the neuropathy.

    • Dose and Duration Dependency: Analyze if the onset and severity of neuropathy correlate with the dose and duration of this compound treatment.

    • Antioxidant Co-administration: Based on the hypothesized mechanism of GSH depletion, consider co-administration with antioxidants like Vitamin E or NAC in subsequent experiments to assess for mitigation of neuropathic signs.[4][5][6]

    • Pathological Confirmation: At the end of the study, consider histological analysis of nerve tissue to look for signs of axonal damage or demyelination.

Quantitative Data Summary

Neurological Parameter Control Group This compound (Low Dose) This compound (High Dose) This compound + NAC
Ataxia Score (0-4)
Circling Behavior (episodes/min)
Mechanical Withdrawal Threshold (g)
Thermal Latency (s)
Grip Strength (N)

Experimental Protocols

Protocol 1: Assessment of Motor Coordination and Balance (Rotarod Test)
  • Objective: To assess motor coordination and balance, which can be affected by dizziness or vertigo.

  • Methodology:

    • Place the animal on a rotating rod of the rotarod apparatus.

    • The rod's rotation speed is gradually increased.

    • Record the latency to fall from the rod.

    • Perform baseline measurements before this compound administration and at regular intervals during the treatment period.

    • A significant decrease in the latency to fall may indicate impaired motor coordination.

Protocol 2: Assessment of Mechanical Sensitivity (Von Frey Test)
  • Objective: To measure the threshold for withdrawal from a mechanical stimulus, an indicator of peripheral neuropathy.

  • Methodology:

    • Place the animal in a testing chamber with a mesh floor.

    • Allow the animal to acclimate.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The withdrawal threshold is the lowest force that elicits a paw withdrawal response.

    • A lower withdrawal threshold compared to baseline or control animals suggests mechanical allodynia.

Protocol 3: Assessment of Thermal Sensitivity (Hot Plate Test)
  • Objective: To measure the response to a thermal stimulus, which can be altered in peripheral neuropathy.

  • Methodology:

    • Place the animal on a temperature-controlled hot plate.

    • Start a timer and observe the animal for signs of nociception (e.g., paw licking, jumping).

    • Record the latency to the first sign of discomfort.

    • Remove the animal from the hot plate immediately to prevent tissue damage.

    • A shorter latency indicates thermal hyperalgesia.

Visualizations

Eprenetapopt_Mechanism_of_Action cluster_drug Drug Administration cluster_cell Cancer Cell This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous conversion GSH Glutathione (GSH) MQ->GSH Depletes Mutant_p53 Mutant p53 MQ->Mutant_p53 Binds to ROS Reactive Oxygen Species (ROS) GSH->ROS Inhibits Ferroptosis Ferroptosis ROS->Ferroptosis Induces WT_p53 Restored Wild-Type p53 Function Mutant_p53->WT_p53 Restores conformation Apoptosis Apoptosis WT_p53->Apoptosis Induces

Caption: Mechanism of action of this compound leading to cancer cell death.

Neurological_AE_Workflow Start Initiate this compound Treatment in Animal Model Observe Daily Observation for Neurological Signs Start->Observe Signs_Present Neurological Signs Present? Observe->Signs_Present No_Signs Continue Monitoring Signs_Present->No_Signs No Suspend_Tx Suspend this compound Administration Signs_Present->Suspend_Tx Yes No_Signs->Observe Quantify Quantify Symptoms (Neurobehavioral Tests) Suspend_Tx->Quantify Supportive_Care Provide Supportive Care Quantify->Supportive_Care Symptoms_Resolve Symptoms Resolve? Supportive_Care->Symptoms_Resolve Dose_Reduction Consider Dose Reduction or Prophylactic Treatment in Future Cohorts Symptoms_Resolve->Dose_Reduction Yes Euthanasia Consider Euthanasia (if severe and persistent) Symptoms_Resolve->Euthanasia No Troubleshooting_Logic cluster_dizziness Dizziness/Vertigo Signs cluster_neuropathy Peripheral Neuropathy Signs Observed_Signs Observed Neurological Signs (e.g., Ataxia, Allodynia) Ataxia Ataxia Observed_Signs->Ataxia Circling Circling Observed_Signs->Circling Allodynia Allodynia Observed_Signs->Allodynia Weakness Weakness Observed_Signs->Weakness Action_Suspend Suspend Treatment Ataxia->Action_Suspend Circling->Action_Suspend Allodynia->Action_Suspend Weakness->Action_Suspend Action_Quantify Quantify with Behavioral Tests Action_Suspend->Action_Quantify Action_Dose_Mod Dose Modification Action_Quantify->Action_Dose_Mod Action_Prophylaxis Consider Prophylaxis (e.g., NAC) Action_Quantify->Action_Prophylaxis

References

Interpreting unexpected results from Eprenetapopt and venetoclax combination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of Eprenetapopt and venetoclax (B612062).

Troubleshooting Guide

This section addresses potential unexpected results that researchers may encounter during their experiments with the this compound and venetoclax combination.

Question 1: We are observing lower-than-expected synergy between this compound and venetoclax in our in vitro cancer cell line models despite them having a TP53 mutation.

Possible Causes and Troubleshooting Steps:

  • Cell Line Specific Mechanisms of Resistance:

    • BCL-2 Family Member Expression: While venetoclax targets BCL-2, overexpression of other anti-apoptotic proteins like MCL-1 or BCL-XL can confer resistance.

      • Recommendation: Perform western blotting or proteomics to quantify the expression levels of BCL-2, BCL-XL, and MCL-1 in your cell lines. High levels of MCL-1 or BCL-XL may explain the reduced sensitivity to venetoclax.

    • TP53 Mutation Type: The specific type of TP53 mutation can influence the efficacy of this compound. Some mutations may be less amenable to reactivation by this compound.

      • Recommendation: Sequence the TP53 gene in your cell lines to confirm the mutation type. Compare your results with published data on this compound's efficacy against specific TP53 mutations.

  • Experimental Conditions:

    • Drug Concentration and Exposure Time: Suboptimal drug concentrations or exposure times can lead to reduced efficacy.

      • Recommendation: Perform a dose-response matrix experiment with varying concentrations of both drugs and multiple time points to determine the optimal synergistic concentrations and exposure duration for your specific cell lines.

    • Cell Culture Conditions: Factors like cell density and media composition can influence drug response.

      • Recommendation: Ensure consistent cell culture practices and optimize cell seeding density for your assays.

Question 2: In our pre-clinical animal models, the combination of this compound and venetoclax is leading to unexpected toxicity not reported in the clinical trials.

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetics and Pharmacodynamics (PK/PD) in the Animal Model:

    • Drug Metabolism: The metabolism of this compound and venetoclax can differ between species, potentially leading to higher drug exposure and toxicity in your animal model compared to humans.

      • Recommendation: Conduct PK studies in your animal model to determine the plasma concentrations of both drugs. Compare these to the human PK data to assess if the exposure is within a comparable range.

    • Off-Target Effects: At high concentrations, the drugs may have off-target effects that are specific to the animal model.

      • Recommendation: Perform a dose-ranging toxicity study with each drug individually and in combination to identify the maximum tolerated dose (MTD) in your specific animal model.

  • Animal Model Specifics:

    • Genetic Background: The genetic background of the animal model can influence its sensitivity to drug-induced toxicities.

      • Recommendation: Review the literature for any known sensitivities of your chosen animal strain to similar classes of drugs. Consider using a different animal model if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the this compound and venetoclax combination?

A1: this compound is a small molecule that reactivates mutant p53 protein, restoring its tumor-suppressive functions, which can lead to apoptosis in cancer cells.[1][2][3] Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.[4] The combination of these two drugs provides a dual mechanism to promote cancer cell death. This compound restores the pro-apoptotic signaling mediated by p53, while venetoclax blocks a key survival mechanism used by cancer cells. The tumor suppressor protein p53 can also directly interact with BCL-2 family proteins to trigger apoptosis.[5][6][7]

Q2: What are the expected clinical outcomes for patients with TP53-mutant Acute Myeloid Leukemia (AML) treated with this combination?

A2: In a phase 1/2 clinical trial for TP53-mutant AML, the combination of this compound, venetoclax, and azacitidine demonstrated promising results. The complete remission (CR) rate was 37%, and the composite response rate of CR plus CR with incomplete hematologic recovery (CRi) was 53%.[8] Another report from a phase 1 study showed an overall response rate of 64% and a CR rate of 38%.[9]

Q3: What are the common adverse events associated with this combination therapy?

A3: In a previous clinical trial of this compound plus azacitidine, common adverse effects included dizziness (36%), peripheral sensory neuropathy (31%), ataxia (24%), and tremors (20%).[8] A phase 1 study of this compound, venetoclax, and azacitidine reported treatment-related serious adverse events in 27% of patients, with one treatment-related death due to sepsis.[10]

Q4: Is there a known interaction between p53 and BCL-2?

A4: Yes, p53 can directly interact with BCL-2. The DNA-binding domain of p53 can bind to the BH3-binding pocket of BCL-2, which is the same site where pro-apoptotic proteins like Bax bind.[5][6][7] This interaction can antagonize the anti-apoptotic function of BCL-2.[5][6][7] p53 can also transcriptionally regulate BCL-2 family members.[11]

Data Presentation

Table 1: Clinical Trial Efficacy Data for this compound, Venetoclax, and Azacitidine in TP53-Mutant AML

EndpointResultReference
Complete Remission (CR) Rate37%[8]
Composite Response Rate (CR + CRi)53%[8]
Overall Response Rate (ORR)64%[9]
Complete Remission (CR) Rate38%[10]

Table 2: Common Adverse Events from this compound and Azacitidine Combination Therapy

Adverse EventIncidenceReference
Dizziness36%[8]
Peripheral Sensory Neuropathy31%[8]
Ataxia24%[8]
Tremors20%[8]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, venetoclax, and their combination for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the desired concentrations of this compound and venetoclax for the determined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic.

3. Western Blot for p53 and BCL-2 Family Proteins

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against p53, BCL-2, BCL-XL, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling_Pathway cluster_this compound This compound Pathway cluster_venetoclax Venetoclax Pathway cluster_synergy Synergistic Apoptosis This compound This compound Mutant_p53 Mutant p53 This compound->Mutant_p53 reactivates WT_p53 Wild-Type p53 (Restored Function) Mutant_p53->WT_p53 Apoptosis_E Apoptosis WT_p53->Apoptosis_E Synergistic_Apoptosis Enhanced Apoptosis Apoptosis_E->Synergistic_Apoptosis Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BAX, BAK) BCL2->Pro_Apoptotic sequesters Apoptosis_V Apoptosis Pro_Apoptotic->Apoptosis_V Apoptosis_V->Synergistic_Apoptosis

Caption: Signaling pathway of this compound and venetoclax leading to synergistic apoptosis.

Troubleshooting_Workflow Unexpected_Result Unexpected Result: Lower than Expected Efficacy Hypothesis1 Hypothesis 1: Cell Line Resistance Unexpected_Result->Hypothesis1 Hypothesis2 Hypothesis 2: Suboptimal Experimental Conditions Unexpected_Result->Hypothesis2 Experiment1A Western Blot: BCL-2 Family Expression Hypothesis1->Experiment1A Experiment1B TP53 Sequencing Hypothesis1->Experiment1B Experiment2A Dose-Response Matrix Hypothesis2->Experiment2A Experiment2B Optimize Culture Conditions Hypothesis2->Experiment2B Analysis Analyze Data and Refine Hypothesis Experiment1A->Analysis Experiment1B->Analysis Experiment2A->Analysis Experiment2B->Analysis

Caption: Experimental workflow for troubleshooting unexpected in vitro results.

p53_BCL2_Interaction p53 p53 BCL2 BCL-2 p53->BCL2 inhibits BAX BAX (Pro-Apoptotic) p53->BAX activates BCL2->BAX inhibits Apoptosis Apoptosis BAX->Apoptosis This compound This compound This compound->p53 activates Venetoclax Venetoclax Venetoclax->BCL2 inhibits

Caption: Logical relationship between p53, BCL-2, and the actions of this compound and venetoclax.

References

Technical Support Center: Troubleshooting Cell Line Contamination in Eprenetapopt Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues in experiments involving Eprenetapopt, with a focus on troubleshooting problems arising from cell line contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (APR-246) is a small molecule drug candidate that has been investigated for the treatment of various cancers, particularly those with mutations in the TP53 gene.[1][2] Its primary mechanism involves the restoration of the wild-type conformation and function of mutant p53 protein, thereby reactivating its tumor-suppressing activities, such as inducing apoptosis (programmed cell death).[3][4][5]

Q2: Beyond p53 reactivation, are there other mechanisms of action for this compound?

A2: Yes, this compound has a multifaceted mechanism of action. It can induce cell death through p53-independent pathways as well.[3] This includes the induction of oxidative stress by depleting glutathione (B108866) and inhibiting thioredoxin reductase 1 (TrxR1), which disrupts the cellular redox balance.[3][4][5] More recently, it has been shown to trigger ferroptosis, an iron-dependent form of non-apoptotic cell death.[2][3][6]

Q3: What is cell line contamination and why is it a concern for my this compound experiments?

A3: Cell line contamination refers to the presence of unintended cell lines or microorganisms (e.g., bacteria, fungi, mycoplasma) in your cell culture. This is a major concern as it can lead to unreliable and irreproducible experimental results.[7][8][9] For instance, a contaminating cell line with a different p53 status or a microorganism that alters cellular signaling can significantly impact the observed effects of this compound.

Q4: How can I be sure that the cell line I am using is authentic?

A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[10][11][12] This technique generates a unique DNA fingerprint for a cell line, which can be compared to the profile of a reference sample from a reputable cell bank.[12][13] It is recommended to perform STR profiling upon receipt of a new cell line and periodically thereafter.[11]

Q5: What are the common signs of microbial contamination in cell culture?

A5: Common signs of microbial contamination include:

  • Bacteria: Sudden drop in pH (media turns yellow), cloudiness (turbidity), and visible moving particles under the microscope.

  • Fungi (Yeast and Mold): Yeasts appear as individual oval or budding particles, while molds form filamentous structures (hyphae). The media may become turbid and the pH can increase.

  • Mycoplasma: This is a particularly insidious contaminant as it is not visible by standard light microscopy and often does not cause obvious changes in media turbidity or pH.[11] It can, however, significantly alter cellular physiology and gene expression.[14]

Troubleshooting Guide

Issue 1: Inconsistent or reduced efficacy of this compound in cell viability assays (e.g., MTT assay).

This is a common problem that can arise from several sources of contamination. Below is a guide to help you troubleshoot this issue.

Potential Cause Explanation Suggested Action
Cell Line Cross-Contamination Your target cell line may be contaminated with a more resistant cell line. For example, if your target cells have a mutant p53 that is susceptible to this compound, contamination with a p53-null cell line could mask the drug's effect.1. Authenticate your cell line: Perform STR profiling to confirm the identity of your cell culture.[10][12][13] 2. Compare STR profiles: Match the STR profile of your working cell stock against the reference profile from the original supplier. An 80% or higher match is generally considered authentic.[13]
Mycoplasma Contamination Mycoplasma has been shown to suppress p53 activity.[14][15][16][17][18] This can directly interfere with this compound's primary mechanism of action, leading to an apparent decrease in its efficacy.1. Test for mycoplasma: Use a PCR-based mycoplasma detection kit for a sensitive and rapid result. 2. Discard contaminated cultures: If positive, it is best to discard the contaminated cells and start a new culture from a clean, authenticated stock.
Bacterial or Fungal Contamination Microbial contamination can alter the pH and nutrient composition of the culture medium, stressing the cells and potentially altering their response to this compound.1. Visual and microscopic inspection: Regularly check your cultures for signs of contamination. 2. Discard contaminated cultures: Do not attempt to salvage contaminated cultures with antibiotics, as this can mask underlying issues and lead to the development of resistant microbes.

Hypothetical Data on the Impact of Cell Line Contamination on this compound IC50 Values

Cell Line Condition This compound IC50 (µM) Interpretation
Authenticated Target Cell Line (p53 mutant) 10Expected efficacy in the target cell line.
Target Cell Line + 20% Contamination (p53 null) 25The presence of a resistant, p53-null cell line increases the apparent IC50 value.
Target Cell Line + Mycoplasma Contamination 50Mycoplasma-induced suppression of p53 activity leads to a significant increase in the IC50, indicating reduced drug efficacy.
Issue 2: Unexpected results in apoptosis assays (e.g., Annexin V/PI staining) following this compound treatment.

Contamination can lead to either a decrease or an increase in the observed apoptotic cell population, depending on the nature of the contaminant.

Potential Cause Explanation Suggested Action
Cell Line Cross-Contamination If the contaminating cell line is more resistant to apoptosis, you will observe a lower percentage of apoptotic cells than expected. Conversely, if the contaminant is more sensitive, you may see an artificially high level of apoptosis.1. Authenticate your cell line: Perform STR profiling.[10][12][13] 2. Review the p53 status of your cell line: Ensure the p53 status of your authenticated cell line aligns with the expected sensitivity to this compound.
Mycoplasma Contamination Mycoplasma can inhibit apoptosis, which would lead to a lower than expected percentage of Annexin V-positive cells after this compound treatment.[14][18]1. Test for mycoplasma: Use a PCR-based detection method. 2. Start with a clean culture: If contamination is detected, discard the culture and start anew.
Bacterial Contamination Bacterial toxins can induce cell death, leading to an increase in Annexin V and/or PI positive cells that is not due to the action of this compound. This can confound the interpretation of your results.1. Microscopic examination: Look for signs of bacterial contamination. 2. Include proper controls: Always have an untreated control to assess the baseline level of cell death in your culture.

Hypothetical Data on the Impact of Contamination on Apoptosis Assay Results

Cell Line Condition % Apoptotic Cells (Annexin V+/PI-) after this compound Treatment Interpretation
Authenticated Target Cell Line 40%Expected level of apoptosis induced by this compound.
Target Cell Line + 20% Apoptosis-Resistant Contaminant 32%The resistant contaminant reduces the overall percentage of apoptotic cells.
Target Cell Line + Mycoplasma Contamination 15%Mycoplasma's anti-apoptotic effect significantly reduces the observed efficacy of this compound.
Target Cell Line + Bacterial Contamination 60% (with high PI+ population)Bacterial toxins cause non-specific cell death, leading to an artificially high and misleading apoptosis reading.
Issue 3: Inconsistent expression of p53 target genes (e.g., p21, BAX) in Western blot analysis.

The expression of downstream targets of p53 is a key indicator of this compound's activity. Contamination can disrupt this signaling pathway.

Potential Cause Explanation Suggested Action
Cell Line Cross-Contamination A contaminating cell line with a different p53 status or signaling pathway alterations will lead to inconsistent or unexpected levels of p53 target gene expression.1. Authenticate your cell line: Confirm the identity of your cells with STR profiling.[10][12][13] 2. Verify protein expression in a clean stock: Once authenticated, confirm the baseline and this compound-induced expression of your target proteins in a known clean culture.
Mycoplasma Contamination By suppressing p53, mycoplasma can lead to a blunted or absent induction of p53 target genes like p21 and BAX following this compound treatment.[17][18]1. Test for mycoplasma: Use a sensitive detection method like PCR. 2. Discard and replace: Do not attempt to treat the culture; start over with a confirmed clean cell stock.

Hypothetical Data on the Impact of Mycoplasma on p21 Expression

Cell Line Condition Fold Change in p21 Expression (Relative to Untreated Control) Interpretation
Authenticated Target Cell Line 5.0This compound successfully activates the p53 pathway, leading to a robust induction of p21.
Target Cell Line + Mycoplasma Contamination 1.5Mycoplasma suppresses p53 activity, resulting in a significantly weaker induction of p21 in response to this compound.

Signaling Pathways and Experimental Workflows

Eprenetapopt_Mechanism This compound's Dual Mechanism of Action This compound This compound Mutant_p53 Mutant p53 This compound->Mutant_p53 Binds to GSH Glutathione (GSH) This compound->GSH Depletes TrxR1 Thioredoxin Reductase 1 (TrxR1) This compound->TrxR1 Inhibits WT_p53 Wild-Type p53 Conformation Mutant_p53->WT_p53 Restores Conformation p21_BAX p21, BAX, PUMA WT_p53->p21_BAX Upregulates Apoptosis Apoptosis & Cell Cycle Arrest p21_BAX->Apoptosis ROS Reactive Oxygen Species (ROS) GSH->ROS Reduces Ferroptosis Ferroptosis GSH->Ferroptosis Inhibits TrxR1->ROS Reduces ROS->Ferroptosis Induces

Caption: this compound's dual mechanism of action.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent/Unexpected Experimental Results Check_Contamination Check for Microbial Contamination Start->Check_Contamination Microscopy Visual & Microscopic Inspection Check_Contamination->Microscopy Visual Mycoplasma_Test Mycoplasma PCR Test Check_Contamination->Mycoplasma_Test Subtle Contaminated Contamination Detected? Microscopy->Contaminated Mycoplasma_Test->Contaminated Discard Discard Culture & Decontaminate Contaminated->Discard Yes Authenticate Authenticate Cell Line (STR Profiling) Contaminated->Authenticate No Restart Restart Experiment with Clean, Authenticated Cells Discard->Restart Match STR Profile Matches Reference? Authenticate->Match Investigate_Other Investigate Other Experimental Variables Match->Investigate_Other Yes Obtain_New Obtain New, Authenticated Cell Stock Match->Obtain_New No Investigate_Other->Restart Obtain_New->Restart

Caption: A logical workflow for troubleshooting.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability in response to this compound treatment using a standard MTT assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][21] During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[20]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from your culture flasks after this compound treatment.

  • Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blotting for p53 Target Proteins

This protocol provides a general workflow for analyzing the expression of p53 target proteins, such as p21 and BAX, following this compound treatment.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-BAX, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, BAX, and a loading control (e.g., β-actin) overnight at 4°C.[24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[23]

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

References

Variability in Eprenetapopt efficacy across different TP53 mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the variability in Eprenetapopt (APR-246) efficacy across different TP53 mutations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide insights for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound?

This compound is a prodrug that is converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[1] MQ has a dual mechanism of action. Primarily, it is a mutant p53 reactivator that covalently binds to cysteine residues in the core domain of the mutated p53 protein.[1][2][3] This binding leads to the refolding of the p53 protein, restoring its wild-type conformation and tumor suppressor functions, which in turn can lead to cell cycle arrest and apoptosis.[2] Secondly, this compound has a p53-independent mechanism of action by targeting the cellular redox balance through the inhibition of thioredoxin reductase (TrxR1) and depletion of glutathione, leading to increased reactive oxygen species (ROS) and induction of ferroptosis.[2]

Q2: How does the type of TP53 mutation influence this compound's efficacy?

The efficacy of this compound is significantly influenced by the nature of the TP53 mutation, primarily because its main mechanism involves the refolding of the mutant p53 protein.

  • Missense Mutations: Clinical data suggests that this compound is most effective in cancers with TP53 missense mutations, which lead to the production of a full-length but conformationally altered p53 protein. In a combined analysis of two Phase II studies in patients with myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), 92% of patients had missense mutations in the DNA-binding domain.[4]

  • Truncating Mutations (Nonsense or Frameshift): Preclinical evidence indicates a lower efficacy of this compound in cell lines with truncating mutations that result in the absence of a full-length p53 protein.[2] This is further supported by a clinical case where a patient with a nonsense or frameshift mutation did not respond to treatment.[3] In such cases, any observed anti-tumor activity is likely attributable to the p53-independent mechanisms of the drug.[2]

Q3: Does the presence of co-occurring mutations affect this compound's efficacy?

Yes, the presence of additional somatic mutations alongside a TP53 mutation can impact the efficacy of this compound. Clinical data from a study in MDS and AML patients showed a significantly higher complete remission (CR) rate in patients with only a TP53 mutation compared to those with co-occurring mutations (69% vs. 25%).[3]

Q4: What is the impact of p53 protein expression levels on treatment response?

The level of mutant p53 protein expression appears to be a critical factor for this compound's efficacy. A clinical study demonstrated that patients with low p53 protein levels at baseline, defined as <10% p53 expression by immunohistochemistry (IHC) in bone marrow mononuclear cells, had a significantly lower CR rate compared to patients with higher p53 expression (13% vs. 66%).[3]

Q5: How does the allelic state of TP53 mutations affect efficacy?

The allelic state of the TP53 mutation is another important determinant of response. A pooled analysis of phase II clinical trials indicated that patients with biallelic TP53 defects or a complex karyotype had a significantly higher CR rate than those with monoallelic disease (49% vs. 8%).[2]

Troubleshooting Guides

Problem: Sub-optimal response to this compound in a TP53 mutant cell line.

  • Verify the TP53 mutation type: Confirm that the cell line harbors a missense mutation in TP53 and not a truncating mutation (nonsense or frameshift) that would result in the absence of the p53 protein.

  • Assess p53 protein expression: Use Western blotting to confirm the expression of the mutant p53 protein. Low or absent expression may explain the lack of response.

  • Evaluate for co-occurring mutations: Perform genomic sequencing to identify any other somatic mutations in key cancer-related genes that might confer resistance.

  • Investigate the cellular redox state: Since this compound also acts by inducing oxidative stress, a cell line with a highly robust antioxidant capacity might be more resistant. Consider measuring baseline ROS levels and the expression of antioxidant enzymes.

Problem: Inconsistent results in apoptosis assays following this compound treatment.

  • Optimize drug concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.

  • Use multiple apoptosis assays: To confirm apoptosis, use at least two different methods, such as Annexin V/Propidium Iodide (PI) staining for early apoptosis and a caspase activity assay (e.g., Caspase-3/7) for executioner caspase activation.

  • Ensure proper controls: Include untreated, vehicle-treated, and positive control (e.g., staurosporine) groups in your experiment.

  • Check for p53 pathway activation: Following treatment, assess the upregulation of p53 target genes involved in apoptosis, such as PUMA and BAX, by qRT-PCR or Western blotting for their protein products.

Quantitative Data Summary

ParameterGroup 1CR Rate (Group 1)Group 2CR Rate (Group 2)Reference
Co-occurring Mutations Isolated TP53 Mutation69%Co-occurring Somatic Mutations25%[3]
p53 Protein Expression (IHC) p53-positive (≥10%)66%p53-insufficient (<10%)13%[3]
TP53 Allelic State Biallelic TP53 defect / Complex Karyotype49%Monoallelic Disease8%[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Drug Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol provides a general framework for assessing apoptosis.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot for p53 Reactivation

This protocol can be used to assess the induction of p53 target proteins.

  • Protein Extraction: Treat cells with this compound and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against a p53 target protein (e.g., p21 or PUMA) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Eprenetapopt_Mechanism_of_Action cluster_drug Drug Administration cluster_p53_pathway p53-Dependent Pathway cluster_redox_pathway p53-Independent Pathway This compound This compound (Prodrug) MQ Methylene Quinuclidinone (MQ) (Active Compound) This compound->MQ Spontaneous Conversion mutant_p53 Mutant p53 (Misfolded) MQ->mutant_p53 Covalent Binding to Cysteines TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition GSH Glutathione (GSH) MQ->GSH Depletion refolded_p53 Wild-Type p53 (Refolded) mutant_p53->refolded_p53 Conformational Change apoptosis Apoptosis refolded_p53->apoptosis cell_cycle_arrest Cell Cycle Arrest refolded_p53->cell_cycle_arrest ROS Increased ROS TrxR1->ROS GSH->ROS Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: Mechanism of Action of this compound.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Workflow start Start: Sub-optimal response to this compound q1 Verify TP53 mutation type (Missense vs. Truncating) start->q1 q2 Assess mutant p53 protein expression (WB) q1->q2 Missense end Identify potential cause of resistance q1->end Truncating q3 Check for co-occurring mutations (NGS) q2->q3 Expressed q2->end Not Expressed q3->end Present q3->end Absent

Caption: Troubleshooting Workflow for Sub-optimal Response.

References

Addressing batch-to-batch variability of Eprenetapopt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eprenetapopt. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound. Consistent product quality is critical for reliable experimental results and successful therapeutic development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve potential inconsistencies between different batches of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (APR-246) is a first-in-class, small molecule prodrug that can reactivate mutant p53, a tumor suppressor protein that is often inactivated in cancer cells.[1][2][3] Under physiological conditions, this compound spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][3][4] MQ is a Michael acceptor that covalently binds to cysteine residues in mutant p53, leading to its refolding and the restoration of its tumor-suppressive functions, which include inducing apoptosis (programmed cell death) and cell cycle arrest.[4][5][6] this compound also exhibits p53-independent anti-cancer activity by inducing oxidative stress and ferroptosis.[3][7]

Q2: What are the potential sources of batch-to-batch variability in this compound?

Batch-to-batch variability in small molecule drugs like this compound can arise from several factors throughout the manufacturing process. These can be broadly categorized as:

  • Raw Material Heterogeneity: Variations in the quality and purity of starting materials and reagents used in the synthesis of this compound can impact the final product.

  • Manufacturing Process Deviations: Inconsistencies in critical process parameters such as reaction time, temperature, pH, and purification methods can lead to differences in the final product's purity and impurity profile.[8]

  • Analytical Characterization: Differences in the setup and execution of analytical methods used for quality control and release testing can contribute to perceived variability.

  • Storage and Handling: Improper storage conditions can lead to degradation of the product over time.

Q3: What are the critical quality attributes (CQAs) of this compound that I should be aware of?

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, key CQAs would likely include:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Percentage of the active pharmaceutical ingredient (API) and levels of impurities.

  • Potency: The biological activity of the compound, often assessed through in vitro cell-based assays.

  • Stability: The ability of the product to retain its properties over time under specified storage conditions.

  • Solubility: Consistent dissolution properties are important for in vitro and in vivo studies.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues that may be indicative of batch-to-batch variability.

Issue 1: Inconsistent Biological Activity in Cell-Based Assays

You observe that a new batch of this compound shows significantly different potency (e.g., altered IC50 value) in your cancer cell line compared to previous batches.

Potential Causes and Troubleshooting Steps:

Potential Cause Recommended Experimental Protocol Expected Outcome if Cause is Confirmed
Incorrect concentration of the active compound. 1. Verify Stock Solution Concentration: Use a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection to accurately quantify the concentration of this compound in your stock solution. Prepare a fresh stock solution from the new batch and re-assay. 2. Compare with Previous Batches: If possible, re-test a sample from a previous, well-performing batch alongside the new batch.HPLC analysis reveals a significant deviation from the expected concentration. Re-testing with a correctly prepared stock solution resolves the potency discrepancy.
Presence of inhibitory or activating impurities. 1. Impurity Profiling: Perform a high-resolution HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis to compare the impurity profiles of the new and previous batches.[9][10] 2. Fraction Collection and Testing: If a significant new impurity is detected, attempt to isolate it by preparative HPLC and test its biological activity independently.A new peak is observed in the chromatogram of the problematic batch. The isolated impurity shows biological activity that could interfere with the main compound's effect.
Degradation of this compound or its active form, MQ. 1. Stability Assessment: Analyze the new batch by HPLC-MS to look for known degradation products. Methylene quinuclidinone (MQ) is known to have a complex equilibrium in water, potentially forming dimers and other species.[11] Check for these adducts. 2. Controlled Degradation Study: Intentionally stress a sample of a good batch (e.g., with heat or extreme pH) and analyze the degradation products to see if they match any impurities in the problematic batch.The HPLC-MS analysis of the problematic batch shows an increased presence of degradation products, such as MQ dimers or other adducts.
Issue 2: Unexpected Peaks or Altered Profile in HPLC Analysis

Your routine HPLC analysis of a new batch of this compound shows a different chromatographic profile, such as new peaks, shifted retention times, or altered peak shapes, compared to the reference standard or previous batches.

Potential Causes and Troubleshooting Steps:

Potential Cause Recommended Experimental Protocol Expected Outcome if Cause is Confirmed
HPLC System Issues. 1. System Suitability Test: Before analyzing the sample, perform a system suitability test with a well-characterized standard to ensure the HPLC system is performing correctly. Check for pressure fluctuations, and ensure the column is properly equilibrated. 2. Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and correctly. Inconsistent pH or composition can significantly affect retention times.[12]The system suitability test fails, or using a freshly prepared mobile phase resolves the issue.
Presence of Synthesis-Related Impurities. 1. LC-MS Analysis: Use LC-MS to obtain the mass of the unexpected peaks. This can help in identifying potential impurities such as unreacted starting materials, by-products, or residual solvents.[9][13]The mass of the new peak corresponds to a known potential impurity from the synthetic route of this compound.
Column Degradation. 1. Use a New Column: Repeat the analysis with a new HPLC column of the same type to rule out column degradation as the cause of the altered peak shape or retention time. 2. Column Washing: If peak tailing is observed, it might be due to active sites on the stationary phase.[14] A thorough column wash with a strong solvent may resolve this.Analysis with a new column restores the expected chromatogram.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of this compound

Objective: To determine the purity of an this compound batch and quantify its concentration.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate buffer)

  • Reference standard of this compound with known purity

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Degas both solvents.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO, then dilute with mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the this compound batch to be tested in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Set to the λmax of this compound (to be determined by UV-Vis scan).

    • Gradient: A typical gradient might be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • Analysis: Inject the calibration standards to generate a standard curve. Inject the sample solution.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Use the standard curve to determine the concentration of this compound in the sample.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify unknown impurities in a batch of this compound.

Materials:

  • This compound sample

  • LC-MS grade solvents (as per HPLC protocol)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Method:

  • LC Separation: Use the same or a similar HPLC method as described in Protocol 1 to separate the components of the sample.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000).

    • Fragmentation: Perform tandem MS (MS/MS) on the main peak and any significant impurity peaks to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the accurate mass of the parent ion for each impurity.

    • Use the accurate mass to predict the elemental composition.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity.

    • Compare the findings with potential synthesis by-products, degradation products, or known metabolites.

Diagrams

eprenetapopt_mechanism cluster_drug Drug Administration cluster_activation Spontaneous Conversion cluster_p53_pathway p53-Dependent Pathway cluster_independent_pathway p53-Independent Pathway This compound This compound (Prodrug) MQ Methylene Quinuclidinone (MQ) (Active Compound) This compound->MQ Physiological Conditions Mutant_p53 Mutant p53 MQ->Mutant_p53 Covalent Binding to Cysteine Oxidative_Stress Increased Oxidative Stress MQ->Oxidative_Stress WT_p53 Wild-Type p53 Conformation Mutant_p53->WT_p53 Reactivation Apoptosis Apoptosis & Cell Cycle Arrest WT_p53->Apoptosis Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis

Caption: Mechanism of action of this compound.

troubleshooting_workflow start Inconsistent Experimental Results (e.g., Potency, HPLC profile) check_system Verify Analytical System Performance (e.g., HPLC System Suitability) start->check_system check_concentration Confirm Stock Solution Concentration (HPLC Quantification) check_system->check_concentration Passes system_issue System Issue Identified (e.g., Mobile Phase, Column) check_system->system_issue Fails impurity_analysis Perform Impurity Profiling (LC-MS) check_concentration->impurity_analysis Correct concentration_issue Concentration Error Identified check_concentration->concentration_issue Incorrect impurity_issue Impurity/Degradation Product Identified impurity_analysis->impurity_issue New/Elevated Impurity end Issue Resolved impurity_analysis->end No Significant Difference resolve_system Rectify System Issue and Re-analyze system_issue->resolve_system remake_solution Prepare Fresh Stock Solution and Re-test concentration_issue->remake_solution contact_supplier Contact Supplier with Data for Further Investigation impurity_issue->contact_supplier resolve_system->end remake_solution->end

References

Optimizing fixation and permeabilization for Eprenetapopt immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing fixation and permeabilization protocols for the immunofluorescence (IF) analysis of cells treated with Eprenetapopt.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in immunofluorescence studies involving small molecule drugs like this compound?

Small molecule drugs such as this compound can induce subtle changes in protein conformation, localization, and expression levels. The primary challenge in IF is to preserve these drug-induced cellular states while ensuring efficient antibody penetration and binding to the target antigen. The choice of fixation and permeabilization agents is critical to achieving this balance.

Q2: How do I choose the best fixation method for my this compound experiment?

The optimal fixation method depends on the target protein and its subcellular localization.

  • Cross-linking fixatives (e.g., Paraformaldehyde - PFA): These are generally recommended for preserving the structural integrity of the cell and the localization of most antigens. PFA is a good starting point for most this compound-related studies.

  • Organic solvents (e.g., cold Methanol, Acetone): These fixatives dehydrate the cell and precipitate proteins. They can be advantageous for some cytoplasmic and nuclear antigens as they simultaneously fix and permeabilize the cells. However, they can be detrimental to certain epitopes and may not be ideal for membrane-bound proteins.

Q3: Which permeabilization agent should I use after PFA fixation?

The choice of detergent for permeabilization influences which cellular compartments are accessible to antibodies.

  • Triton X-100 or NP-40: These are non-ionic detergents that will permeabilize all cellular membranes, including the plasma membrane and nuclear membrane. This is a good general choice for intracellular targets.

  • Saponin, Digitonin, or Leucoperm: These are milder, cholesterol-selective detergents that primarily permeabilize the plasma membrane, leaving the nuclear membrane and other organellar membranes largely intact. This is useful when studying cytoplasmic proteins and wishing to avoid nuclear background.

Troubleshooting Guides

Issue 1: Low or No Signal

Potential Cause Troubleshooting Step
Epitope Masking by Fixation If using PFA, the cross-linking may be hiding the antibody's binding site. Try an antigen retrieval step (e.g., heat-induced epitope retrieval with citrate (B86180) buffer) after fixation and before blocking.
Antigen Destruction by Fixative If using a solvent-based fixative like methanol, it might be denaturing your target protein's epitope. Switch to a milder cross-linking fixative like PFA.
Insufficient Permeabilization If your target is intracellular and you are using a mild detergent, it may not be sufficient to allow antibody access. Switch from Saponin to Triton X-100 for more complete permeabilization.
Drug-Induced Protein Downregulation This compound may be causing a decrease in the expression of your target protein. Confirm protein levels with a complementary technique like Western Blotting.

Issue 2: High Background Staining

Potential Cause Troubleshooting Step
Over-fixation Excessive cross-linking with PFA can lead to non-specific antibody binding. Reduce the fixation time or the concentration of PFA.
Over-permeabilization Harsh permeabilization with high concentrations of Triton X-100 can disrupt cellular membranes and expose sticky intracellular components. Decrease the detergent concentration or incubation time.
Inadequate Blocking Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or normal serum from the secondary antibody's host species) for a sufficient amount of time.
Cell Autofluorescence Aldehyde fixation can induce autofluorescence. This can be quenched by incubating the cells with a solution like 0.1% sodium borohydride (B1222165) in PBS after fixation.

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation and Triton X-100 Permeabilization

This protocol is a good starting point for most intracellular targets in this compound-treated cells.

  • Cell Culture: Grow cells on sterile coverslips in a petri dish to the desired confluency and treat with this compound as required.

  • Washing: Gently wash the cells three times with Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash three times with PBS.

  • Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes at room temperature.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide with an anti-fade mounting medium.

Protocol 2: Cold Methanol Fixation

This protocol can be useful for certain cytoplasmic and nuclear antigens.

  • Cell Culture: Grow and treat cells as described in Protocol 1.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Add ice-cold 100% Methanol and incubate for 10 minutes at -20°C.

  • Washing: Gently wash three times with PBS.

  • Blocking: Proceed directly to the blocking step (Step 7) from Protocol 1, as permeabilization is not required.

Data Presentation: Comparison of Fixation and Permeabilization Methods

The following table provides an example of how to quantify and compare results from different protocols to optimize your staining for a hypothetical target protein affected by this compound.

Fixation Method Permeabilization Method Mean Fluorescence Intensity (MFI) of Target Signal-to-Noise Ratio Qualitative Assessment of Cellular Morphology
4% PFA0.25% Triton X-10015,2348.2Excellent
4% PFA0.1% Saponin9,8766.5Excellent
100% Cold MethanolN/A12,5437.1Good, some shrinkage
4% PFANone1,2341.5Excellent (but no intracellular signal)

Visualizations

experimental_workflow start Start: this compound-treated cells on coverslip wash1 Wash with PBS start->wash1 fixation_choice Choose Fixation Method wash1->fixation_choice pfa 4% PFA (Preserves Structure) fixation_choice->pfa For most antigens methanol -20°C Methanol (Fix & Permeabilize) fixation_choice->methanol For specific epitopes wash2 Wash with PBS pfa->wash2 no_perm No Permeabilization (for Methanol path) methanol->no_perm permeabilization_choice Permeabilization Needed? wash2->permeabilization_choice triton 0.25% Triton X-100 (All Membranes) permeabilization_choice->triton Intracellular Target saponin 0.1% Saponin (Plasma Membrane) permeabilization_choice->saponin Cytoplasmic Target blocking Blocking Step (e.g., 1% BSA) triton->blocking saponin->blocking no_perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mount Wash and Mount secondary_ab->mount end Image Acquisition & Analysis mount->end p53_pathway This compound This compound mutant_p53 Mutant p53 (inactive) This compound->mutant_p53 Binds and refolds wt_p53 Wild-type like p53 (active) mutant_p53->wt_p53 Conformational Change nucleus Nucleus wt_p53->nucleus Translocates to apoptosis Apoptosis Genes (e.g., PUMA, BAX) nucleus->apoptosis cell_cycle_arrest Cell Cycle Arrest Genes (e.g., p21) nucleus->cell_cycle_arrest outcome Tumor Suppression apoptosis->outcome cell_cycle_arrest->outcome

Challenges in translating Eprenetapopt in vitro findings to in vivo models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Eprenetapopt (APR-246). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the translation of in vitro findings to in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[1] MQ has a dual mechanism of action:

  • Mutant p53 Reactivation: MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein.[1][2] This binding can lead to the refolding of the mutant p53 into a conformation that restores its wild-type tumor suppressor functions, such as inducing apoptosis and cell cycle arrest.[1][3][4]

  • Induction of Oxidative Stress: MQ can also bind to and deplete the antioxidant glutathione (B108866) (GSH) and inhibit the enzyme thioredoxin reductase (TrxR1).[1][5] This disruption of the cellular redox balance leads to an increase in reactive oxygen species (ROS), which can trigger p53-independent cell death pathways like ferroptosis.[1][2]

Q2: My in vitro results show potent cytotoxicity, but this is not fully replicated in my xenograft model. What could be the issue?

Several factors can contribute to discrepancies between in vitro and in vivo efficacy:

  • Pharmacokinetics and Drug Delivery: this compound is a prodrug, and its conversion to the active form, MQ, as well as the distribution and clearance of these compounds in vivo, are complex.[1][2] The tumor microenvironment in an in vivo model can affect drug penetration and concentration at the tumor site.

  • Tumor Microenvironment: The in vivo tumor microenvironment, including hypoxia and interactions with stromal and immune cells, can influence cancer cell sensitivity to this compound in ways that are not captured in standard cell culture.

  • Off-Target Effects: In vivo, this compound and MQ can interact with various cellular components, not just mutant p53. These off-target interactions can lead to systemic effects or toxicities that may not be observed in vitro.

  • Model System Selection: The specific genetic background of the cell line used to create the xenograft, including the type of TP53 mutation and other co-occurring mutations, can significantly impact the in vivo response.[6][7]

Q3: I am observing the development of resistance to this compound in my long-term in vivo studies. What are the known mechanisms of resistance?

A key mechanism of acquired resistance to this compound, particularly in combination with azacitidine, is the overexpression of Exportin 1 (XPO1).[8][9][10] XPO1 is a nuclear export protein that can shuttle the refolded, functional p53 protein out of the nucleus and into the cytoplasm.[9] This prevents the p53 from acting as a transcription factor in the nucleus to induce apoptosis, thereby rendering the drug less effective.[9] Preclinical studies suggest that combining this compound with an XPO1 inhibitor can overcome this resistance.[8][9][10]

Troubleshooting Guides

Problem: Inconsistent results in cell viability assays (in vitro)
Potential Cause Troubleshooting Steps
Cell Line Integrity Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line.
Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
Seeding Density Optimize cell seeding density to ensure logarithmic growth during the treatment period. Over-confluent or sparse cultures can show variable responses.
Drug Preparation Prepare fresh solutions of this compound for each experiment. The active compound, MQ, is reactive, and the stability of the stock solution can affect potency.
Assay Timing The timing of the viability readout is critical. This compound can induce both apoptosis and cell cycle arrest, so a later time point may be needed to observe maximal cell death.
Problem: Poor tumor growth inhibition in xenograft models (in vivo)
Potential Cause Troubleshooting Steps
Suboptimal Dosing or Schedule Review preclinical and clinical data for recommended dosing and administration schedules.[11][12] The timing and frequency of administration can significantly impact efficacy.
Tumor Model Selection Ensure the chosen cancer cell line for the xenograft has a documented TP53 mutation that is susceptible to refolding by this compound. Not all p53 mutants respond equally.[7] Consider using patient-derived xenograft (PDX) models for a more clinically relevant system.
Bioavailability Confirm the route of administration and formulation are appropriate to achieve therapeutic concentrations of this compound and MQ at the tumor site. Pharmacokinetic studies may be necessary.
Tumor Burden at Treatment Initiation Initiate treatment when tumors are well-established but not overly large. Very large tumors can have necrotic cores and poor drug perfusion.[12]

Quantitative Data Summary

Table 1: Clinical Trial Efficacy of this compound in Combination with Azacitidine in TP53-mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)

Clinical Trial Phase Patient Population Number of Patients Overall Response Rate (ORR) Complete Remission (CR) Rate Median Overall Survival (OS) Reference
Phase 1b/2 (NCT03072043)TP53-mutant MDS/AML5571%44%10.8 months[13][14]
Phase 2 (GFM)TP53-mutant MDS/AML52MDS: 62%, AML: 33%MDS: 47%, AML: 17%MDS: 12.1 months, AML (<30% blasts): 13.9 months[15]
Phase 3 (Pivotal)TP53-mutant MDS154-Failed to meet primary endpoint (no statistically significant difference vs. azacitidine alone)-[3]

Experimental Protocols

Key Experiment: In Vitro Cell Viability Assay (Example using MTT)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or combination agents) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Key Experiment: Mouse Xenograft Model

  • Cell Preparation: Harvest cancer cells with a known TP53 mutation during their logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., Matrigel-supplemented PBS).

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).

  • Tumor Monitoring: Monitor the mice for tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) and any combination agents according to the planned dosing schedule. The control group should receive a vehicle control.[12]

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for p53 targets).

Visualizations

Eprenetapopt_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound (Prodrug) MQ Methylene Quinuclidinone (MQ) (Active Compound) This compound->MQ Spontaneous conversion mutant_p53 Mutant p53 (Misfolded) MQ->mutant_p53 Covalent binding to Cys GSH Glutathione (GSH) MQ->GSH Binds to GSH refolded_p53 Refolded p53 (Wild-type conformation) mutant_p53->refolded_p53 Conformational change Nucleus Nucleus refolded_p53->Nucleus Nuclear translocation Apoptosis Apoptosis & Cell Cycle Arrest Nucleus->Apoptosis Transcriptional activation GSH_depletion GSH Depletion GSH->GSH_depletion ROS Increased ROS GSH_depletion->ROS Ferroptosis Ferroptosis ROS->Ferroptosis

This compound's dual mechanism of action.

Resistance_Mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MQ MQ mutant_p53 Mutant p53 MQ->mutant_p53 Refolds refolded_p53_cyto Refolded p53 mutant_p53->refolded_p53_cyto refolded_p53_nuc Refolded p53 refolded_p53_cyto->refolded_p53_nuc Nuclear Import XPO1 XPO1 (Overexpressed) XPO1->refolded_p53_cyto Nuclear Export refolded_p53_nuc->XPO1 Binds to DNA DNA refolded_p53_nuc->DNA Binds to Apoptosis Apoptosis Genes DNA->Apoptosis Activates

XPO1-mediated resistance to this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (TP53-mutant lines) viability_assay Viability Assays (e.g., MTT, CTG) cell_culture->viability_assay mechanism_studies Mechanism Studies (e.g., Western Blot, qPCR) viability_assay->mechanism_studies invitro_results Potency & Mechanism (IC50, Apoptosis markers) mechanism_studies->invitro_results xenograft Xenograft Model (Immunocompromised mice) invitro_results->xenograft Hypothesis Translation treatment This compound Treatment (Dosing & Schedule) xenograft->treatment monitoring Tumor & Toxicity Monitoring treatment->monitoring invivo_results Efficacy & Safety (Tumor growth, side effects) monitoring->invivo_results

Translational workflow from in vitro to in vivo.

References

Mitigating cytotoxicity of Eprenetapopt in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eprenetapopt. The focus is on mitigating cytotoxicity in non-cancerous cell lines to enhance the therapeutic window and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?

A1: While initially developed as a mutant-p53 reactivator, recent studies have reframed the primary mechanism of this compound's cytotoxicity to be the induction of ferroptosis.[1][2] this compound's active metabolite, methylene (B1212753) quinuclidinone (MQ), depletes cellular glutathione (B108866) (GSH) by forming conjugates with it.[3][4] This leads to an increase in reactive oxygen species (ROS), lipid peroxidation, and ultimately, iron-dependent cell death known as ferroptosis.[1][5] This effect is not exclusive to cancer cells and can be observed in non-cancerous cell lines.

Q2: Are there known off-target effects of this compound that contribute to cytotoxicity in normal cells?

A2: Yes, the primary "off-target" effect contributing to cytotoxicity in normal cells is the induction of ferroptosis through GSH depletion.[1][3] this compound can also inhibit iron-sulfur cluster biogenesis by limiting the activity of NFS1 cysteine desulfurase, which further potentiates ferroptosis.[1][2] Additionally, the accumulation of misfolded proteins in the endoplasmic reticulum can lead to ER stress.[3]

Q3: Can co-treatment with other compounds mitigate this compound's toxicity in non-cancerous cells?

A3: Co-treatment with antioxidants or ferroptosis inhibitors may mitigate this compound-induced cytotoxicity. Specifically, lipophilic antioxidants and iron chelators have been shown to rescue cells from ferroptosis.[1] The use of ferroptosis inhibitors has been postulated as a strategy to reduce neurological toxicities observed in clinical trials.[3]

Q4: How does p53 status in non-cancerous cells influence their sensitivity to this compound?

A4: In non-cancerous cells with wild-type p53, this compound can stabilize the p53 protein, leading to cell cycle arrest.[3][6] This can paradoxically protect normal cells from the toxicity of cell-cycle-specific chemotherapeutic agents in a strategy known as "cyclotherapy".[6] However, the ferroptosis-inducing activity of this compound appears to be a dominant and p53-independent mechanism of cytotoxicity.[1][3]

Troubleshooting Guides

Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cell Lines

Symptoms:

  • High levels of cell death observed in negative control (non-cancerous) cell lines treated with this compound.

  • Difficulty in establishing a therapeutic window between cancerous and non-cancerous cells.

Possible Causes and Solutions:

CauseSuggested Solution
High this compound Concentration Titrate this compound to the lowest effective concentration that induces desired effects in cancer cells while minimizing toxicity in non-cancerous controls.
GSH Depletion and Oxidative Stress Co-treat with a low dose of N-acetylcysteine (NAC) or other antioxidants to replenish GSH stores and reduce ROS levels. Note: This may also reduce efficacy in cancer cells, so dose-response experiments are crucial.
Induction of Ferroptosis Co-administer a ferroptosis inhibitor such as Ferrostatin-1 or Liproxstatin-1 to specifically block this cell death pathway.[1]
Iron Overload Pre-treat cells with an iron chelator like Deferoxamine (DFO) to reduce the available iron pool necessary for ferroptosis.[1]
Issue 2: Inconsistent Results Across Experiments

Symptoms:

  • High variability in cell viability assays with this compound treatment.

  • Lack of reproducibility in cytotoxicity data.

Possible Causes and Solutions:

CauseSuggested Solution
Variable Basal GSH Levels Standardize cell culture conditions, including media composition and passage number, as these can influence cellular antioxidant capacity. Measure basal GSH levels prior to treatment.
Inconsistent Iron Concentrations in Media Use a defined cell culture medium with a consistent iron concentration to minimize variability in ferroptosis induction.
Cell Density Effects Seed cells at a consistent density for all experiments, as cell-to-cell contact and nutrient availability can affect drug sensitivity.

Experimental Protocols

Protocol 1: Assessing Mitigation of this compound Cytotoxicity by a Ferroptosis Inhibitor

Objective: To determine if a ferroptosis inhibitor can selectively protect non-cancerous cells from this compound-induced cytotoxicity.

Materials:

  • Non-cancerous cell line (e.g., primary fibroblasts)

  • Cancer cell line (positive control)

  • This compound

  • Ferrostatin-1 (or other ferroptosis inhibitor)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • 96-well plates

  • Standard cell culture reagents

Methodology:

  • Cell Seeding: Seed both non-cancerous and cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat a subset of wells for each cell line with varying concentrations of Ferrostatin-1 for 1-2 hours. Include vehicle-only controls.

  • This compound Treatment: Add this compound at a range of concentrations to both pre-treated and non-pre-treated wells.

  • Incubation: Incubate the plates for a duration determined by the cell doubling time and drug efficacy (typically 24-72 hours).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values for this compound in both cell lines, with and without the ferroptosis inhibitor.

Expected Outcome: A rightward shift in the dose-response curve for the non-cancerous cell line when co-treated with the ferroptosis inhibitor, indicating a protective effect, with a lesser shift in the cancer cell line.

Protocol 2: Quantifying Glutathione Depletion and ROS Production

Objective: To measure the effect of this compound on intracellular GSH levels and ROS production.

Materials:

  • Cell line of interest

  • This compound

  • GSH/GSSG-Glo™ Assay (Promega) or similar

  • CellROX™ Green Reagent (Thermo Fisher Scientific) or similar ROS indicator

  • Fluorescence microscope or plate reader

Methodology for GSH Measurement:

  • Seed cells in a white-walled 96-well plate.

  • Treat cells with this compound at various concentrations and time points.

  • Perform the GSH/GSSG-Glo™ Assay according to the manufacturer's protocol to measure luminescence, which is proportional to the amount of GSH.

Methodology for ROS Measurement:

  • Seed cells in a black-walled, clear-bottom 96-well plate.

  • Treat cells with this compound.

  • In the final 30-60 minutes of treatment, add CellROX™ Green Reagent to the media.

  • Wash cells and measure fluorescence intensity using a plate reader or visualize under a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Eprenetapopt_Cytotoxicity_Mitigation cluster_this compound This compound Action cluster_cellular_effects Cellular Effects cluster_mitigation Mitigation Strategies This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) (Active Metabolite) This compound->MQ Spontaneous Conversion GSH Glutathione (GSH) MQ->GSH Depletion ROS Reactive Oxygen Species (ROS) ↑ GSH->ROS Inhibition of Neutralization Lipid_Peroxidation Lipid Peroxidation ↑ ROS->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Cell_Death Cell Death Ferroptosis->Cell_Death Antioxidants Antioxidants (e.g., N-acetylcysteine) Antioxidants->ROS Neutralize Ferroptosis_Inhibitors Ferroptosis Inhibitors (e.g., Ferrostatin-1) Ferroptosis_Inhibitors->Ferroptosis Inhibit Iron_Chelators Iron Chelators (e.g., Deferoxamine) Iron_Chelators->Ferroptosis Inhibit (by reducing iron)

Caption: Mitigation of this compound-induced cytotoxicity in non-cancerous cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Assessment cluster_outcome Expected Outcome Seed_Cells Seed Non-Cancerous and Cancerous Cells Pre_Treatment Pre-treat with Mitigating Agent (e.g., Ferrostatin-1) Seed_Cells->Pre_Treatment Eprenetapopt_Treatment Treat with this compound (Dose-Response) Pre_Treatment->Eprenetapopt_Treatment Incubation Incubate (24-72h) Eprenetapopt_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) Viability_Assay->Data_Analysis Protective_Effect Demonstrate Protective Effect in Non-Cancerous Cells Data_Analysis->Protective_Effect

Caption: Workflow for assessing mitigation of this compound's cytotoxicity.

References

Validation & Comparative

Restoring the Guardian: A Comparative Guide to Eprenetapopt and Other p53-Reactivating Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the restoration of the p53 tumor suppressor protein's function represents a pivotal strategy in cancer therapy. Eprenetapopt (APR-246), a first-in-class small molecule, has demonstrated the ability to reactivate mutant p53. This guide provides an objective comparison of this compound's p53-restoring activity with alternative therapeutic strategies, supported by experimental data and detailed methodologies.

The tumor suppressor p53 is the most frequently mutated gene in human cancers, with mutations often leading to drug resistance and poor prognosis.[1] this compound is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ).[1] MQ is a Michael acceptor that covalently binds to cysteine residues within mutant p53, restoring its wild-type conformation and tumor-suppressing functions, which include inducing programmed cell death (apoptosis).[1][2] Beyond its p53-dependent mechanism, this compound can also induce cell death through p53-independent pathways by increasing oxidative stress.[2][3]

This guide will compare this compound with other therapeutic agents that aim to restore p53 function, including other small molecule p53 reactivators, MDM2 inhibitors, and Histone Deacetylase (HDAC) inhibitors.

Comparative Analysis of p53-Reactivating Agents

The efficacy of therapies aimed at restoring p53 function can be assessed through various metrics, including their ability to induce apoptosis, cause cell cycle arrest, and activate p53 target genes. The following tables summarize key quantitative data for this compound and its alternatives. It is important to note that direct head-to-head clinical trial comparisons are limited, and much of the data comes from preclinical studies under varying experimental conditions.

Table 1: In Vitro Efficacy of p53-Reactivating Agents

Therapeutic AgentClassCancer Type/Cell LineKey Efficacy MetricResultCitation
This compound (APR-246) Mutant p53 ReactivatorMyelodysplastic Syndromes (MDS), Acute Myeloid Leukemia (AML)Apoptosis InductionEnhances apoptosis in mutant p53-carrying cells.[4]
PC14586 Mutant p53 Reactivator (Y220C specific)Gastric Cancer (NUGC3 xenograft)Tumor Regression~80% tumor regression after 3 weeks (100 mg/kg daily).[5]
COTI-2 Mutant p53 ReactivatorTriple-Negative Breast Cancer (TNBC)Apoptosis InductionInduces apoptosis in TNBC cell lines.[6][7]
Nutlin-3a MDM2 InhibitorOsteosarcoma (U-2 OS cells)Apoptosis InductionSignificant apoptosis induced with 2–10 μM for 48h.[8]
HDAC Inhibitors (e.g., Butyrate, VPA) Epigenetic ModifierNeuroblastomaCell Cycle ArrestG2 cell-cycle arrest at low concentrations (0.9 mM).[9][10]

Table 2: Clinical Efficacy of p53-Reactivating Agents (in combination therapies)

Therapeutic AgentCombination PartnerCancer TypeKey Efficacy MetricResultCitation
This compound (APR-246) AzacitidineTP53-mutant MDSComplete Remission (CR) Rate33.3% (vs. 22.4% for Azacitidine alone, p=0.13)[11]
This compound (APR-246) AzacitidineTP53-mutant MDS & AML (Phase II)Overall Response Rate (ORR)MDS: 75%, AML: 78%[11]
This compound (APR-246) AzacitidineTP53-mutant MDS & AML (Phase II)Complete Remission (CR) RateMDS: 57%, AML: 33%[11]
This compound (APR-246) PembrolizumabAdvanced Solid TumorsOverall Response Rate (ORR)1 CR, 2 PRs in 29 efficacy-assessable patients[12]

Signaling Pathways and Mechanisms of Action

The restoration of p53 function can be achieved through distinct mechanisms, as illustrated in the diagrams below.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_p53_function p53 Function DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 inhibits/degrades

Caption: The p53 signaling pathway is activated by cellular stress, leading to downstream tumor suppressive functions.

experimental_workflow Cancer Cells Cancer Cells Treatment Treatment Cancer Cells->Treatment with Drug Incubation Incubation Treatment->Incubation Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay e.g., TUNEL Data Analysis Data Analysis Apoptosis Assay->Data Analysis

Caption: A generalized experimental workflow for assessing drug-induced apoptosis.

drug_mechanisms cluster_mutant_p53 Mutant p53 cluster_wt_p53 Wild-Type p53 Regulation mut_p53 Inactive Mutant p53 active_p53 Active WT-like p53 wt_p53 Wild-Type p53 MDM2 MDM2 This compound This compound This compound->mut_p53 Restores Conformation MDM2_Inhibitors MDM2 Inhibitors MDM2_Inhibitors->MDM2 Inhibits Interaction with p53 HDAC_Inhibitors HDAC Inhibitors HDAC_Inhibitors->wt_p53 Activates via Acetylation

Caption: Diverse mechanisms of action for different classes of p53-activating drugs.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to validate p53-restoring activity.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled nucleotides can then be visualized by fluorescence microscopy.

Protocol Outline:

  • Cell Fixation and Permeabilization: Adherent or suspension cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow entry of the labeling reagents.[4]

  • TUNEL Reaction: The fixed and permeabilized cells are incubated with a reaction mixture containing TdT and fluorescently labeled dUTP.

  • Staining and Visualization: After the labeling reaction, cell nuclei are often counterstained with a DNA dye such as DAPI or Propidium Iodide. The percentage of TUNEL-positive (apoptotic) cells is then quantified using fluorescence microscopy or flow cytometry.[13]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in each cell.

Protocol Outline:

  • Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, which also permeabilizes the cell membrane.[14]

  • RNA Digestion: Cells are treated with RNase to ensure that the dye only binds to DNA.[15]

  • Staining: The fixed cells are incubated with a PI staining solution.[15]

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. A histogram of fluorescence intensity versus cell count is generated, from which the percentage of cells in each phase of the cell cycle can be calculated.[14]

Western Blot for p53 and p21 Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and its downstream target p21.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Protocol Outline:

  • Protein Extraction: Cells are lysed to release their protein content. The total protein concentration is determined.

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for p53 and p21. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The resulting light signal is captured and quantified.

Chromatin Immunoprecipitation (ChIP) for p53 DNA Binding

ChIP is used to determine if a protein of interest, such as p53, is bound to a specific DNA sequence in the cell.

Principle: Proteins are cross-linked to DNA, the chromatin is sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.

Protocol Outline:

  • Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments, typically by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to p53. The antibody-protein-DNA complexes are then captured using protein A/G beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • DNA Analysis: The purified DNA can be analyzed by PCR or sequencing to identify the specific DNA sequences that were bound by p53.

Conclusion

This compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to reactivate mutant p53 offers a promising therapeutic avenue for a large patient population. While direct comparative clinical data with other p53-restoring agents is still emerging, preclinical studies highlight the distinct mechanisms and potential synergies of different approaches. MDM2 inhibitors show promise in tumors with wild-type p53, while HDAC inhibitors offer a broader epigenetic approach to p53 activation. The continued investigation and head-to-head comparison of these agents in relevant preclinical models and well-designed clinical trials will be crucial in defining their optimal use and in personalizing cancer treatment for patients with p53 pathway alterations.

References

A Comparative Guide to the Efficacy of Eprenetapopt and Other p53 Reactivators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently through mutation in the TP53 gene, is a critical event in the development of over half of all human cancers. This has made the restoration of mutant p53's tumor-suppressive function a highly sought-after therapeutic strategy. This guide provides a detailed comparison of the efficacy of Eprenetapopt (APR-246), a first-in-class p53 reactivator, with other notable p53-targeting agents, supported by preclinical and clinical data.

This compound: A Dual-Action Small Molecule

This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, restoring its wild-type conformation and tumor-suppressor functions. This reactivation of mutant p53 leads to the transcriptional upregulation of target genes, such as p21, resulting in cell cycle arrest and apoptosis.

Beyond its p53-dependent activity, this compound also exhibits p53-independent mechanisms of action. It can deplete cellular glutathione (B108866) levels and inhibit thioredoxin reductase, leading to an increase in reactive oxygen species (ROS) and inducing a form of iron-dependent cell death known as ferroptosis.

Other p53 Reactivators: A Mechanistically Diverse Landscape

The field of p53 reactivation encompasses a variety of small molecules with distinct mechanisms of action. These can be broadly categorized as follows:

  • Covalent Binders and Michael Acceptors: Similar to this compound, these compounds, such as PRIMA-1 and MIRA-1, covalently modify cysteine residues in mutant p53 to restore its proper folding.

Eprenetapopt vs. APR-246: A Comparative Analysis of a Single Agent

Author: BenchChem Technical Support Team. Date: December 2025

Eprenetapopt and APR-246 are, in fact, two names for the same investigational anti-cancer agent. APR-246 is the developmental code for the compound, while this compound is its approved generic name. Therefore, a direct comparison of their activities is not applicable as they are identical in composition and function. This guide will provide a comprehensive overview of the activity of this compound (APR-246), focusing on its dual mechanism of action, supported by experimental data from preclinical and clinical studies.

Dual Mechanism of Action

This compound is a prodrug that is spontaneously converted under physiological conditions to its active form, methylene (B1212753) quinuclidinone (MQ).[1][2][3] MQ exhibits a dual mechanism of action, targeting both mutant p53 protein and the cellular redox balance, which contributes to its anti-tumor effects.[1][2]

  • Mutant p53 Reactivation: The p53 protein, a critical tumor suppressor, is frequently mutated in various cancers, leading to loss of its normal function and promoting tumor growth.[1][2] MQ covalently binds to cysteine residues within the core domain of mutant p53, inducing a conformational change that restores its wild-type tumor suppressor functions.[1][2][3] This reactivation of p53 leads to the induction of programmed cell death (apoptosis) and cell cycle arrest in cancer cells.[4]

  • Redox Modulation: Beyond its effects on p53, MQ also impacts the cellular redox homeostasis. It has been shown to inhibit thioredoxin reductase (TrxR1) and deplete glutathione (B108866) (GSH), key components of the cellular antioxidant defense system.[1][2] This disruption of the redox balance leads to an increase in reactive oxygen species (ROS), contributing to oxidative stress and inducing various forms of programmed cell death, including apoptosis and ferroptosis.[4][5]

This dual mechanism suggests that this compound's efficacy is not solely dependent on the presence of a p53 mutation, as it can also induce cell death in cancer cells irrespective of their TP53 status.[6][7]

Signaling Pathway of this compound (APR-246)

Eprenetapopt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound (APR-246) This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound (APR-246)->MQ Spontaneous conversion mut_p53 Mutant p53 MQ->mut_p53 Covalent binding GSH Glutathione (GSH) MQ->GSH Depletion TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition wt_p53 Wild-type p53 (restored function) mut_p53->wt_p53 Refolding and reactivation Apoptosis Apoptosis wt_p53->Apoptosis CellCycleArrest Cell Cycle Arrest wt_p53->CellCycleArrest ROS Reactive Oxygen Species (ROS) GSH->ROS Inhibition of ROS production TrxR1->ROS Reduction of ROS ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: Mechanism of action of this compound (APR-246).

Clinical Activity

This compound has been evaluated in several clinical trials, primarily in patients with hematological malignancies harboring TP53 mutations, such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[8][9][10] It has often been studied in combination with other anticancer agents, most notably the hypomethylating agent azacitidine.

Clinical Trial Data for this compound in Combination with Azacitidine
IndicationClinical Trial PhaseNumber of PatientsOverall Response Rate (ORR)Complete Remission (CR) RateMedian Overall Survival (OS)Reference
TP53-mutant MDSPhase Ib/II3475%57%12.1 months[10]
TP53-mutant AMLPhase Ib/II1833%17%10.4 months[11]
TP53-mutant MDS and oligoblastic AMLPhase Ib/II5571%44%10.8 months[3][12]
TP53-mutant AMLPhase I/II (with Venetoclax)3053% (CR + CRi)37%Not Reported[13]

CRi: Complete remission with incomplete hematologic recovery

While a pivotal Phase 3 trial of this compound in combination with azacitidine for frontline treatment of TP53 mutant MDS did not meet its primary statistical endpoint of complete remission, the combination has shown promising clinical activity in earlier phase studies.[8]

Experimental Protocols

General Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical workflow for evaluating the in vitro and in vivo activity of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines (TP53 mutant and wild-type) treatment Treatment with this compound (APR-246) cell_lines->treatment cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) treatment->cell_viability apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) treatment->apoptosis_assay p53_reactivation p53 Reactivation Assays (e.g., Western Blot for p53 targets, Immunofluorescence) treatment->p53_reactivation redox_assays Redox Status Assays (e.g., GSH/GSSG ratio, ROS detection) treatment->redox_assays animal_model Xenograft or Patient-Derived Xenograft (PDX) Mouse Models treatment_in_vivo Treatment with this compound (APR-246) animal_model->treatment_in_vivo tumor_growth Tumor Growth Inhibition Measurement treatment_in_vivo->tumor_growth survival_analysis Survival Analysis treatment_in_vivo->survival_analysis biomarker_analysis Biomarker Analysis (e.g., Immunohistochemistry of tumor tissue) treatment_in_vivo->biomarker_analysis

Caption: A generalized experimental workflow for evaluating this compound.

Detailed Methodologies

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of viable cells compared to the vehicle control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

  • Cell Treatment: Cells are treated with this compound as described above.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for p53 Target Gene Expression

  • Protein Extraction: Following treatment with this compound, cells are lysed, and total protein is extracted.

  • Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53 target proteins (e.g., p21, PUMA) and a loading control (e.g., β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

References

A Head-to-Head Comparison of p53 Reactivating Agents: Eprenetapopt vs. Nutlin-Class Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two distinct classes of p53-targeting cancer therapeutics: the mutant p53 reactivator, Eprenetapopt, and the MDM2 inhibitors, represented by the nutlin-class of compounds.

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, and its inactivation is a hallmark of many cancers.[1] While approximately half of all human cancers harbor mutations in the TP53 gene, many others retain wild-type p53 that is functionally inhibited by negative regulators like MDM2.[1] This distinction in p53 status has led to the development of two major therapeutic strategies: the reactivation of mutant p53 and the inhibition of p53-regulator interactions.[1] This guide will delve into a comparative analysis of this compound, a clinical-stage mutant p53 reactivator, and the nutlin-class of compounds, which are potent inhibitors of the MDM2-p53 interaction.

Mechanism of Action: Two Sides of the p53 Coin

This compound and nutlin-class compounds employ fundamentally different mechanisms to restore p53 function, which dictates their respective therapeutic contexts.

This compound (APR-246) is a prodrug that converts to the active compound methylene (B1212753) quinuclidinone (MQ).[2][3] MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53, inducing a conformational change that restores its wild-type, tumor-suppressive function.[2][4] This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[2] Additionally, this compound has demonstrated p53-independent mechanisms of action, including the depletion of glutathione, which increases reactive oxygen species (ROS) and can trigger a form of iron-dependent cell death known as ferroptosis.[2][3]

In contrast, nutlin-class compounds are small molecule inhibitors that target the interaction between wild-type p53 and its primary negative regulator, MDM2.[5][6] MDM2 is an E3 ubiquitin ligase that binds to p53 and promotes its degradation by the proteasome.[7] Nutlins are designed to fit into the p53-binding pocket of MDM2, thereby preventing this interaction.[6] This leads to the stabilization and accumulation of p53, which can then initiate downstream signaling pathways to induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[5][6]

p53_pathway_comparison cluster_this compound This compound Mechanism cluster_nutlin Nutlin Mechanism mutant_p53 Mutant p53 wt_p53_conformation Wild-Type p53 Conformation Restored mutant_p53->wt_p53_conformation This compound This compound (APR-246) mq Methylene Quinuclidinone (MQ) This compound->mq gsh_depletion Glutathione Depletion This compound->gsh_depletion mq->mutant_p53 Covalent Binding apoptosis_ep Apoptosis wt_p53_conformation->apoptosis_ep ferroptosis Ferroptosis gsh_depletion->ferroptosis wt_p53 Wild-Type p53 mdm2 MDM2 wt_p53->mdm2 p53_accumulation p53 Accumulation & Activation wt_p53->p53_accumulation p53_degradation p53 Degradation mdm2->p53_degradation Ubiquitination nutlins Nutlin-class Compounds nutlins->mdm2 Inhibition apoptosis_nutlin Apoptosis p53_accumulation->apoptosis_nutlin

Figure 1. Mechanisms of action for this compound and nutlin-class compounds.

Preclinical and Clinical Data: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and nutlin-class compounds are not available; however, a comparison of their performance can be drawn from individual preclinical and clinical studies.

Preclinical Potency

The potency of nutlin-class compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. Lower IC50 values indicate higher potency. In contrast, as a mutant p53 reactivator, the efficacy of this compound is often assessed by its ability to induce downstream p53 targets and its clinical response rather than direct cytotoxicity IC50 values.[1]

Compound/ClassTargetIC50KdCell Line ExamplesReference
Nutlin-3a MDM2~90 nMNot widely reportedHCT116, SJSA-1[5]
AM-8553 MDM2~1.1 nM~0.4 nM-[5]
MI-1061 TFA MDM24.4 nM0.16 nMSJSA-1, HCT-116[7]
This compound Mutant p53Not typically measured by IC50-Various solid and hematological cancer cell lines

Table 1: Comparison of preclinical potency of selected MDM2 inhibitors and this compound. IC50 and Kd values for MDM2 inhibitors reflect their binding affinity and inhibitory concentration against the MDM2-p53 interaction.

Clinical Efficacy

Clinical trials provide the ultimate measure of a drug's efficacy. The following tables summarize key clinical trial data for this compound in combination with azacitidine for TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), and for various MDM2 inhibitors.

This compound Clinical Data (in combination with Azacitidine)

IndicationOverall Response Rate (ORR)Complete Remission (CR)Median Overall Survival (OS)Clinical Trial Identifier(s)Reference
TP53-mutant MDS71-75%44-57%10.8-12.1 monthsNCT03072043, NCT03588078[4][8]
TP53-mutant AML33-64%17-36%10.4 monthsNCT03072043, NCT03588078[9][10]
TP53-mutant AML (with Venetoclax)53% (CR+CRi)37%-NCT04214860[9][11]

Table 2: Summary of clinical trial results for this compound in combination with azacitidine in patients with TP53-mutant MDS and AML. A pivotal Phase 3 trial of this combination failed to meet its primary endpoint of complete remission, though it showed a higher CR rate than azacitidine alone.

Nutlin-Class Compounds (MDM2 Inhibitors) Clinical Overview

Clinical development of several MDM2 inhibitors has been undertaken. A common dose-limiting toxicity is thrombocytopenia, an on-target effect of p53 activation in hematopoietic progenitor cells.[12]

CompoundPhase of DevelopmentKey Findings/IndicationsReference
Idasanutlin (RG7388) Phase IIIInvestigated in AML.[13]
Milademetan (RAIN-32) Phase IShowed antitumor activity in MDM2-amplified tumors.[7]
AMG-232 Phase IShowed clinical activity as monotherapy and in combination.[14]

Table 3: Overview of selected MDM2 inhibitors in clinical development. Efficacy is most pronounced in tumors with wild-type p53 and, in many cases, MDM2 amplification.[7]

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of p53-activating compounds. Below are outlines for key experiments.

Cell Viability Assay (e.g., Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of the compounds and to calculate IC50 values.

  • Principle: Sulforhodamine B (SRB) is a dye that binds to basic amino acids in cellular proteins, providing a measure of total protein mass, which is proportional to cell number.

  • Protocol Outline:

    • Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., nutlin-3a) for a specified period (e.g., 72 hours).

    • Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

    • Staining: Stain the fixed cells with SRB solution.

    • Washing: Remove unbound dye with acetic acid.

    • Solubilization: Solubilize the bound dye with a Tris-base solution.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (e.g., Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis, a key downstream effect of p53 activation.

  • Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate that is cleaved by active caspase-3/7, generating a signal proportional to enzyme activity.

  • Protocol Outline:

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound for a desired time.

    • Reagent Addition: Add the caspase-3/7 reagent to each well.

    • Incubation: Incubate at room temperature to allow for the enzymatic reaction.

    • Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: Compare the luminescence signal of treated cells to that of untreated controls to determine the fold-increase in caspase activity.

Western Blotting for p53 and p21 Induction

This technique is used to detect the stabilization of p53 and the induction of its downstream target, p21, which is a hallmark of MDM2 inhibition.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Protocol Outline:

    • Cell Lysis: Treat cells with the compound, then lyse the cells to extract proteins.

    • Protein Quantification: Determine the protein concentration in each lysate.

    • Gel Electrophoresis: Separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., actin).

    • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities to determine the relative protein expression levels.

experimental_workflow start Cancer Cell Lines (TP53 mutant or wild-type) treatment Treat with This compound or Nutlin start->treatment cell_viability Cell Viability Assay (IC50 determination) treatment->cell_viability apoptosis_assay Apoptosis Assay (Caspase Activity) treatment->apoptosis_assay western_blot Western Blot (p53, p21 levels) treatment->western_blot data_analysis Data Analysis and Comparison cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Figure 2. A general experimental workflow for the in vitro comparison of p53 activators.

Conclusion

This compound and nutlin-class compounds represent two distinct and promising approaches to reactivating the p53 tumor suppressor pathway. The choice between these agents is fundamentally dictated by the TP53 status of the tumor. This compound is designed for cancers with mutant p53, aiming to restore its wild-type function, and has shown encouraging response rates in hematologic malignancies, particularly in combination therapies.[4][9] Nutlin-class compounds, on the other hand, are effective in tumors that retain wild-type p53 but have it silenced by MDM2 overexpression.[5] While preclinical data demonstrates high potency for several MDM2 inhibitors, their clinical development has been challenged by on-target toxicities.[12] For researchers and drug developers, the selection of which pathway to target will depend on the specific genetic landscape of the cancer being studied, with the ultimate goal of personalizing therapy to maximize efficacy.

References

A Comparative Guide to the Anti-Tumor Efficacy of Eprenetapopt: A Cross-Validation Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of Eprenetapopt (APR-246), a first-in-class p53 reactivator, as demonstrated in various independent clinical trials and preclinical studies. The data herein is intended to offer an objective overview of its performance and support ongoing research and development efforts.

Executive Summary

This compound has undergone significant clinical investigation, primarily in hematological malignancies, with multiple research consortia independently reporting its efficacy, particularly in combination with azacitidine for TP53-mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML). This provides a robust clinical cross-validation of its therapeutic potential in these indications. Preclinical data, while more varied in terms of models and methodologies, corroborates its anti-tumor activity across a range of cancer types, including solid tumors. This guide synthesizes these findings to present a holistic view of this compound's performance.

Clinical Cross-Validation in Hematological Malignancies

The combination of this compound and azacitidine has been evaluated in parallel Phase II clinical trials by different cooperative groups, notably the US Myelodysplastic Syndromes (MDS) Clinical Research Consortium and the French cooperative group Groupe Francophone des Myélodysplasies (GFM). The congruence of their findings provides strong evidence for the drug's activity.

Table 1: Comparative Efficacy of this compound plus Azacitidine in TP53-Mutant MDS/AML (Phase II Clinical Trial Data)
MetricUS Consortium (NCT03072043)[1][2]GFM Group (NCT03588078)[3]Combined Analysis (US & GFM)[4]
Patient Population TP53-mutant MDS, oligoblastic AMLTP53-mutant MDS, AMLTP53-mutant higher-risk MDS, oligoblastic AML
Number of Patients 5552100
Overall Response Rate (ORR) 71%62% (MDS), 33% (AML)69%
Complete Remission (CR) Rate 44% (Overall), 50% (MDS)47% (MDS), 17% (AML)41%
Median Overall Survival (OS) 10.8 months12.1 months (MDS)11.8 months
Molecular Remission (TP53 VAF <5%) 38%73% of respondersNot explicitly stated for combined

Note: While a pivotal Phase 3 trial (NCT03745716) of this compound with azacitidine in TP53-mutant MDS did not meet its primary endpoint of a statistically significant improvement in CR rate compared to azacitidine alone, it did show a trend towards a higher CR rate (33.3% vs. 22.4%).

Preclinical Anti-Tumor Effects: A Multi-Lab Perspective

Preclinical studies from various laboratories have demonstrated this compound's anti-tumor activity in a range of cancer models. While direct cross-laboratory validation on identical models is not extensively published, the collective evidence supports its mechanism of action and therapeutic potential.

Table 2: Preclinical In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cancer TypeCell Line(s)Key FindingsLaboratory/Study Focus
Head and Neck Squamous Cell Carcinoma (HNSCC) HN31 (p53 mutant)IC50 of 2.43 µmol/L; induced p21 (a p53 target gene); synergized with cisplatin.[5]Investigating single-agent and combination therapy in HNSCC.
Colorectal Cancer (CRC) DLD-1 (p53 mutant), HCT116wt (p53 wild-type)Inhibited cell growth in a dose-dependent manner regardless of p53 status; preferentially induced apoptosis in mutant p53 cells.[6]Elucidating p53-dependent and -independent mechanisms.
Breast Cancer Panel of breast cancer cell linesSensitive to this compound, with TNBC cell lines showing particular sensitivity to combination with CX-5461.[7]Exploring combination therapy with RNA Pol I inhibitors.
Acute Lymphoblastic Leukemia (ALL) Panel of 10 ALL cell linesIC50 values were significantly lower than in many solid tumor cell lines; synergized with asparaginase.[1]Investigating novel combination therapies for ALL.
Table 3: Preclinical In Vivo Efficacy of this compound
Cancer TypeAnimal ModelKey FindingsLaboratory/Study Focus
Colorectal Cancer (CRC) Xenograft mouse model (DLD-1 cells)Significantly reduced tumor growth with daily intraperitoneal injections (50 mg/kg) over 8 days.[6]Validating in vitro findings in an in vivo setting.
Melanoma and Colorectal Cancer Mouse models (wild-type p53)Reduced tumor growth in combination with anti-PD-1 antibodies compared to monotherapy.[8]Evaluating synergy with immune checkpoint inhibitors.

Experimental Protocols

Clinical Trial Protocol (Exemplar: Combined Phase II Studies)
  • Patient Population: Patients with TP53-mutant higher-risk Myelodysplastic Syndromes (MDS) or oligoblastic Acute Myeloid Leukemia (AML) (≤30% blasts) who were naïve to hypomethylating agents.[4]

  • Treatment Regimen: this compound administered intravenously at 4500 mg for 4 days, in combination with azacitidine at a dose of 75 mg/m² for 7 days, in 28-day cycles.[4]

  • Primary Endpoint: Complete Remission (CR) rate as defined by the 2006 International Working Group (IWG) criteria.[4]

  • Key Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and molecular response assessed by next-generation sequencing (NGS) of TP53 variant allele frequency (VAF).[4]

Preclinical In Vitro Cell Viability Assay (General Methodology)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using assays such as MTT or MTS, which assess metabolic activity, or by direct cell counting.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the drug's potency.

Preclinical Xenograft Model (General Methodology)
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control on a defined schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis.

Visualizing this compound's Mechanism and Application

Signaling Pathway of this compound

Eprenetapopt_Mechanism cluster_drug Drug Action cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) (Active Metabolite) This compound->MQ Spontaneous conversion mutant_p53 Mutant p53 MQ->mutant_p53 Covalent binding to Cys residues GSH Glutathione (GSH) MQ->GSH Depletion TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition wt_p53 Wild-type-like p53 mutant_p53->wt_p53 Conformational change p53_targets p53 Target Genes (e.g., p21, PUMA, BAX) wt_p53->p53_targets Transcriptional activation apoptosis_arrest Apoptosis & Cell Cycle Arrest p53_targets->apoptosis_arrest ROS Reactive Oxygen Species (ROS) Ferroptosis Ferroptosis ROS->Ferroptosis Redox_imbalance Redox Imbalance Redox_imbalance->ROS

Caption: Mechanism of Action of this compound.

Experimental Workflow for Preclinical In Vitro Validation

Preclinical_Workflow start Start: Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability mechanism Mechanism Studies (e.g., Western Blot for p21) treatment->mechanism ic50 Calculate IC50 viability->ic50 end End: Comparative Analysis ic50->end mechanism->end

Caption: Preclinical In Vitro Validation Workflow.

Logical Relationship of Clinical Trial Cross-Validation

Clinical_Validation_Logic hypothesis Hypothesis: This compound + Azacitidine is effective in TP53-mutant MDS/AML us_trial US Consortium Phase II Trial (NCT03072043) hypothesis->us_trial gfm_trial GFM Group Phase II Trial (NCT03588078) hypothesis->gfm_trial us_results Positive Efficacy (ORR: 71%, CR: 44%) us_trial->us_results gfm_results Positive Efficacy (e.g., MDS CR: 47%) gfm_trial->gfm_results combined_analysis Combined Analysis of US & GFM Data us_results->combined_analysis gfm_results->combined_analysis strong_evidence Strong Evidence of Clinical Activity combined_analysis->strong_evidence

Caption: Clinical Trial Cross-Validation Logic.

Conclusion

The anti-tumor effects of this compound, particularly in combination with azacitidine for TP53-mutant hematological malignancies, have been independently observed in multicenter clinical trials conducted by different research groups. This provides a high level of confidence in its clinical activity in this patient population. Preclinical studies, while not always directly comparable due to differing methodologies, consistently demonstrate this compound's ability to induce cancer cell death across a variety of tumor types, both as a single agent and in combination with other therapies. Further head-to-head preclinical studies in standardized models would be beneficial to more precisely quantify its comparative efficacy across different cancer subtypes.

References

Predicting Response to Eprenetapopt Therapy: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eprenetapopt (APR-246) is a first-in-class small molecule that reactivates mutant p53 protein, inducing apoptosis and ferroptosis in cancer cells.[1][2] Its clinical development has primarily focused on hematologic malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), particularly in patients harboring TP53 mutations.[1][3] This guide provides a comparative analysis of biomarkers that have been investigated for their potential to predict patient response to this compound therapy, supported by experimental data and detailed methodologies.

Key Predictive Biomarkers

The response to this compound, often in combination with azacitidine, has been correlated with several molecular and genetic markers. The most extensively studied biomarkers are related to the TP53 gene itself, given that this compound's primary mechanism involves the restoration of wild-type p53 function.[2][4][5] However, emerging evidence suggests that other markers related to cellular redox balance may also play a significant role.[6][7]

Comparison of Biomarker Performance

The following table summarizes quantitative data from key clinical studies investigating the predictive value of various biomarkers for this compound therapy response in patients with TP53-mutant MDS and AML.

BiomarkerPatient PopulationKey FindingsResponse MetricStatistical SignificanceReference
Isolated TP53 Mutation TP53-mutant MDS/AMLPatients with an isolated TP53 mutation had a higher Complete Response (CR) rate compared to those with co-occurring mutations.CR Rate: 69% (isolated) vs. 25% (co-mutated)P = .006[8]
TP53-mutant MDS/AMLPatients with a TP53 mutation alone showed an improved CR rate compared to those with co-occurring mutations.CR Rate: 52% (alone) vs. 30% (co-mutated)P = 0.04[1]
Biallelic TP53 Alteration TP53-mutant MDS/AMLPatients with biallelic TP53 mutations and/or complex karyotype had a higher CR rate.CR Rate: 49% (biallelic/CK) vs. 8% (monoallelic)P = 0.01[1]
TP53 Variant Allele Frequency (VAF) Clearance TP53-mutant MDS/AMLAchieving TP53 VAF negativity (<5%) was significantly associated with CR.Association with CRP < .001[8]
TP53-mutant MDS/AMLAchieving a TP53 VAF level below 5% was associated with significantly longer overall survival (OS).Median OS: 13.9 months (<5% VAF) vs. 5.0 months (≥5% VAF)P < .0001[9]
p53 Protein Expression TP53-mutant MDSp53 protein accumulation (≥10% IHC+ cells) at baseline was associated with CR.CR Rate: 66% (≥10% IHC+) vs. 13% (<10% IHC+)P = .01[8]
SLC7A11 Expression Pan-cancer cell linesExpression of SLC7A11, a cystine/glutamate transporter, was identified as a superior determinant of response to APR-246 than TP53 mutation status.Correlation with drug sensitivityNot specified[6]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is multifaceted, primarily revolving around the reactivation of mutant p53 and the induction of oxidative stress. This dual mechanism leads to cancer cell death through apoptosis and ferroptosis.[1][10]

This compound's Dual Mechanism of Action

This compound is a prodrug that converts to methylene (B1212753) quinuclidinone (MQ). MQ covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation and transcriptional activity. This leads to the expression of p53 target genes that induce cell cycle arrest and apoptosis. Independently of p53, MQ can also deplete cellular glutathione (B108866) (GSH) and inhibit thioredoxin reductase, leading to an increase in reactive oxygen species (ROS) and induction of ferroptosis.

Eprenetapopt_Mechanism cluster_p53 p53-Dependent Pathway cluster_redox p53-Independent Pathway This compound This compound MQ MQ This compound->MQ Spontaneous conversion Mutant p53 Mutant p53 MQ->Mutant p53 Covalent binding Reactivated p53 Reactivated p53 Mutant p53->Reactivated p53 Conformational change Apoptosis Apoptosis Reactivated p53->Apoptosis Transcriptional activation MQ_redox MQ GSH Glutathione MQ_redox->GSH Depletion ROS Reactive Oxygen Species GSH->ROS Neutralizes Ferroptosis Ferroptosis ROS->Ferroptosis Induction

Caption: Dual mechanism of this compound action.

Experimental Protocols

Accurate and reproducible biomarker analysis is critical for patient stratification and response prediction. Below are detailed methodologies for the key experimental assays cited in the comparison guide.

Biomarker Discovery and Validation Workflow

The general workflow for identifying and validating predictive biomarkers for therapies like this compound involves several key phases, from initial discovery in preclinical models to clinical validation in patient samples.

Biomarker_Workflow Discovery Discovery Validation Validation Discovery->Validation Candidate Biomarkers Assay_Development Assay_Development Validation->Assay_Development Validated Biomarkers Clinical_Utility Clinical_Utility Assay_Development->Clinical_Utility Robust Assay

Caption: General biomarker discovery workflow.

Next-Generation Sequencing for TP53 Mutation Analysis

Objective: To identify TP53 mutations and determine their variant allele frequency (VAF) in bone marrow or peripheral blood samples.

Methodology:

  • Sample Collection and DNA Extraction: Collect bone marrow aspirate or peripheral blood from patients. Extract genomic DNA from mononuclear cells using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).

  • Library Preparation: Prepare sequencing libraries from 50-100 ng of genomic DNA using a targeted gene panel that includes the entire coding region of the TP53 gene. Utilize a library preparation kit (e.g., Illumina TruSeq Custom Amplicon) following the manufacturer's instructions. This involves PCR amplification of the target regions and the addition of sequencing adapters and barcodes for sample multiplexing.

  • Sequencing: Perform paired-end sequencing on an Illumina MiSeq or NextSeq platform to a mean depth of at least 500x.

  • Data Analysis:

    • Align raw sequencing reads to the human reference genome (hg19 or hg38).

    • Perform variant calling using a validated bioinformatics pipeline (e.g., GATK).

    • Annotate identified variants using databases such as dbSNP, COSMIC, and ClinVar.

    • Calculate the VAF for each TP53 mutation as the percentage of mutant reads out of the total reads at that position. A VAF of <5% is often used as a cutoff for molecular remission.[1][8]

Immunohistochemistry for p53 Protein Expression

Objective: To assess the level of p53 protein accumulation in bone marrow biopsies.

Methodology:

  • Sample Preparation: Fix bone marrow core biopsies in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm thick sections and mount on positively charged slides.

  • Antigen Retrieval: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block solution.

    • Incubate sections with a primary antibody against p53 (e.g., clone DO-7) at an optimized dilution overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin.

  • Scoring and Interpretation:

    • A pathologist scores the percentage of mononuclear cells with nuclear p53 staining.

    • A cutoff of ≥10% of cells staining positive is often used to define p53 protein accumulation.[8]

Alternative and Emerging Biomarkers

While TP53 status is the most established biomarker, research into alternative predictors of this compound response is ongoing. The expression of SLC7A11 , a key component of the cystine/glutamate antiporter that regulates cellular redox homeostasis, has been shown to be a strong determinant of sensitivity to APR-246 in preclinical models, potentially even superior to TP53 mutation status.[6] Genes involved in the oxidative stress response, such as TRIM16, TXNRD1, and SRXN1, have also been identified as potential pharmacodynamic biomarkers.[7] Further clinical validation is required to establish the utility of these emerging biomarkers in predicting patient outcomes with this compound therapy.

References

Decoding Eprenetapopt Response: A Comparative Guide to p53 Immunohistochemistry and Alternative Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Eprenetapopt (APR-246) is a first-in-class drug that has shown promise in treating cancers with TP53 mutations, particularly in hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the reactivation of mutant p53 protein, restoring its tumor-suppressive functions.[1] Given that the efficacy of this compound is closely linked to the p53 pathway, robust and reliable biomarkers are crucial for patient selection and response monitoring. This guide provides a comprehensive comparison of p53 immunohistochemistry (IHC) as a response marker for this compound against other key biomarkers, supported by experimental data and detailed protocols.

This compound's Dual Mechanism of Action: A Signaling Pathway Overview

This compound's anti-cancer activity stems from both p53-dependent and p53-independent mechanisms. The drug is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ).[2]

p53-Dependent Pathway: MQ covalently binds to cysteine residues in the core domain of mutant p53, inducing a conformational change that restores its wild-type, tumor-suppressive functions.[2] This leads to the transcriptional activation of p53 target genes, resulting in cell cycle arrest and apoptosis.[3]

p53-Independent Pathway: this compound also exerts its effects independently of p53 status. A key mechanism is the depletion of the antioxidant glutathione (B108866) (GSH), which leads to an increase in reactive oxygen species (ROS) and the induction of ferroptosis, an iron-dependent form of programmed cell death.[2][4]

Eprenetapopt_Mechanism This compound Mechanism of Action cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ mutant_p53 Mutant p53 MQ->mutant_p53 Covalent Binding restored_p53 Restored Wild-Type p53 mutant_p53->restored_p53 Conformational Change p53_targets p53 Target Genes (e.g., p21, PUMA, BAX) restored_p53->p53_targets Transcriptional Activation cell_cycle_arrest Cell Cycle Arrest p53_targets->cell_cycle_arrest apoptosis Apoptosis p53_targets->apoptosis Eprenetapopt_ind This compound (APR-246) GSH Glutathione (GSH) Eprenetapopt_ind->GSH Depletion ROS Reactive Oxygen Species (ROS) GSH->ROS Inhibition of ROS neutralization Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: this compound's dual mechanism of action.

Comparative Analysis of Response Biomarkers

The selection of an appropriate biomarker is critical for predicting and evaluating the response to this compound. The following table summarizes the performance of key biomarkers based on available clinical trial data.

BiomarkerMethodologyKey FindingsAdvantagesLimitations
p53 Protein Expression Immunohistochemistry (IHC)- Patients with p53 protein accumulation (≥10% p53 IHC+ bone marrow mononuclear cells) had a significantly higher complete remission (CR) rate (66% vs 13%; P = .01).[5]- Patients with insufficient p53 levels (<10% p53 IHC+) had significantly lower CR rates.[5]- Widely available and cost-effective.- Provides information on protein expression levels.- Rapid turnaround time.- Scoring can be subjective and vary between institutions.- May not detect all types of TP53 mutations (e.g., truncating mutations that result in no protein expression).- Different scoring cut-offs have been used across studies.
TP53 Gene Mutation Status Next-Generation Sequencing (NGS)- Patients with isolated TP53 mutations (no co-mutations) had higher CR rates (69% vs 25%; P = .006).[5]- Patients with biallelic TP53 defects had a higher CR rate than those with monoallelic disease (49% vs 8%; P = .01).[6]- Provides detailed information on the specific type and location of mutations.- Highly sensitive and specific for detecting mutations.- More expensive and time-consuming than IHC.- Does not provide information on protein expression levels.- The clinical significance of all identified variants may not be clear.
TP53 Variant Allele Frequency (VAF) Next-Generation Sequencing (NGS)- Clearance of TP53 mutations to a VAF of <5% was achieved in 40% of patients and was associated with improved overall survival.[6]- Responding patients had significant reductions in TP53 VAF.[5]- Allows for quantitative monitoring of tumor burden and response to therapy.- Requires serial monitoring, which can be costly.- The clinical significance of very low VAFs is still under investigation.
Ferroptosis Markers Various (e.g., lipid peroxidation assays, expression of ferroptosis-related genes)- this compound induces ferroptosis by depleting glutathione.[4]- Deficiency in genes involved in glutathione synthesis (e.g., SLC7A11) sensitizes cells to this compound.[7]- Directly assesses the p53-independent mechanism of action.- May identify responders who are p53-negative by IHC or have wild-type TP53.- Biomarkers for ferroptosis are still in the exploratory phase and not yet standardized for clinical use.- The interplay between ferroptosis and other cell death pathways is complex.

Experimental Protocols

p53 Immunohistochemistry (IHC) Protocol (General)

This protocol provides a general framework for p53 IHC on bone marrow biopsies. It is important to note that specific reagents and incubation times may need to be optimized for individual laboratories and automated staining platforms.

IHC_Workflow General p53 IHC Workflow start Start: Formalin-Fixed, Paraffin-Embedded (FFPE) Bone Marrow Biopsy sectioning Sectioning (4-5 µm) start->sectioning deparaffinization Deparaffinization and Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (e.g., Heat-Induced Epitope Retrieval) deparaffinization->antigen_retrieval blocking Blocking of Endogenous Peroxidase and Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-p53 clone DO-7) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection with Chromogen (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration Dehydration and Mounting counterstain->dehydration analysis Microscopic Analysis and Scoring dehydration->analysis end End: Pathological Report analysis->end

Caption: A generalized workflow for p53 immunohistochemistry.

Key Reagents and Conditions:

  • Primary Antibody: Mouse monoclonal anti-p53 antibody, clone DO-7, is commonly used.[8]

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is typically performed using a citrate (B86180) buffer (pH 6.0) or a high pH buffer.[9]

  • Detection System: A polymer-based detection system with a horseradish peroxidase (HRP) enzyme and diaminobenzidine (DAB) as the chromogen is frequently employed.[10]

  • Scoring: The percentage of p53-positive tumor cells is determined. Different studies have used various cut-offs for positivity, including >0.5%, ≥5%, and ≥10%.[3][5] The intensity of staining can also be considered in a semi-quantitative scoring system.

TP53 Next-Generation Sequencing (NGS)

NGS for TP53 mutation analysis involves the following key steps:

  • DNA Extraction: Genomic DNA is extracted from bone marrow aspirate or peripheral blood.

  • Library Preparation: The DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

  • Target Enrichment: The library is enriched for the TP53 gene using a targeted capture method.

  • Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.

  • Data Analysis: The sequencing data is aligned to the human reference genome, and variants in the TP53 gene are identified and annotated. The variant allele frequency (VAF) is calculated for each mutation.

Conclusion

The choice of biomarker to predict and monitor the response to this compound depends on a balance of factors including clinical context, availability of resources, and the specific information required.

  • p53 IHC is a valuable, widely accessible, and cost-effective tool for identifying patients with p53 protein accumulation, who are more likely to respond to this compound. However, the lack of standardized scoring and its inability to detect all TP53 mutation types are limitations.

  • TP53 NGS provides a comprehensive analysis of mutation status and VAF, offering a more detailed molecular picture. It is particularly useful for identifying patients with isolated TP53 mutations and for monitoring molecular response. However, it is more expensive and has a longer turnaround time.

  • Emerging Biomarkers , such as those related to ferroptosis, hold promise for further refining patient selection, especially for the p53-independent effects of this compound, but require further validation and standardization.

For optimal patient management, an integrated approach that combines both p53 IHC and TP53 NGS is recommended. IHC can be used for initial rapid screening, followed by NGS for confirmation, detailed mutation analysis, and monitoring of molecular response. This dual approach will provide a more complete understanding of the tumor biology and a more accurate prediction of response to this compound.

References

Eprenetapopt's Efficacy in TP53 Mutant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Eprenetapopt's (APR-246) efficacy across various cancer cell lines harboring different TP53 mutations. The information is supported by experimental data from preclinical studies, offering insights for researchers in oncology and drug development.

Executive Summary

This compound is a small molecule drug candidate that has shown promise in treating cancers with TP53 mutations, which are prevalent in about half of all human tumors.[1] Its mechanism of action is multifaceted, involving both the reactivation of mutant p53 protein and the induction of oxidative stress, leading to cancer cell death through apoptosis and other pathways like ferroptosis.[2][3] This guide summarizes the cytotoxic effects of this compound on a panel of cancer cell lines with diverse TP53 mutations, presents detailed experimental protocols for key assays, and visualizes the underlying signaling pathways.

Data Presentation: Comparative Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, categorized by their TP53 mutation status. This data allows for a direct comparison of the drug's potency against different genetic backgrounds.

Cell LineCancer TypeTP53 Mutation StatusThis compound IC50 (µM)Reference
Breast Cancer
BT549Triple-Negativep.R249S (Missense)~10[4]
MDA-MB-468Triple-Negativep.R273H (Missense)~15[4]
MDA-MB-231Triple-Negativep.R280K (Missense)~12[4][5]
HCC1143Triple-Negativep.R248Q (Missense)~18[4]
MDA-MB-453HER2+p.R248W (Missense)~20[4]
SKBR3HER2+p.R175H (Missense)~25[4]
UACC-812Luminal BWild-Type>50[4]
MCF7Luminal AWild-Type>50[4]
Esophageal Squamous Cell Carcinoma
KYSE410-p.R248Q (Missense)~5
KYSE960-p.Y220C (Missense)~6
TE1-Frameshift10.5
TE4-Frameshift9.9
TE5-Frameshift14.3
TE8-Frameshift7.9
TE10-Frameshift11.7
TE9-Nonsense>20
TE14-Wild-Type>20
Head and Neck Squamous Cell Carcinoma
HN31-Mutant2.43[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[4]

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) and incubate for 48-72 hours.[6][7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[4]

Apoptosis Assay (Annexin V-FITC Staining)

This flow cytometry-based assay is used to quantify apoptosis in response to this compound treatment.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium (B1200493) iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic.

Western Blot Analysis

This technique is used to detect the expression levels of p53 and its target proteins.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 4-20% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, PUMA, or other target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Signaling Pathways of this compound

This compound exerts its anticancer effects through two primary mechanisms: a p53-dependent pathway and a p53-independent pathway.

Eprenetapopt_Mechanism cluster_p53_dependent p53-Dependent Pathway cluster_p53_independent p53-Independent Pathway This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous Conversion mutp53 Mutant p53 MQ->mutp53 Covalent Binding (Cys124, Cys277) wtp53 Wild-type p53 Conformation mutp53->wtp53 Refolding p21 p21 wtp53->p21 Transcriptional Activation PUMA_NOXA PUMA, NOXA wtp53->PUMA_NOXA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis_p53 Apoptosis PUMA_NOXA->Apoptosis_p53 Eprenetapopt_ind This compound (APR-246) TrxR1 Thioredoxin Reductase 1 (TrxR1) Eprenetapopt_ind->TrxR1 Inhibition GSH Glutathione (GSH) Eprenetapopt_ind->GSH Depletion ROS Reactive Oxygen Species (ROS) TrxR1->ROS Increased GSH->ROS Increased Ferroptosis Ferroptosis ROS->Ferroptosis Apoptosis_ind Apoptosis ROS->Apoptosis_ind

Caption: Dual mechanisms of this compound action.

Experimental Workflow for Efficacy Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in cancer cell lines.

Experimental_Workflow start Start: Select TP53 Mutant Cell Lines cell_culture Cell Culture and Plating start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay western_blot Western Blot Analysis (p53, p21, etc.) treatment->western_blot ic50 IC50 Determination viability_assay->ic50 data_analysis Data Analysis and Comparison ic50->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End: Efficacy Profile data_analysis->end

Caption: Workflow for evaluating this compound efficacy.

Conclusion

This compound demonstrates significant cytotoxic activity in a range of cancer cell lines harboring TP53 missense mutations, while cell lines with wild-type TP53 or frameshift/nonsense mutations appear to be less sensitive. This suggests that the p53-reactivating function of this compound is a key determinant of its efficacy. However, the drug also exhibits p53-independent activity through the induction of oxidative stress, which contributes to its overall anticancer effect.[3][5] Further research is warranted to explore the full potential of this compound, particularly in combination with other anticancer agents, and to identify predictive biomarkers for patient stratification in clinical trials.

References

Independent Verification of Eprenetapopt-Induced Ferroptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Eprenetapopt's performance in inducing ferroptosis, supported by experimental data from independent studies. It is intended to serve as a valuable resource for researchers investigating novel cancer therapeutics and cellular death mechanisms.

Abstract

This compound (APR-246) was initially developed as a mutant p53 reactivator. However, a growing body of independent research has reframed its primary mechanism of action to be a potent inducer of ferroptosis, an iron-dependent form of programmed cell death. This guide synthesizes findings from multiple studies to provide a comprehensive overview of the experimental evidence supporting this compound-induced ferroptosis, comparing its effects with other known ferroptosis inducers.

Mechanism of Action: Beyond p53 Reactivation

While this compound can restore wild-type function to mutant p53, its anticancer effects are increasingly attributed to its ability to induce ferroptosis through both p53-dependent and independent pathways.[1][2] The core mechanism involves the depletion of intracellular glutathione (B108866) (GSH), a critical antioxidant, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2][3][4]

Key molecular events in this compound-induced ferroptosis include:

  • Glutathione Depletion: this compound's active metabolite, methylene (B1212753) quinuclidinone (MQ), is a thiol-reactive Michael acceptor that directly binds to and depletes the cellular pool of GSH.[3]

  • Inhibition of System Xc-: In some contexts, p53 activation by this compound can lead to the transcriptional repression of SLC7A11, a key component of the cystine/glutamate antiporter (System Xc-).[5][6][7][8] This limits the uptake of cystine, a crucial precursor for GSH synthesis, further exacerbating GSH depletion.

  • Lipid Peroxidation: The depletion of GSH compromises the function of glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. This leads to the accumulation of lipid ROS and oxidative damage to cell membranes, a hallmark of ferroptosis.[9][10]

  • Inhibition of NFS1: this compound has also been shown to inhibit the cysteine desulfurase activity of NFS1, which is involved in iron-sulfur cluster biogenesis. This action potentiates ferroptosis.[1][2]

Below is a diagram illustrating the signaling pathway of this compound-induced ferroptosis.

Eprenetapopt_Ferroptosis_Pathway This compound-Induced Ferroptosis Signaling Pathway cluster_system_xc System Xc- Mediated Transport This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous conversion mut_p53 Mutant p53 MQ->mut_p53 Binds to GSH Glutathione (GSH) MQ->GSH Depletes NFS1 NFS1 MQ->NFS1 Inhibits wt_p53 Wild-type p53 (reactivated) mut_p53->wt_p53 Reactivates wt_p53->SLC7A11 Represses transcription Cysteine_out Glutamate (extracellular) Cystine_in Cystine (extracellular) Cysteine_in Cysteine (intracellular) Cystine_in->Cysteine_in Import Cysteine_in->Cysteine_out Export Cysteine_in->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor for Lipid_ROS Lipid ROS (Accumulation) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces FeS_cluster Iron-Sulfur Cluster Biogenesis NFS1->FeS_cluster FeS_cluster->Ferroptosis Potentiates

Caption: Signaling pathway of this compound-induced ferroptosis.

Comparative Performance Data

The efficacy of this compound in inducing cell death and markers of ferroptosis has been quantified in numerous cancer cell lines.

Cell Line Cancer Type This compound (APR-246) IC50 (µM) Reference
H1819Lung Cancer (SMARCA4-deficient)~25[4]
KP-4Pancreatic Cancer (SMARCA4-deficient)~30[4]
H1703Lung Cancer (SMARCA4-deficient)~40[4]
H522Lung Cancer (SMARCA4-deficient)~50[4]
JMU-RTK-2Rhabdoid Tumor (SMARCB1-deficient)~20[4]
G401Rhabdoid Tumor (SMARCB1-deficient)~25[4]
G402Rhabdoid Tumor (SMARCB1-deficient)~30[4]
HS-ES-1Ewing's Sarcoma (SMARCB1-deficient)~40[4]
KMRC-1Kidney Cancer (PBRM1-deficient)~35[4]
RCC-MFKidney Cancer (PBRM1-deficient)~45[4]
Ferroptosis Marker Cell Line Treatment Fold Change vs. Control Reference
Lipid ROS H1703This compound (50 µM)~2.5[4]
H1819This compound (50 µM)~3.0[4]
JMU-RTK-2This compound (50 µM)~2.8[4]
G402This compound (50 µM)~2.2[4]
GSH Levels H1703This compound (75 µM)~0.4[4]
H1819This compound (75 µM)~0.3[4]
JMU-RTK-2This compound (75 µM)~0.5[4]
G402This compound (75 µM)~0.4[4]
Comparison with Other Ferroptosis Inducers

This compound's mechanism of GSH depletion distinguishes it from other classical ferroptosis inducers like Erastin (which primarily inhibits System Xc-) and RSL3 (which directly inhibits GPX4).[9][10][11][12]

Compound Primary Mechanism Effect on GSH Levels Dependency on System Xc-
This compound Direct GSH depletion; potential SLC7A11 repressionDirect and rapid decreaseContext-dependent
Erastin Inhibition of System Xc- (SLC7A11)Indirect decreaseHigh
RSL3 Direct inhibition of GPX4No direct effectLow

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of experimental findings.

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing this compound-induced ferroptosis.

Experimental_Workflow General Experimental Workflow for Assessing Ferroptosis start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with this compound and Controls (e.g., Vehicle, RSL3, Erastin) cell_culture->treatment incubation Incubation (Time-course) treatment->incubation harvest Harvest Cells incubation->harvest assay_split Perform Assays harvest->assay_split viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assay_split->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY Staining) assay_split->lipid_ros gsh GSH Level Assay (e.g., GSH-Glo) assay_split->gsh western Western Blot (e.g., SLC7A11, GPX4) assay_split->western analysis Data Analysis and Comparison viability->analysis lipid_ros->analysis gsh->analysis western->analysis end End analysis->end

Caption: General experimental workflow for ferroptosis assessment.

Cell Viability Assay

Purpose: To determine the cytotoxic effects of this compound and calculate IC50 values.

Protocol (based on CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound or other compounds at the desired concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Incubation: Mix contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY Staining)

Purpose: To quantify the accumulation of lipid ROS, a key indicator of ferroptosis.[13][14][15][16]

Protocol (Flow Cytometry):

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, positive controls (e.g., RSL3), and vehicle control for the desired time.

  • Staining: Add C11-BODIPY™ 581/591 dye to the cell culture medium to a final concentration of 2.5 µM.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Harvesting: Wash cells three times with serum-free medium, then harvest by trypsinization.

  • Flow Cytometry: Resuspend cells in PBS and analyze immediately using a flow cytometer. The fluorescence of C11-BODIPY shifts from red to green upon oxidation.

  • Analysis: Quantify the shift in fluorescence to determine the level of lipid peroxidation.

Glutathione (GSH) Assay

Purpose: To measure the intracellular levels of reduced glutathione.[17][18][19]

Protocol (based on GSH-Glo™ Glutathione Assay):

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate at a density of 2,000 cells per well and treat as required.

  • Reagent Preparation: Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add the prepared GSH-Glo™ Reagent to each well.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for cell lysis and the glutathione-S-transferase reaction to proceed.

  • Luciferin Detection: Add the Luciferin Detection Reagent to each well.

  • Incubation: Incubate at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Analysis: Calculate GSH concentrations based on a standard curve and normalize to cell number or protein concentration.

Conclusion

Independent verification studies robustly support the role of this compound as a ferroptosis-inducing agent. Its primary mechanism of action involves the depletion of glutathione, leading to increased lipid peroxidation and subsequent cell death. This mechanism is distinct from other ferroptosis inducers and offers a promising therapeutic strategy, particularly in cancers with deficiencies in GSH metabolism or those sensitive to oxidative stress. The provided data and protocols offer a framework for researchers to further investigate and validate the therapeutic potential of this compound in various cancer models.

References

Replicating In Vivo Efficacy of Eprenetapopt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of published in vivo efficacy data for Eprenetapopt (APR-246), a first-in-class p53 reactivator. The data presented here is intended to assist researchers in replicating and building upon previous findings in preclinical cancer models.

Executive Summary

This compound has demonstrated significant anti-tumor activity in a variety of preclinical in vivo models, including those for Small Cell Lung Cancer (SCLC), Oesophageal Adenocarcinoma (OAC), Triple-Negative Breast Cancer (TNBC), and Ovarian Cancer. Its primary mechanism of action involves the reactivation of mutant p53, a tumor suppressor protein frequently inactivated in human cancers. Additionally, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death, contributing to its anti-cancer effects. This guide summarizes key quantitative data from these studies and provides detailed experimental protocols to facilitate the replication of these pivotal experiments.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key preclinical in vivo studies demonstrating the efficacy of this compound in various cancer models.

Table 1: Efficacy of this compound in Small Cell Lung Cancer (SCLC) Xenograft Models

Cell LineMouse StrainTreatmentMean Tumor Volume (mm³) at Day 20 (Approx.)Tumor Growth InhibitionReference
DMS53Nude NMRIControl (PBS)~1200-[1]
DMS53Nude NMRIThis compound (100 mg/kg, i.v.)~400~67%[1]
GLC16Nude NMRIControl (PBS)~1000-[1]
GLC16Nude NMRIThis compound (100 mg/kg, i.v.)~300~70%[1]

Table 2: Efficacy of this compound in an Ovarian Cancer Xenograft Model

Cell LineTreatmentTumor Growth InhibitionReference
A2780-CP20This compound (400 mg/kg/day, i.v.)21%[2]
A2780-CP20Cisplatin (B142131) (4 mg/kg/day, i.v.)32%[2]
A2780-CP20This compound + Cisplatin56%[2]

Table 3: Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Cell LineTreatmentOutcomeReference
MDA-MB-231This compound + 2aG4Synergistic inhibition of tumor growth; complete eradication of ~20% of tumors.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to enable replication.

Small Cell Lung Cancer (SCLC) Xenograft Study Protocol (Zandi et al., 2011)[1]
  • Cell Lines: DMS53 and GLC16 human SCLC cell lines.

  • Animal Model: Male nude NMRI mice.

  • Tumor Implantation: 1 x 10^6 cells were inoculated subcutaneously on each flank of the mice.

  • Treatment Initiation: Treatment began when tumors reached a volume of approximately 100-200 mm³.

  • Treatment Groups:

    • Control: Intravenous (i.v.) injection of Phosphate-Buffered Saline (PBS).

    • Treatment: 100 mg/kg this compound (PRIMA-1Met) administered intravenously.

  • Dosing Schedule: Daily i.v. injections for 5 consecutive days, followed by a 2-day break, for 2 weeks.

  • Endpoint: Tumor volumes were measured at regular intervals to assess tumor growth inhibition.

Ovarian Cancer Xenograft Study Protocol (Mohell et al.)[2]
  • Cell Line: A2780-CP20 human ovarian cancer cell line.

  • Animal Model: Not specified in the provided abstract.

  • Tumor Implantation: Subcutaneous injection of A2780-CP20 cells.

  • Treatment Groups:

    • This compound alone: 400 mg/kg/day administered via 2-hour continuous intravenous infusion on days 1-7.

    • Cisplatin alone: 4 mg/kg/day administered as an intravenous bolus injection on days 2 and 6.

    • Combination: this compound and Cisplatin administered as per the schedules for the single-agent arms.

  • Endpoint: Tumor growth inhibition was assessed at the end of the treatment period.

Triple-Negative Breast Cancer (TNBC) Xenograft Study Protocol (Saha et al., 2020)[3][4]
  • Cell Line: MDA-MB-231 human TNBC cell line.

  • Animal Model: Nude mice.

  • Tumor Implantation: 5 x 10^6 MDA-MB-231 cells were resuspended in 0.15 mL Matrigel/DME/F12 medium and inoculated into both flanks of the mice.

  • Treatment Initiation: Treatment commenced on day 18 post-inoculation.

  • Treatment Groups:

    • Control: Administered with a control antibody (C44).

    • This compound alone.

    • 2aG4 (a phosphatidylserine-targeting antibody) alone.

    • Combination: this compound + 2aG4.

  • Dosing Schedule: Not specified in the provided abstract.

  • Endpoint: Tumor volumes were measured every 3 days.

Mandatory Visualization

Signaling Pathway of this compound

The following diagram illustrates the dual mechanism of action of this compound, involving both the reactivation of mutant p53 and the induction of ferroptosis.

Eprenetapopt_Mechanism cluster_p53 p53 Reactivation Pathway cluster_ferroptosis Ferroptosis Induction Pathway This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) (Active Metabolite) This compound->MQ mut_p53 Mutant p53 MQ->mut_p53 Covalent Binding GSH Glutathione (GSH) MQ->GSH Depletion wt_p53 Wild-type p53 (Restored Conformation) mut_p53->wt_p53 Conformational Change p21 p21 wt_p53->p21 Transcriptional Activation PUMA PUMA wt_p53->PUMA Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis GPX4 GPX4 GSH->GPX4 Inhibition Lipid_ROS Lipid ROS GPX4->Lipid_ROS Inhibition Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Dual mechanism of action of this compound.

Experimental Workflow for a Xenograft Study

The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of a therapeutic agent like this compound.

Xenograft_Workflow cluster_setup Study Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Counting Cell_Culture->Cell_Harvest Tumor_Implantation 4. Subcutaneous Tumor Cell Implantation Cell_Harvest->Tumor_Implantation Animal_Model 3. Immunocompromised Mouse Model Animal_Model->Tumor_Implantation Tumor_Growth 5. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. Drug Administration (e.g., this compound) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 9. Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Data_Collection 10. Tumor Excision & Data Collection Endpoint->Data_Collection Analysis 11. Statistical Analysis of Tumor Growth Data_Collection->Analysis

Caption: General workflow for a preclinical xenograft study.

References

Assessing the Specificity of Eprenetapopt for Mutant p53: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eprenetapopt (APR-246) has emerged as a promising therapeutic agent targeting cancers with mutations in the tumor suppressor protein p53. This guide provides an objective comparison of this compound's performance, particularly its specificity for mutant p53, with other alternatives, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate replication and further investigation.

Mechanism of Action: Restoring Wild-Type Function and Beyond

This compound is a first-in-class small molecule prodrug that undergoes conversion to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This modification leads to the refolding of the mutant protein, restoring its wild-type conformation and tumor-suppressive functions, ultimately inducing apoptosis in cancer cells.

Beyond its direct action on mutant p53, this compound also exhibits p53-independent anti-cancer effects. It can induce oxidative stress by depleting glutathione (B108866) and inhibiting the antioxidant enzyme thioredoxin reductase 1 (TrxR1).[1][2] This dual mechanism of action contributes to its overall therapeutic potential.

Comparative Analysis with Other p53 Reactivators

CompoundTarget SpecificityMechanism of ActionIn Vitro Efficacy (IC50)Development Stage
This compound (APR-246) Broad activity against various p53 mutants[3]Covalent modification of cysteine residues in mutant p53, restoring wild-type conformation.[2] Induces oxidative stress.Efficacy is often measured by downstream target induction rather than direct cytotoxicity IC50 values.[4]Phase III trials completed[5]
Rezatapopt (PC14586) Specifically targets the p53-Y220C mutant[6]Binds to a surface cavity of the Y220C mutant, stabilizing its structure.[6]NUGC-3 (Y220C gastric cancer cell line): 504 nM[6]Phase 2 pivotal trial ongoing[6]
COTI-2 Reported to have activity against various p53 mutantsBelieved to restore the structure and function of mutant p53 proteins; also inhibits the PI3K/AKT/mTOR pathway.[6]Lower IC50 in mutant p53 cells compared to wild-type p53 cells.[6]Phase I clinical trials have been conducted.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's action and its evaluation, the following diagrams are provided.

Eprenetapopt_Signaling_Pathway cluster_cell Cancer Cell This compound This compound (APR-246) MQ Methylene Quinuclidinone (MQ) This compound->MQ Spontaneous conversion mut_p53 Mutant p53 MQ->mut_p53 Covalent binding to Cysteine GSH Glutathione (GSH) MQ->GSH Depletion TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition wt_p53 Wild-type p53 (restored conformation) mut_p53->wt_p53 Refolding p21_PUMA p21, PUMA, etc. wt_p53->p21_PUMA Transcriptional activation Apoptosis Apoptosis p21_PUMA->Apoptosis ROS Reactive Oxygen Species (ROS) GSH->ROS Inhibition of ROS->Apoptosis TrxR1->ROS Inhibition of Experimental_Workflow cluster_assays Assessment of p53 Conformation and Activity start Cancer cells with mutant p53 treatment Treat with this compound or control start->treatment lysis Cell Lysis treatment->lysis ip_assay Immunoprecipitation with PAb1620 (wt-p53) and PAb240 (mutant-p53) lysis->ip_assay cetsa Cellular Thermal Shift Assay (CETSA) lysis->cetsa downstream_analysis Analysis of downstream targets (p21, PUMA) lysis->downstream_analysis wb_analysis Western Blot Analysis ip_assay->wb_analysis Specificity_Logic hypothesis Hypothesis: This compound is specific for mutant p53 covalent_binding Covalent binding of MQ to cysteine residues hypothesis->covalent_binding conformational_change Mutant p53 has a different conformation, exposing reactive cysteines covalent_binding->conformational_change wt_p53_conformation Wild-type p53 has a stable conformation with less accessible cysteines covalent_binding->wt_p53_conformation specificity Specificity for mutant p53 conformational_change->specificity wt_p53_conformation->specificity Reduced binding

References

A Comparative Analysis of Gene Expression Changes Induced by Eprenetapopt and Other p53-Reactivating Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by Eprenetapopt (APR-246), a first-in-class p53-reactivating molecule, and other compounds designed to restore the function of the tumor suppressor protein p53. The information presented is based on publicly available experimental data and is intended to assist researchers in understanding the molecular mechanisms of these agents and to guide future drug development efforts.

Introduction to p53 Reactivation

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In a large percentage of human cancers, the TP53 gene is mutated, leading to a non-functional or oncogenic p53 protein. Reactivating mutant p53 represents a promising therapeutic strategy. This compound and other small molecules have been developed to refold mutant p53 to its wild-type conformation, thereby restoring its tumor-suppressive functions. This guide focuses on the downstream consequences of this reactivation at the level of gene expression.

Mechanism of Action of this compound

This compound is a prodrug that is converted to the active compound methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues in the core domain of mutant p53, leading to its refolding and reactivation.[1][2] This restored p53 can then translocate to the nucleus and induce the expression of its target genes. Beyond its p53-dependent activity, this compound also exhibits p53-independent effects, including the induction of ferroptosis via depletion of glutathione (B108866) and the inhibition of thioredoxin reductase 1 (TrxR1), leading to increased reactive oxygen species (ROS).[1]

Comparative Analysis of Gene Expression Changes

The following tables summarize the reported gene expression changes induced by this compound and other p53-reactivating molecules. It is important to note that the data are compiled from different studies using various cell lines, treatment conditions, and analysis methods, which may limit direct comparability.

Table 1: Genes Upregulated by this compound (APR-246) in Breast Cancer Cells (RNA-seq)

Gene SymbolDescriptionPutative Function
Commonly Upregulated Genes
TRIM16Tripartite Motif Containing 16Tumor suppressor, regulates cell proliferation and differentiation
SLC7A11Solute Carrier Family 7 Member 11Cysteine/glutamate antiporter, involved in glutathione synthesis and ferroptosis
TXNRD1Thioredoxin Reductase 1Antioxidant enzyme, target of this compound's p53-independent activity
SRXN1Sulfiredoxin 1Antioxidant enzyme, reduces over-oxidized peroxiredoxins
LOC344887Uncharacterized LOC344887Unknown
SLC7A11-AS1SLC7A11 Antisense RNA 1Regulates SLC7A11 expression
Canonical p53 Target Genes (confirmed by qPCR)
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1ACell cycle arrest
SFN (14-3-3σ)StratifinCell cycle arrest
BBC3 (PUMA)BCL2 Binding Component 3Apoptosis
PMAIP1 (NOXA)Phorbol-12-Myristate-13-Acetate-Induced Protein 1Apoptosis

Data sourced from Duffy et al., 2018. The study used RNA-seq analysis on three breast cancer cell lines treated with APR-246.

Table 2: Comparative Gene Expression Changes Induced by Various p53-Reactivating Molecules

CompoundMechanism of ActionKey Upregulated GenesCancer Type/Cell LineReference
This compound (APR-246) Covalent modification and refolding of mutant p53TRIM16, SLC7A11, TXNRD1, SRXN1, CDKN1A, SFN, BBC3, PMAIP1Breast CancerDuffy et al., 2018
Nutlin-3a MDM2 inhibitor, stabilizes wild-type p53MDM2, CDKN1A, GADD45A, BBC3Sarcoma, LymphomaAndre et al., 2013; Drakos et al., 2021
PRIMA-1 Precursor to this compound, refolds mutant p53PMAIP1 (Noxa)Esophageal Squamous Cell CarcinomaShen et al., 2018
CP-31398 Stabilizes mutant p53CDKN1A, MDM2, BAXRhabdomyosarcoma, Skin CarcinomaLain et al., 2008; Tang et al., 2007
RITA Binds to p53 and inhibits its interaction with MDM2CDKN1A, PMAIP1 (NOXA)Colorectal CancerRokavec et al., 2017

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for analyzing gene expression changes induced by such compounds.

Eprenetapopt_Signaling_Pathway cluster_nucleus This compound This compound (APR-246) MQ Methylene quinuclidinone (MQ) This compound->MQ Spontaneous conversion mutant_p53 Mutant p53 MQ->mutant_p53 Covalent binding GSH Glutathione (GSH) MQ->GSH Depletion TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition refolded_p53 Refolded (active) p53 mutant_p53->refolded_p53 Refolding nucleus Nucleus p53_target_genes p53 Target Genes (e.g., CDKN1A, BBC3) nucleus->p53_target_genes Transcription cell_cycle_arrest Cell Cycle Arrest p53_target_genes->cell_cycle_arrest apoptosis Apoptosis p53_target_genes->apoptosis ROS Reactive Oxygen Species (ROS) ferroptosis Ferroptosis ROS->ferroptosis

Caption: Signaling pathways activated by this compound.

Gene_Expression_Workflow start Cancer Cell Culture (e.g., TP53-mutant cell line) treatment Treatment with This compound or other p53 reactivator start->treatment control Vehicle Control start->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction library_prep Library Preparation (for RNA-seq) or Labeling (for Microarray) rna_extraction->library_prep sequencing High-Throughput Sequencing (RNA-seq) or Microarray Hybridization library_prep->sequencing data_analysis Bioinformatic Analysis: - Quality Control - Alignment - Differential Gene Expression sequencing->data_analysis gene_list List of Differentially Expressed Genes data_analysis->gene_list pathway_analysis Pathway and Functional Analysis gene_list->pathway_analysis end Biological Interpretation pathway_analysis->end

Caption: General experimental workflow for gene expression analysis.

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Specific parameters may vary between studies.

Cell Culture and Drug Treatment
  • Cell Lines: Human cancer cell lines with known TP53 mutation status (e.g., breast cancer lines MDA-MB-231, BT-549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Preparation: this compound (APR-246) and other small molecules are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the drug at the desired concentration or the vehicle control (DMSO). Cells are incubated for a specified period (e.g., 24-48 hours) before harvesting for RNA extraction.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica-based columns.

  • Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 8) is used for downstream applications.

RNA Sequencing (RNA-seq)
  • Library Preparation: An RNA-seq library is prepared from total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).

  • Data Analysis: The raw sequencing reads are subjected to quality control (e.g., using FastQC). Adapters are trimmed, and the reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner (e.g., STAR). Gene expression is quantified by counting the number of reads mapping to each gene. Differential gene expression analysis between treated and control samples is performed using statistical packages like DESeq2 or edgeR in R. Genes with a significant change in expression (e.g., log2 fold change > 1 and adjusted p-value < 0.05) are identified.

Microarray Analysis
  • cRNA Preparation and Labeling: Total RNA is reverse transcribed to cDNA, which is then used as a template for in vitro transcription to generate biotin-labeled cRNA.

  • Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Affymetrix GeneChip) containing probes for thousands of genes.

  • Scanning and Data Extraction: The microarray is washed and stained with a fluorescent dye that binds to biotin. The chip is then scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

  • Data Analysis: The raw intensity data is normalized to correct for technical variations. Statistical analysis (e.g., t-test or ANOVA) is performed to identify genes that are differentially expressed between the treated and control groups.

Conclusion

This compound induces a complex gene expression program that reflects both its p53-dependent and -independent mechanisms of action. The upregulation of canonical p53 target genes involved in cell cycle arrest and apoptosis is a hallmark of its p53-reactivating function. Concurrently, the induction of genes related to oxidative stress and ferroptosis highlights its broader impact on cellular redox homeostasis.

Comparative analysis with other p53-reactivating molecules reveals both common and distinct sets of regulated genes. While the core p53-dependent pathways are often activated by different compounds, the specific gene targets and the magnitude of their induction can vary. These differences are likely attributable to the distinct chemical properties and mechanisms of action of each molecule, as well as the cellular context in which they are studied.

This guide provides a framework for understanding the transcriptomic effects of this compound and other p53-reactivating drugs. Further research, including direct comparative studies under standardized conditions, is needed to fully elucidate the nuances of their gene regulatory networks and to identify robust biomarkers for predicting clinical response.

References

Safety Operating Guide

Essential Guide to the Safe Handling and Disposal of Eprenetapopt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for eprenetapopt, an investigational drug, alongside key experimental insights to support your research and development efforts.

This compound: An Overview

This compound (APR-246) is a first-in-class small molecule that has been shown to restore wild-type tumor suppressor functions to mutant p53 proteins, thereby inducing apoptosis in cancer cells.[1] It also exhibits p53-independent anti-cancer activity by targeting the selenoprotein thioredoxin reductase 1 (TrxR1), a key regulator of cellular redox balance.[1]

Proper Disposal Procedures for this compound

While some supplier Safety Data Sheets (SDS) may classify this compound as not a hazardous substance, as an investigational anti-cancer agent, it is imperative to handle and dispose of it with caution, adhering to the principles of hazardous waste management. All disposal procedures must comply with local, state, and federal regulations.

Step-by-Step Disposal Plan:

  • Consult Institutional Guidelines: Before initiating any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and ensure compliance with all applicable regulations, including the Resource Conservation and Recovery Act (RCRA).

  • Segregation of Waste: Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated materials. This includes:

    • Unused or expired this compound powder or solutions.

    • Empty vials and packaging.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Any lab supplies that have come into direct contact with the compound (e.g., pipette tips, culture plates, absorbent pads).

  • Waste Container Labeling: The hazardous waste container must be labeled with a "Hazardous Waste" sticker provided by your EHS department. The label should clearly state the contents, including the full chemical name "this compound," and any other components of the waste.

  • Storage of Waste: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arranging for Pickup and Disposal: Once the waste container is full, or if the research project is complete, submit a hazardous waste pickup request to your institution's EHS department. They will arrange for a licensed hazardous waste disposal company to collect the waste for final disposal, which is typically incineration.

  • Accidental Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Decontaminate the spill area thoroughly. Report the spill to your EHS department.

Quantitative Data from Clinical Studies

The following table summarizes key efficacy and safety data from a clinical trial of this compound in combination with azacitidine for patients with TP53-mutant Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).

MetricValueReference
Efficacy
Overall Response Rate (ORR) in MDS patients73%[2]
Complete Remission (CR) in MDS patients50%[2]
Overall Response Rate (ORR) in AML patients64%[2]
Complete Remission (CR) in AML patients36%[2]
Safety (Treatment-Emergent Adverse Events ≥20%)
Nausea and Vomiting58%[3]
Febrile Neutropenia (Serious AE)37%[3]
Neurological Events (Serious AE)40%[3]
Ataxia26%[3]
Dizziness23%[3]

Experimental Protocols and Visualizations

This compound Signaling Pathway

This compound is a prodrug that is converted to its active form, methylene (B1212753) quinuclidinone (MQ). MQ exerts its anti-tumor effects through two primary mechanisms: reactivating mutant p53 and inducing oxidative stress.

Eprenetapopt_Signaling_Pathway cluster_redox p53-Independent Pathway This compound This compound (Prodrug) MQ Methylene Quinuclidinone (MQ) (Active Compound) This compound->MQ Spontaneous Conversion Mutant_p53 Mutant p53 MQ->Mutant_p53 Covalent Binding TrxR1 Thioredoxin Reductase 1 (TrxR1) MQ->TrxR1 Inhibition GSH Glutathione (GSH) MQ->GSH Depletion WT_p53 Wild-Type p53 Conformation Mutant_p53->WT_p53 Refolding Tumor_Suppressor Tumor Suppressor Functions WT_p53->Tumor_Suppressor Restoration Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Redox_Imbalance Cellular Redox Imbalance ROS ↑ Reactive Oxygen Species (ROS) Redox_Imbalance->ROS Ferroptosis Ferroptosis ROS->Ferroptosis

Caption: this compound's dual mechanism of action.

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay such as MTT.[4]

In_Vitro_Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (e.g., TP53-mutant cancer cell line) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24h for cell attachment) cell_seeding->incubation_24h drug_prep 4. This compound Preparation (Serial dilutions in media) incubation_24h->drug_prep treatment 5. Cell Treatment (Add drug dilutions to wells) drug_prep->treatment incubation_48h 6. Incubation (e.g., 48-72h) treatment->incubation_48h assay_reagent 7. Add Assay Reagent (e.g., MTT) incubation_48h->assay_reagent incubation_4h 8. Incubation (2-4h) assay_reagent->incubation_4h solubilize 9. Solubilize Formazan (Add DMSO) incubation_4h->solubilize read_plate 10. Read Absorbance (Plate reader) solubilize->read_plate data_analysis 11. Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro cytotoxicity assay.

References

Essential Safety and Logistics for Handling Eprenetapopt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides crucial, immediate safety and logistical information for the handling of Eprenetapopt, a first-in-class p53 reactivator. The following procedural guidance is designed to be a preferred source for laboratory safety, offering value beyond the product itself by fostering a culture of safety and precision.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, it is an antineoplastic agent, and stringent adherence to safety protocols is essential to minimize exposure.[1] Full personal protective equipment should be utilized at all times when handling this compound.[1]

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting Powder Double chemotherapy-rated gloves, disposable gown, safety goggles with side-shields, and a suitable respirator (e.g., N95).[1][2]
Preparing Solutions Double chemotherapy-rated gloves, disposable gown, safety goggles with side-shields, and work within a certified biological safety cabinet (BSC) or fume hood.[1]
Cell Culture and In Vitro Assays Double chemotherapy-rated gloves, disposable gown, and safety goggles. All work should be conducted in a BSC.
Handling Waste Double chemotherapy-rated gloves, disposable gown, and safety goggles.[2]
Cleaning Spills Double chemotherapy-rated gloves, disposable gown, safety goggles, and a respirator. Use a cytotoxic spill kit.[1]

Operational Plans: Step-by-Step Guidance

1. Preparation and Handling:

  • Work Area: All work with this compound powder and solutions should be conducted in a designated area, preferably within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to avoid dust and aerosol formation.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and inhalation of dust or aerosols.[1]

2. Donning and Doffing PPE Workflow:

The following diagram illustrates the correct sequence for putting on and taking off PPE to minimize contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Gown Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator/Mask Doff4->Doff5 First_Aid_Procedure cluster_actions Immediate Actions Start Exposure Event Inhalation Inhalation: Move to fresh air Start->Inhalation Skin Skin Contact: Rinse with water Start->Skin Eye Eye Contact: Flush with water Start->Eye Ingestion Ingestion: Rinse mouth Start->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical Disposal_Workflow cluster_segregation Waste Segregation Start Generate This compound Waste Solid Solid Waste: (PPE, labware) -> Yellow Cytotoxic Bin Start->Solid Liquid Liquid Waste: (solutions) -> Sealed Hazardous Waste Container Start->Liquid Sharps Sharps: -> Cytotoxic Sharps Container Start->Sharps Collection Store in Designated Waste Accumulation Area Solid->Collection Liquid->Collection Sharps->Collection Disposal Dispose via Institutional EHS Procedures Collection->Disposal

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.